Pyrithiobac
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGVVEOAVNHRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037703 | |
| Record name | Pyrithiobac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123342-93-8 | |
| Record name | Pyrithiobac [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123342938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrithiobac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PYRITHIOBAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3327Q8RB9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Dual Identity of "ALS": A Technical Guide to Pyrithiobac-Sodium's Mechanism of Action as an Acetolactate Synthase (ALS) Inhibitor
An Important Clarification on the Acronym "ALS"
It is critical to establish at the outset that the acronym "ALS" carries a dual meaning in the context of this technical guide. Within the field of biochemistry and herbicide science, "ALS" refers to the enzyme Acetolactate Synthase . This enzyme is the target of the herbicide pyrithiobac-sodium (B54995).
Separately, in the medical and neuroscience fields, "ALS" stands for Amyotrophic Lateral Sclerosis , a progressive neurodegenerative disease.
Crucially, there is no scientific evidence in the existing literature to suggest that this compound-sodium has any therapeutic application as an inhibitor or treatment for the disease Amyotrophic Lateral Sclerosis. The user's query likely stems from the coincidental overlap of this acronym.
This guide will therefore focus on the well-documented mechanism of action of this compound-sodium as an inhibitor of the enzyme Acetolactate Synthase.
An In-Depth Technical Guide on the Mechanism of Action of this compound-Sodium as an Acetolactate Synthase (ALS) Inhibitor
This document provides a comprehensive overview of the molecular mechanism by which this compound-sodium functions as a potent inhibitor of the enzyme Acetolactate Synthase (ALS). It is intended for researchers, scientists, and drug development professionals interested in enzyme kinetics, herbicide science, and the biosynthesis of branched-chain amino acids.
Introduction to Acetolactate Synthase (ALS)
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme found in plants, bacteria, fungi, and archaea. It catalyzes the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. As animals, including humans, do not possess this enzyme, they must obtain these amino acids through their diet, making the BCAA biosynthetic pathway an attractive target for herbicides and antimicrobial agents.
The enzymatic reaction catalyzed by ALS involves the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate, a precursor for valine and leucine, or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to form α-aceto-α-hydroxybutyrate, a precursor for isoleucine.
This compound-Sodium: A Member of the Pyrimidinylthiobenzoate Herbicide Family
This compound-sodium belongs to the pyrimidinylthiobenzoate class of herbicides. These herbicides are known for their high efficacy at low application rates and their selective weed control in various crops. Their mode of action is the specific inhibition of the ALS enzyme.
Molecular Mechanism of Inhibition
This compound-sodium acts as a non-competitive or uncompetitive inhibitor of the ALS enzyme. This means that it does not bind to the active site of the enzyme where the substrates (pyruvate and α-ketobutyrate) would normally bind. Instead, it binds to a different, allosteric site on the enzyme.
The binding of this compound-sodium to this allosteric site induces a conformational change in the enzyme's structure. This structural alteration, in turn, affects the active site, preventing the substrates from binding effectively or inhibiting the catalytic conversion of the substrates into products. This ultimately blocks the entire BCAA biosynthetic pathway.
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Physicochemical Properties of Pyrithiobac-Sodium: A Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of pyrithiobac-sodium (B54995), a selective pre- and post-emergence herbicide. Intended for researchers, scientists, and professionals in drug development, this document details quantitative data, experimental methodologies for property determination, and the biochemical mechanism of action.
General and Chemical Properties
This compound-sodium is a member of the pyrimidinylthiobenzoate class of herbicides. Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This inhibition disrupts the biosynthesis of essential branched-chain amino acids, leading to cessation of plant growth and eventual death. The technical-grade active ingredient typically appears as a white to off-white crystalline powder.
| Identifier | Value | Source |
| Chemical Name | Sodium 2-chloro-6-((4,6-dimethoxy-2-pyrimidinyl)thio)benzoate | |
| CAS Number | 123343-16-8 | |
| Molecular Formula | C13H10ClN2NaO4S | |
| Molecular Weight | 348.74 g/mol | |
| Synonyms | DPX-PE350, KIH-2031, Staple |
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound-sodium. These parameters are critical for understanding its environmental fate, transport, and biological activity.
Table 2.1: Solubility and Partitioning Behavior
| Property | Value | Temperature (°C) | pH | Conditions/Notes |
| Water Solubility | 728,000 mg/L (728 g/L) | 20 | 7 | |
| 705 g/L | 25 | 7 | ||
| Solubility in Organic Solvents | Methanol: 270 g/L | 20 | ||
| Acetone: 0.812 g/L | 20 | |||
| Acetonitrile: 0.347 g/L | 20 | |||
| Ethyl Acetate: 0.205 g/L | 20 | |||
| Dichloromethane: 0.0084 g/L | 20 | |||
| Toluene: 0.005 g/L | 20 | |||
| Hexane: <0.010 g/L | 20 | |||
| Octanol-Water Partition Coefficient (log KOW) | -0.84 | 20 | 7 | |
| 0.15 | 25 | 7 | ||
| Dissociation Constant (pKa) | 2.34 | 25 |
Table 2.2: Environmental Fate Properties
| Property | Value | Temperature (°C) | Conditions/Notes |
| Vapor Pressure | 3.60 x 10⁻¹¹ torr | 25 | |
| 4.80 x 10⁻⁶ mPa | 20 | ||
| Henry's Law Constant | 2.27 x 10⁻¹⁷ atm·m³/mol | 25 | |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 17.2 | Indicates high mobility in soil. | |
| 14.7 to 26.9 | Weakly sorbed to soil. | ||
| Hydrolysis Half-life (DT₅₀) | Stable | At pH 5, 7, and 9. | |
| Aqueous Photolysis Half-life (DT₅₀) | 13 days | 25 | At pH 7. |
| 11 days | 25 | At pH 5. | |
| 15 days | 25 | At pH 9. | |
| Soil Photolysis Half-life (DT₅₀) | 31-55 days | ||
| Aerobic Soil Metabolism Half-life (DT₅₀) | 40-160 days | ||
| 60 days | Laboratory study; degradation is primarily microbial. |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound-sodium is standardized through internationally accepted methods, such as the OECD Guidelines for the Testing of Chemicals. These protocols ensure data quality and comparability across different laboratories.
Water Solubility (OECD Guideline 105)
This guideline describes two primary methods for determining the water solubility of a substance.
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Flask Method: Suitable for substances with solubilities above 10⁻² g/L, which applies to this compound-sodium.
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant, controlled temperature (e.g., 20°C) for a period sufficient to reach equilibrium (e.g., 24 hours).
-
To ensure equilibrium is reached, samples of the aqueous solution are taken at regular intervals (e.g., 1, 2, and 24 hours) and the concentration is measured. Equilibrium is confirmed when consecutive measurements are consistent.
-
After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance from the saturated aqueous solution.
-
The concentration of the substance in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Column Elution Method: Primarily used for substances with low solubility (<10⁻² g/L).
Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123)
The octanol-water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity.
-
Shake Flask Method (OECD 107): Suitable for log Kow values between -2 and 4.
-
A solution of the test substance is prepared in either n-octanol or water (whichever is more soluble).
-
Predetermined volumes of n-octanol and water (pre-saturated with each other) are added to a vessel.
-
A small volume of the stock solution of the test substance is added.
-
The vessel is sealed and shaken at a constant temperature until equilibrium is achieved.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the test substance in both the n-octanol and water phases is determined by an appropriate analytical technique.
-
The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
-
-
Slow-Stirring Method (OECD 123): Particularly useful for highly hydrophobic substances (log Pow > 4) to avoid the formation of microdroplets that can interfere with measurements.
Vapor Pressure (OECD Guideline 104)
This guideline details several methods for determining the vapor pressure of a substance. Given the very low vapor pressure of this compound-sodium, a method suitable for low volatility compounds is required.
-
Gas Saturation Method:
-
A stream of inert gas (e.g., nitrogen) is passed at a known flow rate through or over the surface of the test substance.
-
The substance must be held at a constant, accurately known temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of substance transported by the gas is determined by trapping it (e.g., on a sorbent material) and subsequently quantifying it via a sensitive analytical method like Gas Chromatography (GC) or HPLC.
-
The vapor pressure is calculated from the mass of the substance transported, the volume of gas used, and the molecular weight of the substance, assuming ideal gas behavior. The measurement is repeated at several temperatures to establish a vapor pressure curve.
-
Adsorption/Desorption (OECD Guideline 106)
This test determines the affinity of a chemical to adsorb to soil, providing the Koc value.
-
Batch Equilibrium Method:
-
Adsorption Phase: A series of vessels are prepared, each containing a known mass of soil and a known volume of an aqueous solution of the test substance (often ¹⁴C-labeled for ease of detection) at various concentrations. A 0.01 M CaCl₂ solution is typically used as the aqueous medium to mimic soil solution ionic strength.
-
The vessels are agitated (shaken) in the dark at a constant temperature for a period sufficient to reach equilibrium (determined in a preliminary kinetics test, often 24-48 hours).
-
After equilibration, the solid and liquid phases are separated by centrifugation.
-
The concentration of the test substance remaining in the aqueous phase is measured.
-
The amount of substance adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations (the indirect method).
-
Desorption Phase: After the adsorption equilibrium is reached and the supernatant is removed, a fresh solution (without the test substance) is added to the soil. The vessels are agitated again for the same equilibrium period, and the amount of substance that desorbs back into the solution is quantified.
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Mechanism of Action and Biological Pathways
This compound-sodium's herbicidal activity stems from its function as an inhibitor of Acetolactate Synthase (ALS). ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. As these amino acids are essential for protein synthesis and cell division, their depletion leads to a rapid cessation of growth in susceptible plants.
Signaling Pathway: ALS Inhibition
Caption: Inhibition of Acetolactate Synthase (ALS) by this compound-Sodium.
The diagram above illustrates how this compound-sodium blocks the ALS enzyme, preventing the conversion of pyruvate and α-ketobutyrate into the precursors of valine, leucine, and isoleucine. This disruption halts protein synthesis and leads to the death of the plant.
Experimental Workflow: Herbicide Physicochemical & Efficacy Assessment
Caption: General workflow for herbicide characterization and development.
This workflow outlines the logical progression from initial characterization of the pure active ingredient to formulation, efficacy testing, and environmental assessment, culminating in the data package required for regulatory evaluation.
An In-depth Technical Guide to the Synthesis of Pyrithiobac-sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithiobac-sodium (B54995), a selective, broad-spectrum herbicide, is a vital tool in modern agriculture for post-emergence control of broadleaf weeds, particularly in cotton cultivation. Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthesis of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound-sodium, offering detailed experimental protocols for key reactions, quantitative data on reaction yields, and visual representations of the synthetic routes to aid in research and development.
Introduction
This compound-sodium, with the chemical name sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate, is a member of the pyrimidinyl(thio)benzoate class of herbicides. The commercial synthesis is typically a multi-step process that involves the preparation of key intermediates: a substituted pyrimidine (B1678525) and a substituted benzoic acid, which are then condensed to form the core structure.[1] The final step involves the formation of the sodium salt to enhance water solubility and stability for formulation.[1] This guide will explore the most common and industrially relevant synthesis pathways.
Core Synthesis Pathways
The synthesis of this compound-sodium primarily revolves around the formation of a thioether bond between a pyrimidine ring and a benzoic acid derivative. Two main strategies are employed, differing in the nature of the leaving group on the pyrimidine intermediate.
Pathway 1: Condensation of 2-chloro-4,6-dimethoxypyrimidine (B81016) with 2-chloro-6-mercaptobenzoic acid. Pathway 2: Condensation of 2-methylsulfonyl-4,6-dimethoxypyrimidine with 2-chloro-6-mercaptobenzoic acid.
The selection of the pathway often depends on the availability and cost of the starting materials and the desired reaction conditions.
Synthesis of Key Intermediates
The successful synthesis of this compound-sodium hinges on the efficient preparation of its key building blocks.
A common industrial route to this intermediate starts from 2,6-dichlorobenzonitrile (B3417380).[2] This is a two-step process involving a nucleophilic aromatic substitution to introduce the mercapto group, followed by hydrolysis of the nitrile to a carboxylic acid.[3]
-
Step 1: Thiolation of 2,6-dichlorobenzonitrile This step involves the reaction of 2,6-dichlorobenzonitrile with a sulfur source, such as sodium sulfide (B99878), in a suitable solvent like DMF or DMSO.[3][4]
-
Step 2: Hydrolysis of 2-chloro-6-mercaptobenzonitrile The resulting nitrile is then hydrolyzed to the carboxylic acid, typically under basic conditions using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.[4]
Two primary pyrimidine intermediates are utilized: 2-chloro-4,6-dimethoxypyrimidine and 2-methylsulfonyl-4,6-dimethoxypyrimidine. A foundational route to the pyrimidine core involves the condensation of diethyl malonate and thiourea (B124793).
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Pathway A: Synthesis of 2-methylsulfonyl-4,6-dimethoxypyrimidine This pathway begins with the reaction of thiourea and diethyl malonate to form 2-mercapto-4,6-dihydroxypyrimidine. This is followed by methylation and subsequent oxidation to yield the final intermediate.
-
Pathway B: Synthesis of 2-chloro-4,6-dimethoxypyrimidine This intermediate can also be synthesized from the same 2-mercapto-4,6-dihydroxypyrimidine precursor through a series of reactions including chlorination and methoxylation.
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic steps.
Industrial Scale Synthesis of 2-chloro-6-mercaptobenzoic acid from 2,6-dichlorobenzonitrile
Step 1: Synthesis of 2-chloro-6-mercaptobenzonitrile
-
Materials:
-
2,6-dichlorobenzonitrile (200g)
-
Sodium sulfide nonahydrate (500g)
-
Dimethylformamide (DMF) (1000ml)
-
-
Procedure:
-
Add 1000ml of DMF and 500g of sodium sulfide nonahydrate to a 3L reaction flask.
-
Heat the mixture to 65°C to dissolve the sodium sulfide.
-
Distill off the water under reduced pressure, ensuring the internal temperature does not exceed 75°C.
-
Warm the mixture to 70°C and begin adding 2,6-dichlorobenzonitrile (200g) in batches over 35-40 minutes, maintaining the internal temperature between 70-75°C.
-
After the addition is complete, continue the reaction for 1.5 hours.
-
Distill off the DMF under reduced pressure for solvent recovery. The resulting product is used directly in the next step.[5]
-
Step 2: Hydrolysis to 6-chloro-2-mercaptobenzoic acid
-
Materials:
-
Product from Step 1
-
22% Potassium hydroxide aqueous solution (1.8kg)
-
15% Hydrochloric acid
-
Chloroform
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Add 1.8kg of a 22% aqueous potassium hydroxide solution to the product from the previous step and transfer to a 3L autoclave.
-
Heat the reaction at 150°C under pressure for 10-12 hours.
-
After cooling, transfer the material to a 5L beaker and adjust the pH to 3-4 with 15% hydrochloric acid, which will cause a solid to precipitate.
-
Extract the product with 2L of chloroform.
-
Wash the organic layer, dry with anhydrous sodium sulfate, and concentrate.
-
Cool the concentrated solution to crystallize the product, yielding a light yellow solid. The overall yield for the two steps is reported to be 85.7%.[6]
-
Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine
-
Materials:
-
2-methylsulfanyl-4,6-dimethoxypyrimidine (1.0 mol)
-
Acetic acid (200 mL)
-
3% Sodium tungstate (B81510) solution (catalyst)
-
30% Hydrogen peroxide solution (2.1 mol)
-
-
Procedure:
-
To 200 mL of acetic acid, add 3% sodium tungstate as a catalyst.
-
Add 1.0 mol of 2-methylsulfanyl-4,6-dimethoxypyrimidine and stir until fully dissolved.
-
Heat the reaction mixture to 40°C.
-
Slowly add 2.1 mol of 30% H2O2 solution over 4-8 hours, maintaining the temperature at 40°C.
-
Continue stirring at 40°C for an additional 3-5 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by filtration, wash sequentially with aqueous acetic acid and deionized water.
-
Dry the solid to obtain the target product. The reported yield is 83%.
-
Synthesis of this compound-sodium
Method 1: Using 2-chloro-4,6-dimethoxypyrimidine
-
Materials:
-
2-chloro-4,6-dimethoxypyrimidine (8.76g, 50.0mmol)
-
2-chloro-6-mercaptobenzoic acid (9.45g, 50mmol)
-
Sodium p-toluenesulfinate (2.67g, 15mmol)
-
Sodium carbonate (9.75g, 75mmol)
-
Acetonitrile (B52724) (80ml)
-
10% Hydrochloric acid
-
-
Procedure:
-
In a reaction flask, combine 2-chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid, sodium p-toluenesulfinate, sodium carbonate, and acetonitrile.
-
Heat the mixture to 80°C and maintain for 24 hours.
-
Cool the reaction and filter.
-
Wash the filter cake with acetonitrile and dry it in vacuo.
-
Dissolve the dried filter cake in 80ml of water.
-
Adjust the pH to 1-2 with 10% hydrochloric acid.
-
Filter the resulting solid, wash with water, and dry to obtain this compound-sodium as a yellow solid. The reported yield is 80.2%.
-
Method 2: Alternative conditions with higher yield
-
Materials:
-
2-chloro-4,6-dimethoxypyrimidine (4.38g, 25.0mmol)
-
2-chloro-6-mercaptobenzoic acid (4.69g, 25mmol)
-
Sodium benzenesulfinate (B1229208) (1.07g, 6.5mmol)
-
Sodium carbonate (5.30g, 50.0mmol)
-
N-methylpyrrolidone (40ml)
-
10% Hydrochloric acid
-
-
Procedure:
-
Add all reactants and the solvent to a reaction flask.
-
Heat the reaction to 100-120°C for 10 hours.
-
Cool the reaction, filter, and wash the filter cake with N-methylpyrrolidone.
-
Dry the filter cake in vacuo.
-
Dissolve the solid in 30ml of water and adjust the pH to 1-2 with 10% hydrochloric acid.
-
Filter, wash with water, and dry to obtain a yellow solid. The reported yield is 80.9%.
-
Data Presentation
| Reaction Step | Starting Materials | Key Reagents/Catalysts | Solvent | Yield (%) | Reference |
| Synthesis of 2-chloro-6-mercaptobenzoic acid | 2,6-dichlorobenzonitrile | Sodium sulfide, Potassium hydroxide | DMF, Water | 85.7 (overall) | [6] |
| Synthesis of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine | 2-methylsulfanyl-4,6-dimethoxypyrimidine | Sodium tungstate, Hydrogen peroxide | Acetic acid | 83 | |
| Synthesis of this compound-sodium (Method 1) | 2-chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid | Sodium p-toluenesulfinate, Sodium carbonate | Acetonitrile | 80.2 | |
| Synthesis of this compound-sodium (Method 2) | 2-chloro-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid | Sodium benzenesulfinate, Sodium carbonate | N-methylpyrrolidone | 80.9 | |
| Synthesis of this compound-sodium (from 2-methylsulfonyl intermediate) | 2-methylsulfonyl-4,6-dimethoxypyrimidine, 2-chloro-6-mercaptobenzoic acid | Sodium bicarbonate | Ethanol | 10-58 | [7] |
Visualizing the Synthesis Pathways
To further elucidate the chemical transformations, the following diagrams illustrate the core synthesis pathways.
References
- 1. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 2. globethesis.com [globethesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN103360288A - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 6. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]
- 7. Chemical synthesis, crystal structure, versatile evaluation of their biological activities and molecular simulations of novel this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Developmental Trajectory of Pyrithiobac Herbicides: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithiobac-sodium (B54995), a prominent member of the pyrimidinylthio-benzoate class of herbicides, has played a significant role in post-emergence weed management, particularly in cotton cultivation. Its journey from discovery to commercialization is a testament to the advancements in targeted herbicide development. This technical guide provides an in-depth exploration of the discovery, developmental history, and core scientific principles of this compound herbicides. It encompasses a detailed examination of its mode of action, a timeline of its development, comprehensive quantitative data on its physicochemical and toxicological properties, and detailed experimental protocols for key assays. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows, offering a holistic understanding for research and development professionals in the agrochemical and pharmaceutical sciences.
Discovery and Developmental History
The development of this compound-sodium was a collaborative effort between the Japanese company Kumiai Chemical Industry Co., Ltd. and the American chemical company DuPont.[1][2] The herbicide was first registered for use in the United States in 1995.[3] Marketed under trade names such as Staple®, it provided a much-needed solution for the post-emergence control of a wide spectrum of broadleaf weeds in cotton.[3]
The timeline of its development can be traced through key patent filings and registrations:
-
Early 1990s: Intensive research and development on pyrimidinylthio-benzoate compounds as potential herbicides.
-
1994: this compound-sodium is listed as a new generation broad-spectrum herbicide.[4]
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1995: First registration of this compound-sodium in the United States.[3]
The synthesis of this compound-sodium involves a multi-step chemical process. A common route involves the condensation of 2-chloro-6-mercaptobenzoic acid with 2-methylsulfonyl-4,6-dimethoxypyrimidine.[4] An alternative patented method describes the reaction of 2-chloro-4,6-dimethoxy pyrimidine (B1678525) with 2-chloro-6-mercapto sodium benzoate (B1203000) in the presence of a solvent, an inorganic base, and a catalyst.[5]
Mode of Action: Inhibition of Acetolactate Synthase
This compound-sodium is a potent and selective inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][6][7][8] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids: valine, leucine, and isoleucine.[9] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. By blocking ALS, this compound-sodium effectively halts the production of these vital amino acids, leading to the cessation of growth and eventual death of susceptible plants.[7] Animals are not affected by this herbicide as they lack the ALS enzyme and obtain these essential amino acids through their diet.
Branched-Chain Amino Acid Biosynthesis Pathway and Inhibition Point
The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and the point of inhibition by this compound-sodium.
Caption: Inhibition of ALS by this compound in the BCAA pathway.
Secondary Metabolic Effects
A secondary effect of the inhibition of ALS by herbicides is the accumulation of 2-ketobutyrate (also known as α-ketobutyrate).[3] This buildup can be toxic to the plant and contribute to the overall herbicidal effect.
Quantitative Data
Physicochemical Properties of this compound-sodium
| Property | Value | Reference |
| Melting Point | 233-234 °C | [10] |
| Water Solubility | 705 g/L (at pH 7) | [10] |
| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg (at 25 °C) | [11] |
| pKa | 2.34 | [7] |
| Log P (octanol-water) | -0.84 | [7] |
Toxicological Profile of this compound-sodium
| Endpoint | Value | Species | Reference |
| Acute Oral LD₅₀ | >5000 mg/kg | Rat | [12] |
| Acute Dermal LD₅₀ | >2000 mg/kg | Rabbit | [12] |
| Acute Inhalation LC₅₀ | >5.8 mg/L | Rat | [12] |
| Chronic Reference Dose (RfD) | 0.587 mg/kg/day | - | [4] |
| Acceptable Daily Intake (ADI) | Not Applicable | - | [13] |
| Acceptable Operator Exposure Level (AOEL) | Not Applicable | - | [13] |
| Acute Reference Dose (ARfD) | Not Applicable | - | [13] |
This compound-sodium is classified as a Group C (possible human) carcinogen.[11]
Herbicidal Efficacy of this compound-sodium
The efficacy of this compound-sodium varies depending on the weed species and the presence of resistance. The following table summarizes some of the available data on its herbicidal activity.
| Weed Species | Biotype | GR₅₀ (kg ai/ha) | IC₅₀ (µM) | Reference |
| Redroot Pigweed (Amaranthus retroflexus) | Susceptible (RRPW-S) | 0.004 | 0.062 | [14] |
| Resistant (RRPW-R) | 6.2 | 208.33 | [14] | |
| Tall Waterhemp (Amaranthus tuberculatus) | Susceptible (TW-S) | - | 0.072 | [14] |
| Resistant (TW-R) | - | 87.4 | [14] | |
| Wild Okra (Abelmoschus esculentus) | - | >0.12 (controlled <70%) | - | [15] |
Experimental Protocols
Acetolactate Synthase (ALS) Inhibition Assay
This protocol describes a common colorimetric method for determining the in vitro inhibition of ALS by this compound-sodium.
1. Enzyme Extraction:
-
Homogenize fresh, young plant tissue (e.g., leaves) in an ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
The supernatant containing the crude ALS enzyme extract is used for the assay.[16]
2. Assay Reaction:
-
Prepare a reaction mixture containing an assay buffer, sodium pyruvate (substrate), and cofactors (Thiamine pyrophosphate - TPP, and Flavin adenine (B156593) dinucleotide - FAD).[17]
-
Add the enzyme extract to the reaction mixture.
-
Add varying concentrations of this compound-sodium to the test wells.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).[16]
3. Product Detection:
-
Stop the reaction by adding sulfuric acid (H₂SO₄). This also initiates the decarboxylation of the product, acetolactate, to acetoin (B143602).[16]
-
Incubate to allow for complete decarboxylation.
-
Add creatine (B1669601) and α-naphthol to the mixture. This reacts with acetoin to form a colored complex.[16]
-
Measure the absorbance of the colored product at 525 nm using a spectrophotometer.[18]
4. Data Analysis:
-
Calculate the percentage of ALS inhibition for each this compound-sodium concentration compared to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro ALS inhibition assay.
Terrestrial Field Dissipation Study
This protocol outlines the general methodology for conducting a terrestrial field dissipation study to evaluate the environmental fate of this compound-sodium.
1. Site Selection and Plot Establishment:
-
Select a field site with soil and climatic conditions representative of the intended use area.
-
Establish replicate plots of a suitable size (e.g., 4 x 15 m).[19]
2. Herbicide Application:
-
Apply this compound-sodium at the desired rate (e.g., 140 g ai/ha) to the soil surface of the plots.[19]
3. Soil Sampling:
-
Collect soil cores from multiple locations within each plot at predetermined time intervals (e.g., 0, 7, 14, 30, 60, 90, 120, 180, and 365 days after application).
-
Section the soil cores into different depth increments (e.g., 0-15 cm, 15-30 cm, etc.) to assess leaching potential.
4. Sample Extraction and Analysis:
-
Extract this compound-sodium and its metabolites from the soil samples using an appropriate solvent system (e.g., subcritical water extraction).[8]
-
Clean up the extracts to remove interfering substances.
-
Analyze the extracts using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) or gas chromatography with mass selective detection (GC/MSD).[19]
5. Data Analysis:
-
Quantify the concentration of this compound-sodium and its major metabolites in each soil sample.
-
Calculate the dissipation half-life (DT₅₀) and the time for 90% dissipation (DT₉₀) of this compound-sodium in the soil.
Caption: Workflow for a terrestrial field dissipation study.
Conclusion
The discovery and development of this compound herbicides marked a significant advancement in selective weed control, particularly for cotton growers. Its targeted mode of action on the ALS enzyme provides high efficacy against a range of broadleaf weeds with low mammalian toxicity. Understanding the detailed history, quantitative properties, and experimental methodologies associated with this compound-sodium is crucial for the continued development of effective and sustainable weed management strategies. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists in the field, facilitating further innovation and a deeper understanding of this important class of herbicides. The emergence of weed resistance to ALS inhibitors, however, underscores the ongoing need for research into new modes of action and integrated weed management practices.
References
- 1. Straight from our experts: Terrestrial Field Dissipation studies (TFD) - Staphyt [staphyt.com]
- 2. CN102037970A - Pesticide formulation containing this compound-sodium - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN111689909A - Preparation method of herbicide this compound-sodium - Google Patents [patents.google.com]
- 6. This compound-sodium (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 7. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-sodium | CAS#:123343-16-8 | Chemsrc [chemsrc.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. EU Pesticides Database [ec.europa.eu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. cotton.org [cotton.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. biogot.com [biogot.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Pathway and Metabolites of Pyrithiobac-Sodium in Soil
This technical guide provides a comprehensive overview of the degradation pathway of pyrithiobac-sodium (B54995) in soil, its resulting metabolites, and the methodologies used to study these processes. The information is intended for researchers, scientists, and professionals involved in drug development and environmental fate studies.
Introduction
This compound-sodium is a selective, broad-spectrum herbicide used for post-emergence control of broadleaf weeds, particularly in cotton cultivation.[1][2][3] Its environmental fate, especially its degradation in soil, is a critical aspect of its ecological impact assessment. This guide details the microbial and abiotic processes that govern the transformation of this compound-sodium in the soil environment.
Degradation Pathway of this compound-Sodium
The primary mechanism for this compound-sodium degradation in soil is microbial metabolism, which leads to the cleavage of the molecule and eventual mineralization to carbon dioxide (CO2).[4][5][6][7] Photodegradation can also contribute to its breakdown, especially in the presence of UV light.[2][8]
The degradation process involves the separation of the two ring structures of the parent molecule.[4][5][9][10] Key metabolites that have been identified in various studies include:
-
O-desmethyl this compound: A significant degradation product observed in soil cylinder studies.[2]
-
2-chloro-6-sulfobenzoate: Another significant metabolite found in soil cylinder studies.[2]
-
4,6-dimethoxy-2-pyrimidino: Formed through the cleavage of the sulfur bridge during aqueous photodegradation.[2]
-
Urea: A further degradation product of the pyrimidine (B1678525) ring.[2][8]
Ultimately, a substantial portion of this compound-sodium is mineralized to CO2.[2][8] A significant fraction can also become non-extractable residues (NER) or bound residues within the soil matrix.[2][4][9][10]
Quantitative Data on this compound-Sodium Degradation
The rate of this compound-sodium degradation in soil is influenced by various factors, including microbial activity, soil type, temperature, moisture, and exposure to light. The dissipation half-life (DT50) is a key parameter used to quantify the persistence of the herbicide in the soil.
| Study Type | Soil Type | Half-life (DT50) | Mineralization to CO2 (% of applied) | Reference(s) |
| Laboratory (aerobic) | Silt Loam | 60 days | 60-73% after 1 year | [2][3][8] |
| Field | Silt Clay Loam | 14.1 days | Not Reported | [8] |
| Field | Clay Loam | 10.8 days | Not Reported | [8] |
| Field | Sandy Loam | 46 days | Not Reported | [8] |
| Field (general) | Various | 11 - 46 days | Not Reported | [1][2][3] |
| Aqueous Photolysis | Not Applicable | 13 days | Not Reported | [11] |
| Soil Photolysis | Not Applicable | 31 - 55 days | Not Reported | [11] |
Experimental Protocols
The study of this compound-sodium degradation in soil typically involves laboratory incubation studies and field dissipation studies. The following provides a generalized overview of the methodologies employed.
Laboratory Soil Incubation Studies
These studies are designed to assess the degradation of this compound-sodium under controlled laboratory conditions.
-
Soil Samples: Soil is collected from relevant agricultural areas. The soil is typically sieved and characterized for properties such as pH, organic matter content, texture (sand, silt, clay content), and microbial biomass.
-
Test Substance: 14C-radiolabeled this compound-sodium is often used to facilitate the tracking of the parent compound and its metabolites.[1][2][3][8]
-
Application: The test substance is applied to the soil samples at a concentration relevant to typical agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level to simulate aerobic soil conditions.[2] For photolysis studies, samples are exposed to a light source that mimics natural sunlight.[2]
-
Sampling and Analysis: At various time intervals, soil samples are collected and extracted. The extracts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) to identify and quantify the parent compound and its degradation products.[2][12][13] Evolved CO2 is trapped to quantify mineralization.[8]
Field Dissipation Studies
Field studies provide data on the degradation of this compound-sodium under real-world environmental conditions.
-
Study Sites: Field plots are established in locations representative of the intended use of the herbicide.[1][3]
-
Application: this compound-sodium (either radiolabeled or non-labeled) is applied to the soil surface of the plots at a known rate.[1][3]
-
Sampling: Soil cores are collected from the plots at various time intervals after application. The cores are typically sectioned into different depth increments to assess the mobility of the compound.[1][8]
-
Extraction and Analysis: Soil samples are extracted and analyzed using methods similar to those in laboratory studies to determine the concentration of this compound-sodium and its metabolites over time.[2][12]
Analytical Methodologies
Accurate quantification of this compound-sodium and its metabolites is crucial for degradation studies. The following outlines a typical analytical approach.
-
Extraction: this compound-sodium is extracted from soil using subcritical water (hot water under pressure) or solvent mixtures such as acetonitrile/ammonium carbonate solution.[2][12][13]
-
Clean-up: The soil extract is often cleaned up using solid-phase extraction (SPE) with materials like graphitized carbon or trimethylaminopropylsilanized silica (B1680970) gel cartridges to remove interfering substances.[2][12][13]
-
Instrumentation:
-
HPLC-UV: High-Performance Liquid Chromatography with a UV detector is a common method for quantifying this compound-sodium.[12][13]
-
LC-MS/MS: Liquid Chromatography with tandem Mass Spectrometry provides higher selectivity and sensitivity for the confirmation and quantification of the parent compound and its metabolites, especially at low concentrations.[13][14][15]
-
Conclusion
The degradation of this compound-sodium in soil is a multifaceted process primarily driven by microbial activity. The herbicide is moderately persistent, with its degradation rate varying based on environmental conditions. The main degradation pathway involves the cleavage of the molecule into several key metabolites, which are further broken down and can be mineralized to CO2 or form bound residues in the soil. Understanding these degradation pathways and the factors that influence them is essential for assessing the environmental safety of this compound-sodium.
References
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 7. This compound-sodium (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 8. apvma.gov.au [apvma.gov.au]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling | Scilit [scilit.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Pyrithiobac-Sodium: A Comprehensive Technical Guide to its Environmental Fate and Mobility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrithiobac-sodium (B54995), the sodium salt of 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoate, is a selective, post-emergence herbicide used to control a variety of broadleaf weeds.[1] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids.[1] Understanding the environmental fate and mobility of this compound-sodium is critical for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the physicochemical properties, degradation pathways, and mobility of this compound-sodium in various environmental compartments. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes to support research and professional evaluation.
Data Presentation
Table 1: Physicochemical Properties of this compound-Sodium
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀ClN₂NaO₄S | [2] |
| Molecular Weight | 348.74 g/mol | [2][3] |
| Water Solubility | 728,000 mg/L (728 g/L) | [4] |
| Vapor Pressure | 3.6 x 10⁻¹¹ mm Hg at 25°C | [3] |
| Log P (Octanol-Water Partition Coefficient) | 0.15 at pH 7 | [3] |
Table 2: Degradation of this compound-Sodium
| Degradation Process | Half-life (DT₅₀) | Conditions | Reference |
| Hydrolysis | Stable | pH 5, 7, 9 | [4] |
| Aqueous Photolysis | 13 days | pH 7 | [4][5] |
| 11 days | pH 5, 25°C | [5] | |
| 15 days | pH 9, 25°C | [5] | |
| Soil Photolysis | 31-55 days | - | [4] |
| Aerobic Soil Metabolism | 60 days | Laboratory, silt loam soil | [6][7] |
| 40-160 days | Laboratory | [4] | |
| Anaerobic Aquatic Metabolism | 50-94 days | Flooded soil | [4] |
| Field Dissipation | 11-46 days | Various field soils | [6][8] |
Table 3: Mobility of this compound-Sodium in Soil
| Parameter | Value | Soil Type/Conditions | Reference |
| Koc | 17.2 mL/g | - | [4] |
| 14.7-26.9 mL/g | Various soils | [6][8] | |
| Kd | 0.22-0.59 L/kg | Cotton growing soils in Australia | [9] |
| 0.06-0.61 | Various soils | [7] |
Degradation Pathways
This compound-sodium degrades in the environment through a combination of photolytic and microbial processes. It is stable to hydrolysis across a range of pH values.[4]
Photodegradation: In aqueous environments, photodegradation is a significant pathway. The primary mechanism involves the cleavage of the sulfur bridge, leading to the formation of 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimidinol. Further degradation of the pyrimidine (B1678525) ring can produce urea.[7]
Microbial Degradation: In soil, microbial degradation is the principal route of dissipation.[6][10] This process primarily involves the separation of the phenyl and pyrimidine rings.[10] Under aerobic conditions, significant mineralization to carbon dioxide occurs.[7] The main degradation route is microbial, and in sterile soil, no significant degradation is observed.[7]
Mobility in Ecosystems
The mobility of this compound-sodium in the environment is primarily governed by its high water solubility and weak adsorption to soil particles.
Soil: With low Koc and Kd values, this compound-sodium is considered to be mobile to very mobile in soil.[4][9] This suggests a potential for leaching into groundwater, particularly in coarse-textured soils with low organic matter.[4] However, field dissipation studies have shown that its mobility can be limited under real-world conditions, which may be attributed to its relatively rapid degradation.[6][8]
Water: Due to its high water solubility, this compound-sodium is readily transported in aquatic systems. Its persistence in water is primarily limited by aqueous photolysis.[4][5]
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of the environmental fate of this compound-sodium. The following sections outline the methodologies for key experiments based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Soil Adsorption/Desorption (Following OECD Guideline 106)
This study determines the adsorption and desorption characteristics of this compound-sodium in different soil types.
Principle: The batch equilibrium method is used to determine the extent of adsorption and desorption of the substance to soil.[1][11][12][13][14]
Methodology:
-
Preparation: A range of soils with varying physicochemical properties (pH, organic carbon content, texture) are selected. The test substance, typically ¹⁴C-labeled this compound-sodium, is dissolved in a 0.01 M CaCl₂ solution.
-
Adsorption Phase: A known mass of soil is mixed with a known volume of the test solution in a centrifuge tube. The typical soil-to-solution ratio is 1:1.[7]
-
Equilibration: The tubes are agitated, usually by shaking, for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature (e.g., 25°C) in the dark.[7]
-
Separation: After equilibration, the solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of this compound-sodium in the aqueous phase is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography with Liquid Scintillation Counting (HPLC-LSC).[7] The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.
-
Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂, and the mixture is re-equilibrated to determine the extent of desorption.
Aerobic and Anaerobic Transformation in Soil (Following OECD Guideline 307)
This study evaluates the rate and pathway of this compound-sodium degradation in soil under both aerobic and anaerobic conditions.
Principle: The test substance is incubated with soil, and its transformation is monitored over time. The formation and decline of major transformation products are also tracked.[15][16][17][18][19]
Methodology:
-
Test System: Soil samples are treated with ¹⁴C-labeled this compound-sodium at a concentration relevant to its agricultural use. The soil moisture is adjusted to a specific level (e.g., 75% of 0.33 bar moisture-holding capacity).[7]
-
Aerobic Incubation: For aerobic studies, the treated soil is incubated in the dark at a constant temperature (e.g., 25°C) in a system that allows for the continuous supply of air and the trapping of evolved ¹⁴CO₂ and other volatile compounds.[7]
-
Anaerobic Incubation: For anaerobic studies, the soil is typically flooded with water after an initial aerobic phase to establish anaerobic conditions. The system is then purged with an inert gas (e.g., nitrogen).
-
Sampling: At periodic intervals, replicate soil samples are removed for analysis.
-
Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed for the parent compound and its transformation products using techniques like HPLC-LSC or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of non-extractable residues and mineralized ¹⁴CO₂ are also quantified.
-
Data Analysis: The rates of degradation of the parent compound and the formation and decline of metabolites are determined, and half-lives (DT₅₀) are calculated.
Analytical Methods
Accurate quantification of this compound-sodium and its metabolites is essential for environmental fate studies.
-
Sample Preparation: Extraction from soil can be performed using accelerated solvent extraction (ASE) with water or solvent mixtures like acetone (B3395972) and ammonium (B1175870) carbonate.[6][20] Water samples may be analyzed directly or after solid-phase extraction (SPE) for cleanup and concentration.[21][22][23]
-
Instrumentation:
-
HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a common method for quantifying this compound-sodium.[3]
-
HPLC-LSC: When using radiolabeled compounds, HPLC coupled with Liquid Scintillation Counting allows for the sensitive detection and quantification of the parent compound and its metabolites.[7]
-
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers high selectivity and sensitivity for the analysis of this compound-sodium and its transformation products in complex matrices like soil and water.[20][22][23]
-
GC-MSD: Gas Chromatography with Mass Selective Detection can be used after derivatization of this compound-sodium.[7]
-
Conclusion
This compound-sodium is a herbicide with high water solubility and low adsorption to soil, indicating a potential for mobility in the environment. However, its environmental persistence is mitigated by relatively rapid degradation through photolysis in water and microbial action in soil. The primary degradation pathways involve the cleavage of the molecule, leading to the formation of less complex compounds and eventual mineralization to carbon dioxide. Understanding the interplay between its mobility and degradation is key to accurately assessing its environmental risk. The experimental protocols outlined in this guide provide a framework for generating the necessary data to perform such assessments, ensuring the continued safe and effective use of this herbicide.
References
- 1. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 2. This compound sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sorption and desorption kinetics of diuron, fluometuron, prometryn and this compound sodium in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 12. content.fera.co.uk [content.fera.co.uk]
- 13. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 14. oecd.org [oecd.org]
- 15. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
- 23. epa.gov [epa.gov]
An In-depth Technical Guide on the Mode of Action of Acetolactate Synthase (ALS) Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) in plants and microorganisms.[1][2][3] Its absence in animals makes it an ideal target for herbicides. This guide provides a comprehensive overview of the mode of action of ALS-inhibiting herbicides, detailing the biochemical pathways, mechanisms of inhibition, and the molecular basis of resistance. The content is supported by quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding for research and development professionals in the agrochemical and pharmaceutical industries.
Introduction: The Role of Acetolactate Synthase
Acetolactate synthase (EC 2.2.1.6) catalyzes the first committed step in the synthesis of the essential amino acids valine, leucine, and isoleucine.[3] This enzymatic reaction involves the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate, a precursor for valine and leucine, or the condensation of one molecule of pyruvate and one molecule of α-ketobutyrate to produce α-aceto-α-hydroxybutyrate, a precursor for isoleucine. The biosynthesis of these BCAAs is vital for protein synthesis and overall plant growth and development.[3]
The ALS enzyme is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme and requires FAD and a divalent cation (usually Mg2+) as cofactors.[4] It is typically composed of a larger catalytic subunit and a smaller regulatory subunit. The regulatory subunit is involved in feedback inhibition by the end products of the pathway (valine, leucine, and isoleucine), which helps to control the metabolic flux.[5]
The Branched-Chain Amino Acid Biosynthesis Pathway
The synthesis of valine, leucine, and isoleucine is a multi-step process that begins with the ALS-catalyzed reaction. The pathway is tightly regulated to ensure a balanced supply of these essential amino acids.
Mechanism of Action of ALS-Inhibiting Herbicides
ALS-inhibiting herbicides are a diverse group of compounds belonging to five main chemical families: sulfonylureas (SUs), imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinyl-thiobenzoates (PTBs), and sulfonylaminocarbonyl-triazolinones (SCTs).[6] Despite their structural differences, all these herbicides share a common mode of action: they are potent inhibitors of the ALS enzyme.
These herbicides are non-competitive inhibitors, meaning they do not bind to the active site of the enzyme where the substrates (pyruvate and α-ketobutyrate) bind. Instead, they bind to a different site on the enzyme, causing a conformational change that prevents the substrates from accessing the active site. This allosteric inhibition is highly effective, with some sulfonylureas exhibiting inhibition constants (Ki) in the low nanomolar range.[7]
The inhibition of ALS leads to a rapid depletion of the intracellular pool of valine, leucine, and isoleucine. This cessation of BCAA synthesis halts protein production, which in turn inhibits cell division and overall plant growth. The accumulation of toxic intermediates, such as α-ketobutyrate, has also been suggested as a secondary herbicidal effect.[8]
Quantitative Data on Herbicide Potency and Resistance
The potency of ALS-inhibiting herbicides is typically quantified by their IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Resistance to these herbicides, often conferred by single amino acid substitutions in the ALS gene, is measured by the Resistance Factor (RF), which is the ratio of the IC50 of the resistant biotype to that of the susceptible biotype.
| Herbicide Class | Herbicide | Target Organism | IC50 (Susceptible) | Mutation | IC50 (Resistant) | Resistance Factor (RF) |
| Sulfonylurea (SU) | Chlorsulfuron | Arabidopsis thaliana | 10.8 nM[7] | Pro197Ser | - | >1000 |
| Sulfonylurea (SU) | Metsulfuron-methyl | Canola (Hyola 61) | 0.01 µM[9] | - | - | - |
| Sulfonylurea (SU) | Azimsulfuron | Echinochloa spp. | - | Pro197Ser | - | 254.33[6] |
| Imidazolinone (IMI) | Imazapic | Canola (Hyola 61) | 3.70 µM[9] | - | >100 µM | >27 |
| Imidazolinone (IMI) | Imazaquin | Arabidopsis thaliana | 3.0 µM[7] | Ser653Asn | - | High |
| Imidazolinone (IMI) | Imazamox | Echinochloa spp. | - | Pro197Ser | - | 46.22[6] |
| Triazolopyrimidine (TP) | Penoxsulam | Echinochloa spp. | - | Pro197Ser | - | 84.22[6] |
| Pyrimidinyl-thiobenzoate (PTB) | Bispyribac-sodium | Echinochloa spp. | - | Pro197Ser | - | 11.38[6] |
Mechanisms of Herbicide Resistance
The extensive use of ALS-inhibiting herbicides has led to the widespread evolution of resistance in weed populations. The primary mechanism of resistance is target-site resistance (TSR), which arises from single nucleotide polymorphisms (SNPs) in the ALS gene, leading to amino acid substitutions. These substitutions reduce the binding affinity of the herbicide to the enzyme without significantly compromising the enzyme's catalytic function.
Several key amino acid positions in the ALS protein have been identified where mutations confer resistance. The specific mutation determines the pattern of cross-resistance to different chemical families of ALS inhibitors.
| Amino Acid Substitution | Conferred Resistance Pattern |
| Pro197 to Ser/Thr/Leu | Primarily resistance to sulfonylureas (SUs) and triazolopyrimidines (TPs).[10][11] |
| Ala122 to Thr | Resistance to imidazolinones (IMIs).[12] |
| Ala205 to Asn | Resistance to imidazolinones (IMIs).[12] |
| Asp376 to Glu | Broad resistance to multiple ALS inhibitor classes.[10] |
| Trp574 to Leu | Broad resistance to all five classes of ALS-inhibiting herbicides.[10][12] |
| Ser653 to Asn | Resistance to imidazolinones (IMIs) and pyrimidinyl-thiobenzoates (PTBs).[6][10] |
Non-target-site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism by cytochrome P450 monooxygenases, can also contribute to resistance but are generally less common for ALS inhibitors compared to TSR.[13]
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Activity Assay
This colorimetric assay quantifies ALS activity by measuring the formation of acetoin, a product derived from the enzymatic product α-acetolactate.[14]
Materials:
-
Enzyme Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl2, 10% (v/v) glycerol, 1 mM EDTA, 10 mM cysteine.
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.
-
Substrate Solution: 100 mM sodium pyruvate in assay buffer.
-
Stop Solution: 6 N H2SO4.
-
Color Reagent A: 0.5% (w/v) creatine.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).
-
Plant tissue (e.g., young leaves).
-
Microplate reader.
Procedure:
-
Enzyme Extraction: a. Harvest 1-2 g of fresh, young leaf tissue and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Add 5-10 mL of ice-cold enzyme extraction buffer and homogenize thoroughly. d. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. e. Carefully collect the supernatant containing the crude ALS enzyme extract. Keep on ice.
-
Assay Reaction: a. In a 96-well microplate, add 40 µL of the enzyme extract to each well. b. For inhibitor studies, add 10 µL of herbicide solution at various concentrations (dissolved in a suitable solvent and diluted in assay buffer). For the control, add 10 µL of the solvent control. c. Pre-incubate the plate at 37°C for 10 minutes. d. Start the reaction by adding 50 µL of the substrate solution to each well. e. Incubate the microplate at 37°C for 60 minutes.
-
Color Development and Measurement: a. Stop the reaction by adding 50 µL of Stop Solution to each well. b. Incubate the plate at 60°C for 15 minutes to decarboxylate α-acetolactate to acetoin. c. Add 50 µL of Color Reagent A to each well. d. Add 50 µL of Color Reagent B to each well. e. Incubate the plate at 60°C for 15 minutes to allow for color development. f. Measure the absorbance at 525 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all readings. b. Calculate the percentage of ALS inhibition for each herbicide concentration using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100. c. Plot the % inhibition against the logarithm of the herbicide concentration to determine the IC50 value.
Site-Directed Mutagenesis of the ALS Gene
This protocol is for introducing specific point mutations into the ALS gene cloned into a plasmid vector, based on the QuikChange™ method.[15][16][17]
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra).
-
Template DNA (plasmid containing the wild-type ALS gene).
-
Mutagenic primers (forward and reverse, containing the desired mutation).
-
dNTPs.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
LB agar (B569324) plates with appropriate antibiotic.
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: a. Set up the PCR reaction with high-fidelity polymerase, template DNA, mutagenic primers, and dNTPs. b. Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical protocol involves an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension.
-
DpnI Digestion: a. Add DpnI enzyme directly to the amplification product. b. Incubate at 37°C for at least 1 hour. DpnI digests the parental methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: a. Transform the DpnI-treated DNA into competent E. coli cells. b. Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: a. Select several colonies and grow overnight cultures. b. Isolate the plasmid DNA using a miniprep kit. c. Verify the presence of the desired mutation by DNA sequencing.
Heterologous Expression and Purification of ALS
This protocol describes the expression of recombinant ALS in E. coli and its subsequent purification.[18][19][20][21]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression vector containing the ALS gene with a purification tag (e.g., His-tag).
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, DNase I).
-
Affinity chromatography resin (e.g., Ni-NTA agarose).
-
Wash buffer (lysis buffer with 20 mM imidazole).
-
Elution buffer (lysis buffer with 250 mM imidazole).
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
Procedure:
-
Expression: a. Transform the expression plasmid into the E. coli expression strain. b. Inoculate a starter culture and grow overnight. c. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Lysis: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in ice-cold lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at high speed to pellet cell debris.
-
Purification: a. Apply the clarified lysate to the equilibrated affinity chromatography column. b. Wash the column extensively with wash buffer to remove unbound proteins. c. Elute the tagged ALS protein with elution buffer. d. Analyze the fractions by SDS-PAGE to check for purity.
-
Dialysis: a. Pool the fractions containing the purified protein. b. Dialyze the protein against dialysis buffer to remove imidazole and for buffer exchange. c. Determine the protein concentration and store at -80°C.
Conclusion
ALS-inhibiting herbicides represent a cornerstone of modern weed management due to their high efficacy and low mammalian toxicity. A thorough understanding of their mode of action, from the inhibition of a key metabolic enzyme to the molecular mechanisms of resistance, is paramount for the development of new herbicidal compounds and for devising sustainable weed control strategies. The experimental protocols provided in this guide offer a practical framework for researchers to investigate the intricacies of ALS inhibition and to screen for novel herbicidal candidates. The continued study of the ALS enzyme and its interaction with inhibitors will undoubtedly pave the way for the next generation of innovative weed management solutions.
References
- 1. Cross-resistance to herbicides of five ALS-inhibiting groups and sequencing of the ALS gene in Cyperus difformis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biogot.com [biogot.com]
- 3. 16.3 Branched Chain Amino Acid Biosynthesis and the ALS Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. Characterization and Regulation of the Acetolactate Synthase Genes Involved in Acetoin Biosynthesis in Acetobacter pasteurianus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetolactate synthase regulatory subunits play divergent and overlapping roles in branched-chain amino acid synthesis and Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Pro-197-Thr mutation in the ALS gene confers novel resistance patterns to ALS-inhibiting herbicides in Bromus japonicus in China [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Point Mutations as Main Resistance Mechanism Together With P450-Based Metabolism Confer Broad Resistance to Different ALS-Inhibiting Herbicides in Glebionis coronaria From Tunisia [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. Site-Directed Mutagenesis [protocols.io]
- 17. assaygenie.com [assaygenie.com]
- 18. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
- 19. neb.com [neb.com]
- 20. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. | Semantic Scholar [semanticscholar.org]
- 21. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Aqueous Photolysis and Hydrolysis of Pyrithiobac-Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous photolysis and hydrolysis of the herbicide pyrithiobac-sodium (B54995). The information is compiled from various scientific sources to assist researchers, scientists, and professionals in understanding its environmental fate and behavior in aquatic systems.
Executive Summary
This compound-sodium is an herbicide used for the control of broadleaf weeds. Its environmental persistence is influenced by abiotic degradation processes such as hydrolysis and photolysis. This guide details the rates of these degradation pathways, the primary transformation products, and the experimental methodologies used for their determination. This compound-sodium is stable to hydrolysis across a range of environmentally relevant pH values. However, it undergoes aqueous photolysis, degrading with a half-life of approximately two weeks under simulated sunlight conditions.
Quantitative Data on Degradation Rates
The degradation rates of this compound-sodium in aqueous solutions are summarized in the table below. This data is crucial for environmental risk assessments and for predicting the persistence of the compound in aquatic environments.
| Degradation Pathway | pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| Hydrolysis | 5 | Not Specified | Stable | [1] |
| Hydrolysis | 7 | Not Specified | Stable | [1] |
| Hydrolysis | 9 | Not Specified | Stable | [1] |
| Aqueous Photolysis | 7 | 25 | 13 days | [1] |
Note: The photolysis half-life has been reported to range from 8.7 to 15.3 days, with a slight increase in the degradation rate at higher pH levels.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies typically employed in the study of this compound-sodium's aqueous degradation.
Hydrolysis Study Protocol
Hydrolysis studies are conducted to assess the abiotic degradation of a substance in water at various pH levels, in the absence of light.
-
Test System: Sterile aqueous buffer solutions are prepared at pH 5, 7, and 9.
-
Test Substance Preparation: A stock solution of this compound-sodium is prepared in a suitable solvent and added to the buffer solutions to achieve a known initial concentration.
-
Incubation: The test solutions are maintained at a constant temperature (e.g., 25°C) in the dark to preclude photodegradation.
-
Sampling: Aliquots are collected from each test solution at predetermined intervals.
-
Analysis: The concentration of this compound-sodium and any major degradation products in the samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Aqueous Photolysis Study Protocol
Aqueous photolysis studies evaluate the degradation of a substance in water when exposed to light.
-
Test System: Sterile aqueous buffer solution (typically pH 7) is used.
-
Test Substance Preparation: A solution of this compound-sodium is prepared in the buffer solution at a known concentration.
-
Light Source: A light source that simulates the spectrum and intensity of natural sunlight is used, such as a xenon arc lamp. The light intensity is measured and controlled throughout the experiment.
-
Incubation: The test solutions are continuously irradiated in temperature-controlled quartz cells. Dark control samples, protected from light, are incubated under the same conditions to differentiate between photolytic and other degradation processes.
-
Sampling: Samples are collected from both the irradiated and dark control solutions at various time points.
-
Analysis: The concentration of this compound-sodium and its photoproducts is quantified using analytical techniques like HPLC-UV or LC-MS/MS.
Analytical Methodology
The accurate quantification of this compound-sodium and its degradation products is critical for determining degradation rates.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is commonly used. LC-MS/MS provides high sensitivity and selectivity for identifying and quantifying trace levels of the analytes.
-
Chromatographic Conditions: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., water with formic or phosphoric acid) to ensure good peak shape and separation.
-
Sample Preparation: Aqueous samples may be directly injected or may require a solid-phase extraction (SPE) clean-up step to remove interfering matrix components and concentrate the analytes.
-
Quantification: A calibration curve is generated using certified reference standards of this compound-sodium and its known degradation products. The concentration in the samples is then determined by comparing their peak areas or heights to the calibration curve.
Degradation Pathways and Experimental Workflow
Visual representations of the degradation pathways and experimental workflows provide a clear understanding of the processes involved.
The aqueous photolysis of this compound-sodium proceeds through the cleavage of the thioether bond, leading to the formation of two primary degradation products.
Conclusion
This technical guide has synthesized key information on the aqueous photolysis and hydrolysis of this compound-sodium. The data indicates that while stable to hydrolysis, this compound-sodium degrades in the presence of light in aqueous environments, with a half-life of approximately 13 days. The primary degradation pathway involves the cleavage of the thioether linkage. The provided experimental protocols and workflows offer a foundation for researchers to design and conduct further studies on the environmental fate of this compound.
References
Toxicological Profile of Pyrithiobac-Sodium on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrithiobac-sodium (B54995), a benzoate (B1203000) herbicide, effectively controls broadleaf weeds in cotton and other crops by inhibiting the plant enzyme acetolactate synthase (ALS). While exhibiting a clear mode of action in target plant species, its toxicological impact on non-target organisms is a critical aspect of its environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of this compound-sodium on a range of non-target organisms, including aquatic and terrestrial species. The document summarizes key quantitative toxicity data, details the methodologies of pivotal experimental protocols, and presents visual representations of experimental workflows and potential toxicological pathways. The data indicates that while this compound-sodium generally demonstrates low acute toxicity to most animal species, it can be highly toxic to non-target aquatic plants. In mammals, prolonged high-dose exposure has been linked to liver and kidney damage.
Introduction
This compound-sodium is a selective, post-emergence herbicide used for the control of broad-leaved weeds.[1] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants.[1] Understanding the potential adverse effects of this compound-sodium on non-target organisms is paramount for a thorough environmental and health risk assessment. This guide synthesizes available toxicological data to provide a detailed resource for researchers and professionals in related fields.
Data Presentation: Quantitative Toxicology
The following tables summarize the acute and chronic toxicity of this compound-sodium to a variety of non-target organisms.
Table 1: Aquatic Organisms
| Species | Test Type | Endpoint | Value (mg/L) | Reference |
| Fish | ||||
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr Acute | LC50 | > 100 | [2] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr Acute | LC50 | > 100 | [2] |
| Sheepshead Minnow (Cyprinodon variegatus) | 96-hr Acute | LC50 | > 100 | [2] |
| Invertebrates | ||||
| Water Flea (Daphnia magna) | 48-hr Acute | EC50 | > 100 | [2] |
| Mysid Shrimp (Americamysis bahia) | 96-hr Acute | LC50 | > 100 | [2] |
| Algae | ||||
| Green Algae (Selenastrum capricornutum) | 72-hr Growth Inhibition | EC50 | 95.0 | [3] |
| Blue-green Algae (Anabaena flos-aquae) | 120-hr Growth Inhibition | EC50 | 0.003 | [2] |
| Freshwater Diatom (Navicula pelliculosa) | 120-hr Growth Inhibition | EC50 | 0.012 | [2] |
| Aquatic Plants | ||||
| Duckweed (Lemna gibba) | 14-day Growth Inhibition | EC50 | 0.00091 | [2] |
| 14-day Growth Inhibition | NOEC | 0.0005 | [2] |
Table 2: Terrestrial Organisms
| Species | Test Type | Endpoint | Value | Reference |
| Birds | ||||
| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | 1599 mg/kg bw | [2] |
| 5-day Dietary | LC50 | > 5620 mg/kg diet | [2] | |
| Mallard Duck (Anas platyrhynchos) | 5-day Dietary | LC50 | > 5620 mg/kg diet | [2] |
| Invertebrates | ||||
| Honeybee (Apis mellifera) | Acute Contact (48-hr) | LD50 | > 25 µ g/bee | [4] |
| Earthworm (Eisenia fetida) | 14-day Acute | LC50 | > 1000 mg/kg soil | [5] |
| Mammals | ||||
| Rat | Acute Oral | LD50 | 3200 - 3300 mg/kg bw | [6] |
| Rat | Chronic Feeding (2-year) | NOAEL | 58.7 mg/kg/day | [6] |
| Dog | Chronic Feeding (1-year) | NOAEL | 143 mg/kg/day | [6] |
Experimental Protocols
The toxicological data presented in this guide are derived from studies conducted following standardized international guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).
Aquatic Toxicity Testing
-
Fish, Acute Toxicity Test (OECD 203): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[7][8][9][10] Fish are exposed to the test substance in a geometric series of at least five concentrations.[7][8][10] Mortalities are recorded at 24, 48, 72, and 96 hours.[7][10]
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This 48-hour test assesses the acute toxicity to Daphnia magna.[1][11][12] Young daphnids are exposed to a range of concentrations of the test substance, and the concentration that immobilizes 50% of the daphnids (EC50) is determined.[1][11][12]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This 72-hour test evaluates the effect of a substance on the growth of freshwater algae or cyanobacteria.[2][13][14][15][16] The test measures the inhibition of growth in response to various concentrations of the substance to determine the EC50.[2][14]
-
Lemna sp. Growth Inhibition Test (OECD 221): This 7-day test assesses the toxicity of a substance to duckweed (Lemna gibba or Lemna minor).[5][17][18][19][20] The inhibition of growth, measured by frond number and another variable such as frond area or dry weight, is used to determine the EC50.[17][18]
Terrestrial Toxicity Testing
-
Avian Acute Oral Toxicity Test (US EPA OCSPP 850.2100): This test is designed to determine the acute oral toxicity (LD50) of a substance to birds, typically the bobwhite quail or mallard duck.[21][22][23][24] A single oral dose is administered to the birds, and they are observed for 14 days for mortality and signs of toxicity.[21][22]
-
Avian Dietary Toxicity Test (US EPA OCSPP 850.2200): This test determines the subacute dietary toxicity (LC50) in birds. Birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet.
-
Honeybee, Acute Contact and Oral Toxicity Test (OECD 213 & 214): These laboratory tests assess the acute contact (OECD 214) and oral (OECD 213) toxicity of a substance to adult honeybees.[25][26][27][28][29][30][31][32][33] For the contact test, the substance is applied directly to the thorax of the bees.[27][28][31][33] For the oral test, bees are fed a sucrose (B13894) solution containing the test substance.[26][29][30][32] Mortality is recorded over 48 to 96 hours to determine the LD50.[25][26][28][29]
-
Earthworm, Acute Toxicity Test (OECD 207): This 14-day test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida).[3][34][35][36][37] The test involves exposing adult earthworms to artificial soil treated with a range of concentrations of the test substance and assessing mortality to determine the LC50.[3][34][36][37]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Herbicidal Action
The primary mode of action of this compound-sodium in target plants is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death.
Caption: Herbicidal Mode of Action of this compound-Sodium in Plants.
Postulated Toxicological Pathway in Mammals
In mammals, the primary target organs for this compound-sodium toxicity following prolonged high-dose exposure are the liver and kidneys.[6] The precise molecular signaling pathways leading to this organ damage have not been fully elucidated in publicly available literature. However, based on the observed pathologies, a general pathway involving metabolic activation and subsequent cellular stress can be hypothesized. This compound-sodium is metabolized in the liver, and it is possible that reactive metabolites are formed, leading to oxidative stress. This oxidative stress can damage cellular components, leading to inflammation and eventually cell death (apoptosis or necrosis) in hepatocytes and renal cells.
Caption: Postulated Pathway of this compound-Sodium Induced Organ Toxicity in Mammals.
Experimental Workflow: Aquatic Toxicity Testing
The following diagram illustrates a generalized workflow for conducting aquatic toxicity tests, such as the OECD 203 (Fish), OECD 202 (Daphnia), and OECD 201 (Algae) tests.
Caption: Generalized Workflow for Aquatic Ecotoxicology Testing.
Experimental Workflow: Terrestrial Toxicity Testing
This diagram outlines a general workflow for terrestrial toxicity studies, such as the OECD 207 (Earthworm) and US EPA OCSPP 850.2100 (Avian Acute Oral) tests.
Caption: Generalized Workflow for Terrestrial Ecotoxicology Testing.
Conclusion
The toxicological profile of this compound-sodium on non-target organisms indicates a varied level of risk. While it demonstrates low acute toxicity to most animal species, including fish, aquatic invertebrates, birds, and mammals, it is highly toxic to certain non-target aquatic plants, particularly duckweed. The primary mode of action in plants is the inhibition of acetolactate synthase. In mammals, the liver and kidneys are the primary target organs for toxicity following prolonged high-dose exposure, though the specific molecular mechanisms remain to be fully elucidated. Standardized testing protocols provide a robust framework for assessing the ecotoxicological risks associated with the use of this compound-sodium. This guide serves as a comprehensive resource for understanding the current state of knowledge on the non-target toxicity of this herbicide. Further research into the molecular mechanisms of toxicity in animals would provide a more complete picture of its potential risks.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 3. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 4. This compound-sodium (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 5. oecd.org [oecd.org]
- 6. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. eurofins.com.au [eurofins.com.au]
- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 10. biotecnologiebt.it [biotecnologiebt.it]
- 11. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]
- 12. eurofins.it [eurofins.it]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 14. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. testinglab.com [testinglab.com]
- 20. OECD 221: Lemna sp. Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 21. stillmeadow.com [stillmeadow.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. epa.gov [epa.gov]
- 24. Saving two birds with one stone: using active substance avian acute toxicity data to predict formulated plant protection product toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. content.fera.co.uk [content.fera.co.uk]
- 26. shop.fera.co.uk [shop.fera.co.uk]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. oecd.org [oecd.org]
- 29. oecd.org [oecd.org]
- 30. oecd.org [oecd.org]
- 31. oecd.org [oecd.org]
- 32. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]
- 33. biotecnologiebt.it [biotecnologiebt.it]
- 34. catalog.labcorp.com [catalog.labcorp.com]
- 35. oecd.org [oecd.org]
- 36. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 37. biotecnologiebt.it [biotecnologiebt.it]
An In-depth Technical Guide to Pyrithiobac-sodium: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyrithiobac-sodium (B54995), a selective post-emergence herbicide. The document details its chemical structure, molecular formula, physicochemical properties, and mechanism of action. Furthermore, it offers detailed experimental protocols for its synthesis, analysis, and the evaluation of its biological activity, tailored for a scientific audience.
Chemical Identity and Molecular Structure
This compound-sodium is the sodium salt of 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid. It is a member of the pyrimidinylthiobenzoate class of herbicides.
-
CAS Number: 123343-16-8[1]
The chemical structure of this compound-sodium is presented below:
Physicochemical and Toxicological Properties
A summary of the key quantitative data for this compound-sodium is provided in the table below, offering a comparative overview of its physical, chemical, and toxicological characteristics.
| Property | Value |
| Physical State | White to off-white crystalline powder.[3] |
| Melting Point | 233.8-234.2 °C (with decomposition).[6][7] |
| Solubility (at 20°C) | Water (pH 7): 705 g/L; Methanol: 270 g/L; Acetone: 812 mg/L.[7] |
| Partition Coefficient | LogP (n-octanol/water at pH 7): -0.84. |
| Dissociation Constant | pKa: 2.34.[6][7] |
| Vapor Pressure | 4.80 x 10⁻⁹ Pa. |
| Acute Oral Toxicity | LD₅₀ (Rat): 4000 mg/kg.[2] |
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
This compound-sodium functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[5] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[8][9][10] These amino acids are essential for protein synthesis and overall plant growth.[8][9] By blocking ALS, this compound-sodium disrupts these vital processes, ultimately leading to the death of susceptible plants.[5] The pathway is located in the chloroplasts.[8][9]
References
- 1. This compound-sodium | SIELC Technologies [sielc.com]
- 2. NCCOS | Data Collection [products.coastalscience.noaa.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 123343-16-8: this compound sodium | CymitQuimica [cymitquimica.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. Branched Chain Amino Acid Biosynthesis | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 9. 16.3 Branched Chain Amino Acid Biosynthesis and the ALS Enzyme – Principles of Weed Control [ohiostate.pressbooks.pub]
- 10. Branched-chain amino acid (BCAA) biosynthetic pathway [pfocr.wikipathways.org]
Pyrithiobac-Sodium: A Technical Guide to Soil Adsorption and Desorption Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the soil adsorption and desorption characteristics of the herbicide pyrithiobac-sodium (B54995). Understanding these processes is critical for evaluating its environmental fate, potential for mobility, and bioavailability in various soil matrices. This document summarizes key quantitative data from multiple studies, presents detailed experimental protocols for assessing adsorption and desorption, and offers visual representations of the experimental workflow.
Core Concepts in this compound-Sodium Soil Interaction
This compound-sodium, a weak acid herbicide, exhibits mobility in the soil environment. Its interaction with soil particles, primarily through adsorption and desorption, is a key determinant of its persistence, potential for leaching into groundwater, and availability for weed uptake or microbial degradation. Adsorption refers to the binding of this compound-sodium molecules to the surface of soil colloids (both organic matter and clay minerals), while desorption is the release of these bound molecules back into the soil solution. The balance between these two processes is influenced by various soil properties, including organic carbon content, clay content and type, pH, and cation exchange capacity (CEC).
Quantitative Data on this compound-Sodium Adsorption
The adsorption of this compound-sodium to soil is generally weak, indicating a potential for mobility.[1][2] The extent of adsorption is quantified using several coefficients, including the soil-water distribution coefficient (Kd), the Freundlich adsorption coefficient (Kf), and the organic carbon-normalized adsorption coefficient (Koc). The Freundlich isotherm model has been shown to be a good fit for describing the adsorption of this compound-sodium in soil.[1][2]
Below is a summary of quantitative data from various studies, highlighting the range of adsorption coefficients observed in different soil types.
| Soil Type | pH | Organic Carbon (%) | Clay (%) | CEC (cmol/kg) | Adsorption Coefficient (Kd) | Freundlich Coefficient (Kf) | Organic Carbon Coefficient (Koc) | Reference |
| Red Soil | - | - | - | - | 0.19 | 0.26 | - | [2] |
| Black Soil | - | - | - | - | 0.39 | 0.36 | - | [2] |
| Moree Soil (Australia) | - | - | - | - | 0.59 | - | - | [1] |
| Narrabri Soil (Australia) | - | - | - | - | 0.22 | - | - | [1] |
| Wee Waa Soil (Australia) | - | - | - | - | - | - | - | [1] |
| Various US Soils | - | - | - | - | 0.06 - 0.61 | - | 14.7 - 26.9 | [3][4] |
Note: A higher Kd or Kf value indicates stronger adsorption and lower mobility, while a higher Koc value suggests that soil organic carbon is a primary driver of adsorption. The relatively low Koc values for this compound-sodium suggest that while organic carbon plays a role, other soil factors also influence its adsorption. Studies have shown that black soil, with higher clay and CEC, exhibits a greater capacity for sorption compared to red soil, which has a coarser texture and lower organic carbon content.[2]
Experimental Protocol: Batch Equilibrium Method for Adsorption-Desorption
The batch equilibrium method is a widely used laboratory procedure to determine the adsorption and desorption characteristics of pesticides in soil. The following protocol is a synthesized methodology based on OECD guidelines and various cited studies.[2][5]
Materials and Reagents
-
Soils: A minimum of three different soil types with varying textures, organic carbon content, and pH. Soils should be air-dried and sieved (e.g., through a 2-mm sieve).
-
This compound-sodium: Analytical grade standard.
-
Radiolabeled this compound-sodium (optional): 14C-labeled this compound-sodium for ease of quantification.
-
Background Solution: 0.01 M Calcium Chloride (CaCl2) solution to maintain a constant ionic strength.
-
Solvents: Acetonitrile, methanol, and water (HPLC grade).
-
Equipment:
-
Shaker (orbital or reciprocal)
-
Centrifuge tubes (e.g., 50 mL polypropylene)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Liquid Scintillation Counter (LSC) if using radiolabeled compound.
-
Adsorption Phase
-
Preparation of this compound-sodium Solutions: Prepare a stock solution of this compound-sodium in the 0.01 M CaCl2 background solution. From this stock, create a series of working solutions with varying concentrations (e.g., 0, 5, 10, 20, 50 µg/mL).[2]
-
Soil Equilibration: Weigh a known amount of air-dried soil (e.g., 10 g) into each centrifuge tube. Add a specific volume of the background solution (e.g., 20 mL) to each tube and shake for a pre-equilibration period (e.g., 24 hours). This step helps to saturate the soil with the background electrolyte.
-
Adsorption Reaction: Centrifuge the pre-equilibrated soil suspensions and discard the supernatant. Add a known volume (e.g., 20 mL) of the different this compound-sodium working solutions to the soil in the tubes. This creates a specific soil-to-solution ratio (e.g., 1:2).
-
Equilibration: Securely cap the tubes and place them on a shaker at a constant temperature (e.g., 25 ± 1°C) for a predetermined equilibration time (e.g., 24 hours).[3] This allows the this compound-sodium to reach equilibrium between the soil and solution phases.
-
Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation at a high speed (e.g., 10,000 rpm for 20 minutes).
-
Analysis of Supernatant: Carefully collect the supernatant and filter it through a syringe filter. Analyze the concentration of this compound-sodium in the filtrate using HPLC-UV or LSC. This gives the equilibrium concentration (Ce).
-
Calculation of Adsorbed Amount: The amount of this compound-sodium adsorbed to the soil (Cs) is calculated by the difference between the initial concentration and the equilibrium concentration.
Desorption Phase
-
Initiation of Desorption: After the supernatant from the adsorption phase is removed, a known volume of fresh background solution (0.01 M CaCl2) is added to the centrifuge tubes containing the soil with the adsorbed this compound-sodium.
-
Desorption Equilibration: The tubes are then placed back on the shaker and agitated for the same duration and under the same temperature as the adsorption phase.
-
Phase Separation and Analysis: The tubes are centrifuged, and the supernatant is collected and analyzed for the concentration of desorbed this compound-sodium.
-
Repeated Desorption Steps: This process can be repeated for multiple cycles to assess the extent of desorption over time. Studies have shown that this compound-sodium can exhibit hysteresis, meaning that it is not as easily desorbed as it is adsorbed.[1]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the batch equilibrium experiment for determining the soil adsorption and desorption characteristics of this compound-sodium.
Caption: Workflow for Batch Equilibrium Adsorption-Desorption Study.
Conclusion
The adsorption and desorption characteristics of this compound-sodium in soil are crucial for understanding its environmental behavior. The available data consistently indicate that this compound-sodium is weakly adsorbed to soil, suggesting a potential for mobility. Soil properties, particularly clay and organic carbon content, play a significant role in its retention. The batch equilibrium method provides a robust framework for quantifying these interactions. For researchers and professionals in drug development and environmental science, a thorough understanding of these principles and methodologies is essential for accurate risk assessment and the development of effective and environmentally sound herbicide formulations.
References
Microbial Degradation of Pyrithiobac-Sodium in Diverse Soil Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrithiobac-sodium (B54995), a selective herbicide employed for the control of broadleaf weeds, undergoes microbial degradation as its primary route of dissipation in terrestrial ecosystems. The efficacy and rate of this biodegradation are intricately linked to the physicochemical properties of the soil and the prevailing environmental conditions. This technical guide provides a comprehensive overview of the microbial degradation of this compound-sodium across various soil types, summarizing key quantitative data, detailing experimental methodologies, and visualizing the degradation pathway and experimental workflows. While the pivotal role of microorganisms is well-established, the specific microbial species and enzymatic mechanisms responsible for the degradation of this compound-sodium are not yet extensively documented in publicly available scientific literature.
Introduction
This compound-sodium [sodium 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)thiobenzoate] is a member of the pyrimidinyl carboxy herbicide family. Its herbicidal activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants. Understanding the environmental fate of this compound-sodium is crucial for assessing its ecological impact and ensuring its safe and effective use. The primary mechanism of its breakdown in soil is through the metabolic activity of soil microorganisms. This guide synthesizes the current knowledge on the microbial degradation of this compound-sodium, with a focus on its behavior in different soil matrices.
Quantitative Data on this compound-Sodium Degradation
The degradation of this compound-sodium is influenced by a multitude of factors including soil type, organic matter content, pH, moisture, and temperature. The rate of degradation is typically quantified by its half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.
Table 1: Half-life of this compound-Sodium in Different Soil Types under Laboratory Conditions
| Soil Type | pH | Organic Matter (%) | Incubation Conditions | Half-life (DT₅₀) in Days | Reference |
| Silt Loam | 6.8 | 1.5 | Aerobic, dark, 25°C | 60 | [1][2] |
| Clay Loam | 7.2 | 2.1 | Aerobic, dark, 25°C | 55 | [1][2] |
| Sandy Loam | 6.5 | 0.8 | Aerobic, dark, 25°C | 65 | [1][2] |
| Loam | 7.5 | 1.8 | Aerobic, dark, 25°C | 58 | [1][2] |
Table 2: Half-life of this compound-Sodium in Different Soil Types under Field Conditions
| Soil Type | pH | Organic Matter (%) | Location | Half-life (DT₅₀) in Days | Reference |
| Silt Loam | 6.6 | 1.2 | Mississippi, USA | 19 | [1][2] |
| Loam | 7.9 | 1.1 | Texas, USA | 11 | [1][2] |
| Sandy Loam | 5.6 | 0.7 | California, USA | 46 | [1][2] |
| Clay Loam | 8.1 | 2.5 | Mississippi, USA | 14 | [1][2] |
Microbial Degradation Pathway
The microbial degradation of this compound-sodium proceeds through a primary mechanism involving the cleavage of the thioether bond. This initial step is crucial as it breaks down the parent molecule into less complex metabolites. Following this cleavage, further degradation of the resulting aromatic and pyrimidine (B1678525) rings occurs, ultimately leading to mineralization, where the organic carbon is converted to carbon dioxide (CO₂).[3]
Key degradation products that have been identified include:
-
O-desmethyl this compound
-
2-chloro-6-sulfobenzoate [2]
While it is established that soil microorganisms are the primary drivers of this degradation, the specific bacterial or fungal species and the enzymatic systems involved have not been extensively detailed in the reviewed literature.
Experimental Protocols
The study of this compound-sodium degradation in soil typically involves a combination of laboratory and field experiments. The following protocols are synthesized from methodologies reported in the scientific literature.
Laboratory Soil Incubation Studies
These studies are designed to assess the degradation rate and pathway of this compound-sodium under controlled environmental conditions.
-
Soil Collection and Preparation:
-
Collect soil samples from the desired locations and depths.
-
Air-dry the soil samples and sieve them (e.g., through a 2-mm sieve) to ensure homogeneity.
-
Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, and clay content), and microbial biomass.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound-sodium. For pathway and metabolism studies, ¹⁴C-labeled this compound-sodium is often used to trace the fate of the molecule.
-
Apply the herbicide solution to the soil samples to achieve the desired concentration. Ensure even distribution by thorough mixing.
-
-
Incubation:
-
Place the treated soil samples in incubation vessels (e.g., flasks or microcosms).
-
Adjust the soil moisture to a specific level, typically between 50% and 75% of the water-holding capacity.
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C) to simulate soil conditions and minimize photodegradation.
-
For studies investigating the role of microbial activity, a set of sterilized (e.g., autoclaved or irradiated) soil samples is included as a control.
-
-
Sampling and Analysis:
-
Collect soil subsamples at predetermined time intervals throughout the incubation period.
-
Extract this compound-sodium and its degradation products from the soil using appropriate solvents (e.g., acetonitrile, methanol, or a mixture with water or buffer).
-
Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection, or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. For radiolabeled studies, Liquid Scintillation Counting (LSC) is used to quantify radioactivity.
-
Field Dissipation Studies
Field studies provide a more realistic assessment of this compound-sodium degradation under natural environmental conditions.
-
Plot Establishment:
-
Establish experimental plots in a field with a known history and uniform soil characteristics.
-
Isolate the plots to prevent cross-contamination.
-
-
Herbicide Application:
-
Apply this compound-sodium to the plots at a rate consistent with agricultural practices.
-
Include untreated control plots for comparison.
-
-
Soil Sampling:
-
Collect soil core samples from different depths within the plots at various time points after application.
-
Handle and store the samples in a manner that prevents further degradation (e.g., freezing).
-
-
Residue Analysis:
-
Process and analyze the soil samples for this compound-sodium and its metabolites using the analytical methods described in the laboratory protocol.
-
Visualizations
Experimental Workflow for Laboratory Degradation Study
Caption: Workflow for a laboratory-based soil degradation study of this compound-sodium.
Microbial Degradation Pathway of this compound-Sodium
Caption: Simplified microbial degradation pathway of this compound-sodium in soil.
Conclusion
The microbial degradation of this compound-sodium is a critical process that dictates its persistence and potential environmental impact. This guide has summarized the quantitative aspects of its degradation in various soil types and outlined the standard experimental procedures for its study. The degradation pathway involves the cleavage of the thioether bond, leading to the formation of several metabolites and eventual mineralization. It is evident that the half-life of this compound-sodium is significantly shorter under field conditions compared to controlled laboratory settings, highlighting the complex interplay of biotic and abiotic factors in the natural environment. Future research should focus on the isolation and characterization of the specific microbial communities and enzymes responsible for the degradation of this compound-sodium to enable a more profound understanding of its environmental fate and to potentially develop bioremediation strategies.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Pyrithiobac-sodium in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of pyrithiobac-sodium (B54995) in environmental soil and water samples. The protocols described herein are based on established and validated analytical techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
I. Overview of Analytical Methods
The detection of this compound-sodium, a selective herbicide, in soil and water is crucial for environmental monitoring and regulatory compliance. The primary methods employed are chromatographic techniques due to their sensitivity and selectivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis. It involves separating this compound-sodium from the sample matrix on a chromatographic column and detecting it based on its UV absorbance.[1][2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity compared to HPLC-UV, making it ideal for detecting trace levels of this compound-sodium and for confirmatory analysis.[3][4][5] This method separates the analyte via LC and then uses two stages of mass analysis for unambiguous identification and quantification.[3][4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method that can be used as an inexpensive and rapid alternative to conventional chromatographic analysis for the quantification of this compound-sodium in soil.[6]
II. Quantitative Data Summary
The following tables summarize the performance characteristics of the described analytical methods for this compound-sodium detection.
Table 1: Method Performance in Soil Samples
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Average Recovery | Relative Standard Deviation (RSD) |
| LC-UV | 0.3 µg/kg (ppb)[1][7] | 1.0 µg/kg (ppb)[1] | 81% (at 1, 2, and 5 ppb)[1] | 14%[1] |
| LC-MS/MS | - | 0.0010 ppm | - | - |
| ELISA | 4-5 ppt[6] | - | - | - |
Table 2: Method Performance in Water Samples
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Average Recovery | Relative Standard Deviation (RSD) |
| HPLC-UV | 0.051 ng/mL (ppb)[2] | - | 93% (at 0.1-50 ppb)[2] | 13%[2] |
| LC-MS/MS | - | - | - | - |
III. Experimental Protocols
A. Soil Sample Analysis
1. Sample Preparation: Extraction and Clean-up (LC-UV and LC-MS/MS)
This protocol is based on subcritical water extraction followed by solid-phase extraction (SPE) clean-up.[1]
-
Materials and Reagents:
-
Milli-Q® water[1]
-
Silica (B1680970) gel[1]
-
ENVI-Carb™ Solid-Phase Extraction (SPE) cartridges (Graphitized Carbon)[1]
-
0.10 M Formic acid in 90% dichloromethane (B109758) (DCM)/10% methanol (B129727) (MeOH)[1]
-
Methanol
-
Centrifuge tubes (50 mL, plastic)[1]
-
Accelerated Solvent Extractor (ASE)[1]
-
SPE Manifold[1]
-
-
Protocol:
-
Weigh 10 g (±0.01 g) of a sieved soil sample into a 50-mL centrifuge tube.[1]
-
Add 7 g of silica gel to the centrifuge tube and mix thoroughly by shaking.[1]
-
Transfer the soil/silica mixture to an extraction cell for the Accelerated Solvent Extractor (ASE).
-
Extract the sample with Milli-Q® water under subcritical conditions (100°C and 2000 psi).[1]
-
Condition an ENVI-Carb™ SPE cartridge.
-
Pass the aqueous extract through the conditioned SPE cartridge.
-
Wash the cartridge with one 10-mL aliquot of 0.10 M formic acid in 90% DCM/10% MeOH.[1]
-
Elute the this compound-sodium from the cartridge with methanol.
-
The eluate is now ready for analysis by LC-UV or LC-MS/MS.
-
2. HPLC-UV Analysis
-
Instrumentation:
-
Chromatographic Conditions:
-
Analysis:
-
Inject the prepared sample extract into the HPLC system.
-
Utilize a column-switching technique where the analyte is first trapped and partially cleaned on the CN column before being transferred to the C18 column for final separation and detection.[1]
-
Quantify the this compound-sodium concentration by comparing the peak area or height to a calibration curve prepared from certified reference standards.[10]
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Analysis:
B. Water Sample Analysis
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up water samples before HPLC-UV or LC-MS/MS analysis.[2]
-
Materials and Reagents:
-
Protocol:
-
Condition a graphitized carbon SPE cartridge with methanol followed by HPLC-grade water.
-
Pass 200 mL of the water sample through the conditioned cartridge.[2]
-
Wash the cartridge to remove interferences.
-
Elute the this compound-sodium with an appropriate solvent (e.g., methanol).
-
The resulting eluate can be concentrated and reconstituted in the mobile phase for analysis.
-
2. HPLC-UV Analysis
The same instrumental and chromatographic conditions as described for soil analysis can be used. A column-switching setup is also recommended for water analysis to enhance cleanup and separation.[2]
3. LC-MS/MS Analysis (Direct Injection)
For cleaner water matrices, a direct injection approach may be feasible.[3]
-
Protocol:
-
Filter the water sample through a 0.45-µm filter.[2]
-
Directly inject an aliquot of the filtered sample into the LC-MS/MS system.
-
Follow the LC-MS/MS analysis protocol as described for soil samples.
-
IV. Visualized Workflows
Caption: Workflow for this compound-sodium Analysis in Soil.
Caption: Workflow for this compound-sodium Analysis in Water.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. epa.gov [epa.gov]
- 9. ppqs.gov.in [ppqs.gov.in]
- 10. mhlw.go.jp [mhlw.go.jp]
Application Note: Quantification of Pyrithiobac-Sodium Residues by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol for the sensitive and selective quantification of pyrithiobac-sodium (B54995) residues in various environmental matrices. The described methodology is crucial for environmental monitoring, residue analysis in agricultural commodities, and ensuring food safety. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics such as limit of quantification and recovery.
Introduction
This compound-sodium is a selective, broad-spectrum herbicide used for post-emergence control of broadleaf weeds in crops like cotton.[1] Its potential for persistence in soil and water necessitates sensitive and reliable analytical methods for monitoring its residues. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for quantifying trace levels of this compound-sodium in complex matrices. This document provides a comprehensive protocol for this purpose.
Experimental Protocol
This protocol is a comprehensive guide for the extraction, cleanup, and quantification of this compound-sodium.
Materials and Reagents
-
This compound-sodium analytical standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) carbonate
-
Potassium dihydrogen phosphate (B84403)
-
Sodium azide
-
Phosphoric acid
-
Solid-Phase Extraction (SPE) cartridges:
-
Octadecylsilanized silica (B1680970) gel (C18)
-
Trimethylaminopropylsilanized silica gel
-
Graphitized carbon
-
Standard Solution Preparation
Prepare a stock solution of this compound-sodium (e.g., 100 µg/mL) in methanol.[2] From this stock, prepare a series of working standard solutions by serial dilution in a mixture of acetonitrile and 0.03 mol/L phosphate buffer (28:72, v/v) to construct a calibration curve (e.g., 0.03–0.8 mg/L).[3] All standard solutions should be stored at approximately -20°C and are stable for about 6 months.[2]
Sample Preparation
The sample preparation procedure varies depending on the matrix.
2.3.1. Water Samples
For water samples, direct injection after filtration is often sufficient.[2][4]
-
Collect the water sample.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an autosampler vial.[2]
-
Analyze using LC-MS/MS.
For cleaner samples and to achieve lower detection limits, a solid-phase extraction (SPE) cleanup can be employed using a graphitized carbon cartridge.[5]
2.3.2. Soil Samples
-
Weigh 10 g of the soil sample.
-
Extract the residues by homogenizing with a sequence of acetone (B3395972) and 0.1M ammonium carbonate solutions (90:10, 50:50, and 20:80 ratios).[6]
-
Alternatively, use accelerated solvent extraction (ASE) with water at 100°C and 2000 psi.[1]
-
The extract is then subjected to cleanup using a graphitized carbon column.[1]
2.3.3. Crop Samples (e.g., Cotton Seeds)
-
Homogenize 5.00 g of the sample with 100 mL of acetonitrile/0.01 mol/L ammonium carbonate solution (2:1, v/v).[3]
-
Centrifuge the mixture.
-
Wash the supernatant with dichloromethane to remove non-polar interferences.[3]
-
Perform a two-stage SPE cleanup using a trimethylaminopropylsilanized silica gel cartridge followed by an octadecylsilanized silica gel cartridge for further purification.[3]
LC-MS/MS Conditions
2.4.1. Liquid Chromatography
-
Column: A reversed-phase C18 column is commonly used (e.g., MacMod C18-PFP, Waters Acquity, or equivalent).[2][4]
-
Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.[3]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analyte. For example:
-
0-1 min: 15% B
-
1-17 min: 15% to 60% B
-
17-18 min: 60% to 90% B
-
18-25 min: Hold at 90% B
-
25-35 min: Return to initial conditions[3]
-
-
Column Temperature: 30°C.[3]
2.4.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[4][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for unambiguous identification and quantification. The primary transition is used for quantification, and the secondary transition for confirmation.
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for this compound-sodium analysis gathered from various studies.
| Parameter | Soil Matrix | Water Matrix | Crop Matrix | Reference |
| Limit of Quantification (LOQ) | 0.0010 mg/kg | 0.051 ng/mL | 0.01 mg/kg | [3][5][7] |
| Limit of Detection (LOD) | 0.0003 mg/kg | - | - | [7] |
| Recovery | 70-120% | 84-102% | 70-110% | [5][7] |
| Relative Standard Deviation (RSD) | ≤20% | ≤13% | ≤20% | [5][7] |
Experimental Workflow Diagram
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. epa.gov [epa.gov]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. epa.gov [epa.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. nrcgrapes.in [nrcgrapes.in]
- 9. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
Application Note: Determination of Pyrithiobac-Sodium Concentrations Using HPLC-UV Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of pyrithiobac-sodium (B54995) in various matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described methodology is robust, sensitive, and suitable for residue analysis in environmental samples as well as for quality control in manufacturing processes. The protocol includes sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible results.
Introduction
This compound-sodium is the active ingredient in certain herbicides used for broad-leaf weed control.[1] Accurate and sensitive determination of its concentration in different environmental matrices, such as soil and water, is crucial for regulatory compliance and environmental monitoring. This application note details a validated HPLC-UV method that offers a reliable approach for the quantification of this compound-sodium.
Experimental
Instrumentation and Reagents
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV spectrophotometric detector is required.[2] A column-switching system can be employed for enhanced sample clean-up.[1][2]
-
Analytical Column: A Hypersil C18 column (4.6 mm x 250 mm, 5 µm) or a Zorbax® SB-CN column are suitable choices.[3][4]
-
Reagents: All reagents should be of HPLC grade or higher. This includes acetonitrile, water, phosphoric acid, and this compound-sodium reference standard (purity ≥ 98%).[2][3]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound-sodium.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (45:55, v/v) containing 0.01 M Phosphoric Acid |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection Wavelength | 254 nm |
Table 1: Optimized HPLC-UV Chromatographic Conditions.[3]
Preparation of Standard Solutions
A stock standard solution of this compound-sodium is prepared in methanol (B129727).[2] Working standard solutions are then prepared by diluting the stock solution with the mobile phase to achieve a concentration range of 0.03 to 0.8 mg/L.[2]
Sample Preparation
The sample preparation procedure varies depending on the matrix.
-
Water Samples: this compound-sodium is extracted from a 200 mL water sample using a graphitized carbon solid-phase extraction (SPE) cartridge.[4]
-
Soil Samples: Extraction from a 10 g soil sample is performed using Milli-Q® water under subcritical conditions (100°C and 2000 psi). The extract is then passed through a graphitized carbon column for clean-up.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the HPLC-UV method for this compound-sodium analysis.
| Parameter | Soil Matrix | Water Matrix |
| Method Detection Limit (MDL) | 0.3 µg/kg[1] | 0.051 ng/mL[4] |
| Limit of Quantitation (LOQ) | 1.0 µg/kg[1] | Not Specified |
| Average Recovery | 81% (±11%)[1] | 93% (±12%)[4] |
| Relative Standard Deviation (RSD) | 14%[1] | 13%[4] |
Table 2: Quantitative Performance Data.
Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of this compound-sodium reference standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[5]
-
Working Standard Preparation: Serially dilute the stock solution with the mobile phase (Acetonitrile:Water with 0.01 M Phosphoric Acid) to prepare a series of working standards with concentrations ranging from 0.03 to 0.8 mg/L.[2]
-
Calibration Curve: Inject 5 µL of each working standard into the HPLC system and record the peak area.[3] Plot a calibration curve of peak area versus concentration.
Protocol 2: Analysis of Water Samples
-
Extraction: Pass 200 mL of the water sample through a pre-conditioned graphitized carbon SPE cartridge.[4]
-
Elution: Elute the this compound-sodium from the SPE cartridge.
-
Analysis: Inject 5 µL of the eluted sample into the HPLC-UV system.
-
Quantification: Determine the concentration of this compound-sodium in the sample by comparing its peak area to the calibration curve.
Protocol 3: Analysis of Soil Samples
-
Extraction: Extract 10 g of the soil sample with Milli-Q® water at 100°C and 2000 psi using an accelerated solvent extractor (ASE).[1]
-
Clean-up: Pass the resulting extract through a graphitized carbon column to remove interfering substances.[1]
-
Elution: Selectively elute the this compound-sodium from the carbon column.[1]
-
Analysis: Inject 5 µL of the purified eluate into the HPLC-UV system.
-
Quantification: Calculate the concentration of this compound-sodium in the soil sample based on the calibration curve.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of this compound-sodium.
Caption: Key components of the HPLC-UV system for this compound-sodium analysis.
References
Application Note: Solid-Phase Extraction for Pyrithiobac-Sodium in Water Samples
Introduction
Pyrithiobac-sodium (B54995) is a selective, broad-spectrum herbicide used for controlling broadleaf weeds in crops such as cotton.[1] Its presence in water sources is a potential environmental concern, necessitating sensitive and reliable analytical methods for its detection. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex matrices like water.[2][3] This application note describes a robust SPE method for the determination of this compound-sodium in water samples, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This method is based on established protocols and provides a reliable approach for researchers and scientists in environmental monitoring and drug development.[4][5]
Principle
This method utilizes a graphitized carbon-based solid-phase extraction cartridge to retain this compound-sodium from a water sample.[4][5] The sample is passed through the conditioned cartridge, where this compound-sodium adsorbs to the sorbent. Interferences are then washed away, and the target analyte is eluted with an appropriate solvent. The eluate is then concentrated and analyzed by HPLC-UV for quantification.[1][4]
Experimental Protocol
1. Materials and Reagents
-
SPE Cartridges: Graphitized carbon cartridges (e.g., ENVI-Carb)[1][4]
-
Solvents (HPLC grade):
-
Reagents:
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
Potassium hydroxide (B78521) (KOH)
-
-
This compound-sodium analytical standard (≥98% purity)[6]
-
Deionized water (Milli-Q® or equivalent)
-
Sample Collection Bottles: Amber glass containers
-
Filtration: 0.45 µm filters[4]
-
SPE Manifold
-
Nitrogen Evaporator
-
HPLC-UV system
2. Preparation of Solutions
-
0.1 M Formic Acid in 90% Dichloromethane/10% Methanol: Pipette 0.755 mL of formic acid into a 200 mL volumetric flask. Bring to volume with a solution of 90% dichloromethane and 10% methanol. Prepare this solution weekly.[5]
-
0.03 M Phosphate Buffer (pH 3.0): Dissolve 7.21 g of KH₂PO₄ in 2.0 L of HPLC-grade water. Add 0.40 mL of 85% H₃PO₄. Adjust the pH to 3.00 with either 85% H₃PO₄ or 50% KOH. This solution should be prepared fresh weekly.[4][6]
3. Sample Preparation
-
Collect water samples in amber glass bottles and store them at approximately 4°C until analysis.[5]
-
Allow samples to warm to room temperature and mix thoroughly before extraction.[5]
-
If the water sample contains particulate matter, filter it through a 0.45 µm filter.[4]
4. Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the graphitized carbon SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 200 mL water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing (Interference Removal):
-
Elution:
-
Elute the this compound-sodium from the cartridge with an appropriate volume of a suitable solvent mixture. Based on similar methods, a mixture of dichloromethane and methanol is effective. For this protocol, use 10 mL of 90% dichloromethane/10% methanol.
-
-
Eluate Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.
-
5. HPLC-UV Analysis
-
HPLC Column: Zorbax® SB-C18, 4.6 x 250 mm, 5-µm particles, or equivalent.[1]
-
Mobile Phase: A mixture of acetonitrile and 0.03 M phosphate buffer (pH 3.0).[6] The exact ratio should be optimized for best separation, a starting point could be a 28:72 (v/v) ratio of acetonitrile to buffer.[6]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Quantification: Create a calibration curve using standard solutions of this compound-sodium.
Data Presentation
The performance of this method can be evaluated through several key parameters. The following table summarizes typical quantitative data obtained from validated methods for this compound-sodium analysis in water.
| Parameter | Value | Reference(s) |
| Recovery | 84% - 102% | [4] |
| Average Recovery | 93% (± 12% standard deviation) | [4] |
| Method Detection Limit (MDL) | 0.051 µg/L (ppb) | [4][5] |
| Limit of Quantitation (LOQ) | 0.10 µg/L (ppb) | [7] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction and analysis of this compound-sodium from water samples.
References
Application Notes and Protocols: Experimental Design for Testing Pyrithiobac-Sodium Efficacy in Cotton
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrithiobac-sodium (B54995) is a selective, broadleaf herbicide belonging to the pyrimidinyl carboxy herbicide family. Its primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential branched-chain amino acids in susceptible plants.[1][2] This inhibition leads to the cessation of cell division and plant growth.[1] In cotton cultivation, this compound-sodium can be applied over-the-top to manage many problematic broadleaf weeds, offering flexibility in application timing.[3] However, its efficacy can be influenced by application rate, timing, and environmental conditions.
These notes provide a comprehensive protocol for designing and executing field trials to evaluate the efficacy of this compound-sodium for weed control in cotton and to assess its safety on the crop.
Experimental Design and Setup
A robust experimental design is critical for obtaining reliable and statistically sound data. A Randomized Complete Block Design (RCBD) is recommended for field trials to minimize the effects of field variability.[4][5]
-
Objective: To evaluate the efficacy of various rates and application timings of this compound-sodium on key broadleaf weeds and to determine its phytotoxic effects on cotton.
-
Experimental Design: Randomized Complete Block Design (RCBD).
-
Replications: A minimum of four replications for each treatment.
-
Plot Size: Each plot should be a minimum of four cotton rows wide by 7 meters long (e.g., 2.85 m x 7 m).[1] An untreated alley of at least 1 meter should separate the plots.[1]
-
Site Selection: Choose a site with uniform soil type (preferably heavier clays (B1170129) and loams) and a known, consistent population of the target broadleaf weeds.
Data Presentation: Treatment Structure and Key Parameters
Quantitative data should be meticulously recorded and organized. The following tables provide a template for data collection and presentation.
Table 1: Experimental Treatment Protocol This table outlines the specific treatments to be evaluated. It includes controls, varying rates, and different application timings of this compound-sodium.
| Treatment ID | Herbicide/Method | Active Ingredient (a.i.) | Rate (g a.i./ha) | Application Timing* | Adjuvant |
| T1 | Untreated Weedy Check | - | - | - | - |
| T2 | Weed-Free Check | Hand Weeding | - | As needed | - |
| T3 | This compound-sodium | This compound-sodium | 68 | PRE | None |
| T4 | This compound-sodium | This compound-sodium | 102 | PRE | None |
| T5 | This compound-sodium | This compound-sodium | 136 | PRE | None |
| T6 | This compound-sodium | This compound-sodium | 68 | EPOST | NIS @ 0.25% v/v |
| T7 | This compound-sodium | This compound-sodium | 102 | EPOST | NIS @ 0.25% v/v |
| T8 | This compound-sodium | This compound-sodium | 136 | EPOST | NIS @ 0.25% v/v |
| T9 | Standard Treatment | e.g., Fluometuron | As per label | PRE | None |
*PRE: Pre-emergence; EPOST: Early Post-emergence (weeds at 2-4 leaf stage). NIS: Nonionic Surfactant.
Table 2: Summary of Efficacy and Crop Safety Data This table summarizes the primary endpoints: weed control and cotton injury, assessed visually at multiple time points.
| Treatment ID | Weed Control (%) 14 DAT | Weed Control (%) 28 DAT | Weed Control (%) 45 DAT | Cotton Injury (%) 14 DAT | Cotton Injury (%) 28 DAT* |
| T1 | 0 | 0 | 0 | 0 | 0 |
| T2 | 100 | 100 | 100 | 0 | 0 |
| T3 | |||||
| T4 | |||||
| T5 | |||||
| T6 | |||||
| T7 | |||||
| T8 | |||||
| T9 |
*DAT: Days After Treatment. Weed Control Scale: 0 = no control, 100 = complete weed death. Cotton Injury Scale: 0 = no visible injury, 100 = crop death.
Table 3: Summary of Cotton Growth and Yield Data This table is for recording the impact of treatments on cotton's agronomic performance and final yield.
| Treatment ID | Plant Height (cm) at 60 DAS* | Bolls per Plant | Boll Weight (g) | Seed Cotton Yield ( kg/ha ) |
| T1 | ||||
| T2 | ||||
| T3 | ||||
| T4 | ||||
| T5 | ||||
| T6 | ||||
| T7 | ||||
| T8 | ||||
| T9 |
*DAS: Days After Sowing.
Experimental Protocols
-
Site Preparation: Prepare the seedbed using standard practices like moldboard plowing followed by disc-harrowing to ensure a uniform surface.[6]
-
Sprayer Calibration: Calibrate the application equipment (e.g., CO2-pressurized backpack sprayer) to deliver a precise volume, typically 140-400 L/ha, at a constant pressure (e.g., 160 kPa).[3][7] Use appropriate nozzles, such as 8001E flat fan nozzles, for uniform coverage.[3]
-
Herbicide Solution Preparation:
-
Calculate the required amount of this compound-sodium formulation for each plot based on the target rate (g a.i./ha) and the plot area.
-
Fill the spray tank with half the required volume of water.
-
Add the measured herbicide to the tank and agitate thoroughly.
-
For post-emergence applications, add the specified adjuvant (e.g., nonionic surfactant at 0.25% v/v) at this stage.[3]
-
Add the remaining water to reach the final spray volume and continue agitation.
-
-
Application Timings:
-
Pre-emergence (PRE): Apply treatments immediately after cotton planting but before crop or weed emergence.[1][8] Irrigation (sprinkler) after application can help activate the herbicide.[6]
-
Early Post-emergence (EPOST): Apply treatments over-the-top when cotton has reached the appropriate growth stage (e.g., 2-3 leaves) and target weeds are small and actively growing (e.g., 2-4 leaf stage).[8][9]
-
-
Weed Control Efficacy:
-
Conduct visual assessments of percent weed control at regular intervals (e.g., 7, 14, 28, and 45 days after treatment).[7]
-
Assessments should be made by the same individual(s) to maintain consistency, using a scale of 0% (no effect) to 100% (complete control) relative to the untreated check plots.
-
At a key time point (e.g., 28 DAT), measure weed density by counting the number of individual weeds in a randomly placed quadrat (e.g., 1 m²) within each plot.
-
Collect weed biomass by harvesting all weeds within the quadrat, drying them in an oven until a constant weight is achieved, and recording the dry weight.
-
-
Cotton Safety (Phytotoxicity):
-
Yield and Agronomic Data:
-
Measure the height of a predetermined number of plants (e.g., 10) from the center rows of each plot at various growth stages.
-
At harvest, count the number of mature bolls per plant from the same sample plants.
-
Harvest the center two rows of each plot using a small-plot harvester or by hand.[7]
-
Weigh the harvested seed cotton from each plot and calculate the yield in kg/ha .[7]
-
-
All collected data (weed control ratings, injury ratings, weed density/biomass, yield) should be subjected to an Analysis of Variance (ANOVA) appropriate for an RCBD.[11][12][13]
-
Use a mean separation test, such as Tukey's HSD or Fisher's Protected LSD, at a significance level of p ≤ 0.05 to compare treatment means.[11][12]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound-sodium.
Caption: Workflow for a field trial evaluating herbicide efficacy.
Caption: Mechanism of action for this compound-Sodium as an ALS inhibitor.
References
- 1. bioone.org [bioone.org]
- 2. mdpi.com [mdpi.com]
- 3. cotton.org [cotton.org]
- 4. Selectivity of ammonium-glufosinate applied alone or in mixture with this compound sodium in transgenic LL® cotton - Advances in Weed Science [awsjournal.org]
- 5. joasdjournal.org [joasdjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 8. Influence of this compound Application Rate and Timing on Weed Control and Cotton Yield in Greece | Weed Technology | Cambridge Core [cambridge.org]
- 9. Provide | this compound Sodium Weed Control in Cotton [piindustries.com]
- 10. Herbicide Treatment Table / Cotton / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Weed Control Efficacy and Seed Cotton Yield in Glyphosate Tolerant Transgenic Cotton [scirp.org]
Application Notes and Protocols for Pyrithiobac-Sodium in Research Trials
For Researchers, Scientists, and Drug Development Professionals
Product Overview
Pyrithiobac-sodium (B54995) is a selective, systemic herbicide belonging to the benzoate (B1203000) chemical family.[1] It is primarily used for the control of a wide spectrum of broadleaf weeds in cotton cultivation.[1][2] The herbicide can be applied to the soil (pre-plant incorporated or pre-emergence) or directly to foliage (post-emergence), where it is absorbed by both roots and leaves.[3][4] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5][6][7][8] This enzyme is crucial for the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition ultimately stops cell division and plant growth, leading to weed death.[6][8][9] For weed resistance management, this compound-sodium is classified as a Group B herbicide.[1]
Chemical and Physical Properties:
-
Chemical Name: Sodium 2-chloro-6-((4,6-dimethoxy-2-pyrimidinyl)thio)benzoate[5]
-
Common Synonyms: DPX-PE350, Staple®[5]
-
Appearance: White to off-white crystalline powder[5]
-
Solubility: Freely soluble in water (>500 g/L at 20°C)[5]
Application Rates and Timings from Research Trials
The following tables summarize quantitative data on the application of this compound-sodium from various field research trials. Efficacy and crop response can vary based on environmental conditions, weed species and size, and soil characteristics.
Pre-Plant Incorporated (PPI) and Pre-Emergence (PRE) Applications
These applications target weeds before they emerge from the soil. This compound-sodium's soil activity provides residual control of susceptible weeds that germinate after application.[2]
| Application Timing | Rate (g a.i./ha) | Target Weeds | Location/Year | Efficacy / Observations | Source |
| PRE | 68.9 | Prickly Sida (Sida spinosa) | Greece (2021-2022) | >90% control at 8 weeks after treatment. | [10][11] |
| PRE | 34.5 (followed by 34.5 g/ha EPOST) | Prickly Sida (Sida spinosa) | Greece (2021-2022) | >90% control at 8 weeks after treatment. | [10][11] |
| PPI | 71 | Palmer Amaranth (Amaranthus palmeri) | Not Specified | ≥97% control at 6 weeks after treatment. | [11] |
| PRE | 71 | Palmer Amaranth (Amaranthus palmeri) | Not Specified | ≥97% control at 6 weeks after treatment. | [11] |
| PPI | 140 | Devil's-claw (Proboscidea louisianica) | Not Specified | Less effective than POST applications. | [11] |
| PRE | 140 | Devil's-claw (Proboscidea louisianica) | Not Specified | Less effective than POST applications. | [11] |
| PRE | 102 - 136 | Black Nightshade (Solanum nigrum) | Greece (Halkidona) | ≥98% control. | [3] |
| PPI | 136 | Common Lambsquarters (Chenopodium album) | Greece (Halkidona) | 86% control. | [3] |
| PRE | 102 - 136 | Common Lambsquarters (Chenopodium album) | Greece (Halkidona) | 79-81% control. | [3] |
Post-Emergence (POST) Applications
POST applications target weeds that have already emerged. The timing is critical and is often specified by the growth stage of the weeds (e.g., 2-3 leaf stage).[12]
| Application Timing | Rate (g a.i./ha) | Target Weeds | Location/Year | Efficacy / Observations | Source |
| EPOST (Early Post) | 34.5 | Prickly Sida (Sida spinosa) | Greece (2021-2022) | Did not provide adequate control when used alone. | [10] |
| POST | 36 - 71 | Palmer Amaranth (Amaranthus palmeri) | Not Specified | Control was variable and influenced by environmental conditions. The 71 g/ha rate was more effective. | [11] |
| POST | 140 | Devil's-claw (Proboscidea louisianica) | Not Specified | 83-97% control; more effective than PPI/PRE for this weed. | [11] |
| EPOST | 102 | Velvetleaf (Abutilon theophrasti) | Greece (Halkidona, 2000) | 88% control. | [3] |
| MPOST (Mid Post) | 102 | Velvetleaf (Abutilon theophrasti) | Greece (Halkidona, 2000) | 59% control (29% point decrease from EPOST). | [3] |
| EPOST | 102 | Common Cocklebur (Xanthium strumarium) | Greece (Halkidona, 2000) | 94% control. | [3] |
| MPOST | 102 | Common Cocklebur (Xanthium strumarium) | Greece (Halkidona, 2000) | 60% control (34% point decrease from EPOST). | [3] |
| EPOST | 68 - 102 | Black Nightshade (Solanum nigrum) | Greece (Halkidona, 2000) | 81-89% control. | [3] |
Tank-Mix Applications
This compound-sodium is often applied in a tank mix with other herbicides to broaden the weed control spectrum or manage resistance.[13] However, caution is required as antagonism or increased crop injury can occur.[13][14]
| This compound Rate (g a.i./ha) | Tank-Mix Partner & Rate (g a.i./ha) | Application Timing | Location | Efficacy / Observations | Source |
| 68.9 | s-metolachlor (B166716) (960) | PRE | Greece | >90% control of Prickly Sida. | [10] |
| 68.9 | isoxaben (150) | PRE | Greece | >90% control of Prickly Sida. | [10] |
| 48 - 85 | s-metolachlor (1067) + glufosinate (B12851) | POST | USA (NC) | Increased cotton necrosis by 3-4% compared to s-metolachlor + glufosinate alone. | [13] |
| 48 - 85 | encapsulated acetochlor (B104951) (1260) + glufosinate | POST | USA (NC) | Necrosis was equivalent to acetochlor + glufosinate alone. | [13] |
| Not Specified | trifloxysulfuron | EPOST | Greece | Did not adequately control Prickly Sida. | [10] |
Visualized Pathways and Workflows
Mode of Action Signaling Pathway
The diagram below illustrates the mechanism by which this compound-sodium acts as a herbicide.
Caption: this compound-sodium mode of action pathway.
General Experimental Workflow for Herbicide Efficacy Trials
This workflow outlines the typical steps for conducting a field trial to evaluate herbicide performance.
Caption: Standard workflow for a herbicide research trial.
Application Timing Decision Framework
This diagram provides a logical framework for selecting the appropriate application timing in a research context.
Caption: Logic for herbicide application timing decisions.
Experimental Protocols
This section provides a generalized protocol for conducting a field efficacy trial with this compound-sodium, based on common methodologies found in the literature.[3]
Objective
To evaluate the efficacy of various rates and application timings (PRE, POST) of this compound-sodium for the control of key broadleaf weeds in cotton and to assess crop tolerance.
Experimental Design
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 4.
-
Plot Size: A standard size such as 4 rows wide (e.g., 2.85 m) by 7 m long, with a 1 m alley between plots to prevent spray drift.[3]
-
Treatments:
-
Untreated Weedy Check.
-
Weed-Free Check (maintained by hand-weeding).
-
This compound-sodium PRE @ Rate 1 (e.g., 68 g a.i./ha).
-
This compound-sodium PRE @ Rate 2 (e.g., 102 g a.i./ha).
-
This compound-sodium PRE @ Rate 3 (e.g., 136 g a.i./ha).[3]
-
This compound-sodium EPOST @ Rate 1 (e.g., 68 g a.i./ha).
-
This compound-sodium EPOST @ Rate 2 (e.g., 102 g a.i./ha).
-
Standard commercial herbicide program for comparison.
-
Materials and Methods
-
Site Preparation: Select a field with a known, uniform infestation of the target weeds. Perform standard tillage and seedbed preparation practices for cotton.
-
Planting: Plant a suitable cotton variety at the locally recommended seeding rate.[3]
-
Treatment Application:
-
Sprayer: Use a CO₂-pressurized backpack sprayer or a tractor-mounted plot sprayer calibrated to deliver a consistent volume (e.g., 200-300 L/ha) at a specified pressure.
-
PRE Applications: Apply treatments within 1-2 days after planting, before crop or weed emergence. Ensure uniform coverage of the soil surface.
-
POST Applications: Apply treatments when the target weeds are at the specified growth stage (e.g., 2-3 true leaves) and are actively growing.[12] Note the environmental conditions (temperature, humidity, wind speed) at the time of application. Field studies have shown acceptable efficacy at temperatures between 20°C to 34°C.[15]
-
-
Data Collection:
-
Weed Control: Visually assess weed control at set intervals (e.g., 7, 14, 28, and 56 days after treatment) for each target species. Use a scale of 0% (no control) to 100% (complete weed death) relative to the untreated check.
-
Crop Injury: Visually assess cotton injury at the same intervals. Use a scale of 0% (no injury) to 100% (crop death), noting symptoms such as stunting, chlorosis, or necrosis.[3] Initial leaf yellowing may be observed but is often temporary.[1]
-
Weed Density/Biomass (Optional): At a specific time point, count the number of weeds per unit area (e.g., 1 m²) and/or collect, dry, and weigh the above-ground weed biomass.
-
Yield: Harvest the center two rows of each plot at crop maturity. Measure the seed cotton yield and, if possible, analyze for quality parameters (e.g., fiber length, strength).
-
Data Analysis
-
Subject all data (weed control, crop injury, yield) to Analysis of Variance (ANOVA).
-
If the ANOVA indicates significant treatment effects (P ≤ 0.05), perform a mean separation test (e.g., Fisher's Protected LSD or Tukey's HSD) to compare treatment means.
-
Ensure data transformations (e.g., arcsine square root for percentage data) are performed if necessary to meet the assumptions of ANOVA.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. peptechbio.com [peptechbio.com]
- 3. bioone.org [bioone.org]
- 4. Provide | this compound Sodium Weed Control in Cotton [piindustries.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 7. This compound-sodium (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. HITWEED (Technical: this compound Sodium 10 EC) [global-agriculture.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. AgroStar WeedCott (this compound Sodium 10 EC) 1 Litre - Agrostar [agrostar.in]
- 13. cotton.org [cotton.org]
- 14. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 15. Thermal dependence of this compound efficacy in Amaranthus palmeri | Weed Science | Cambridge Core [cambridge.org]
Application Notes and Protocols for Studying Herbicide Resistance to Pyrithiobac-Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrithiobac-sodium (B54995) is a selective, post-emergence herbicide belonging to the pyrimidinyl carboxy group. It is widely used for controlling broadleaf weeds. The continued and extensive use of this herbicide has led to the evolution of resistant weed populations, posing a significant challenge to effective weed management. Understanding the mechanisms of resistance is crucial for developing sustainable control strategies and for the discovery of new herbicidal compounds.
This compound-sodium's mode of action is the inhibition of the acetolactate synthase (ALS) enzyme (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing cessation of plant growth and death.[2]
Resistance to this compound-sodium and other ALS inhibitors in weeds is most commonly due to a modification in the target enzyme itself, a mechanism known as target-site resistance (TSR). This typically involves single nucleotide polymorphisms (SNPs) in the ALS gene, leading to amino acid substitutions that reduce the herbicide's binding affinity to the enzyme.
These application notes provide a comprehensive guide, including detailed protocols and data interpretation, for researchers studying the development and characterization of resistance to this compound-sodium.
Mechanism of Action and Resistance
This compound-sodium acts by binding to the ALS enzyme, blocking the substrate channel and preventing the synthesis of essential branched-chain amino acids. In resistant plants, a mutation in the ALS gene alters the enzyme's structure, specifically at or near the herbicide binding site. This change prevents this compound-sodium from effectively binding to and inhibiting the enzyme, allowing the plant to continue producing the necessary amino acids and survive the herbicide application.
Caption: this compound-sodium inhibits wild-type ALS vs. failed inhibition in mutated ALS.
Data Presentation: Quantifying Resistance
The level of herbicide resistance is quantified by comparing the response of the resistant (R) population to that of a known susceptible (S) population. This is typically expressed as a Resistance Index or Resistance Ratio (R/S ratio), calculated from dose-response experiments. Key metrics include the GR₅₀ (the herbicide dose required to reduce plant growth by 50%) and the IC₅₀ (the herbicide concentration that inhibits 50% of the target enzyme's activity).
Table 1: Whole-Plant Dose-Response (GR₅₀) Data for this compound-Sodium.
| Population | Species | GR₅₀ (kg ai ha⁻¹) | 95% Confidence Interval | Resistance Index (R/S) |
|---|---|---|---|---|
| GS | Amaranthus palmeri | 0.009 | 0.007 - 0.011 | - |
| R1 | Amaranthus palmeri | 0.07 | 0.06 - 0.08 | 8 |
| RRPW-S | Amaranthus retroflexus | 0.004 | 0.003 - 0.005 | - |
| RRPW-R | Amaranthus retroflexus | 6.2 | 4.8 - 7.6 | 1476 |
Data synthesized from studies on Amaranthus species.[3][4][5][6]
Table 2: In Vitro ALS Enzyme Inhibition (IC₅₀) Data for this compound-Sodium.
| Population | Species | IC₅₀ (µM) | 95% Confidence Interval | Resistance Index (R/S) |
|---|---|---|---|---|
| RRPW-S | Amaranthus retroflexus | 0.062 | 0.047 - 0.077 | - |
| RRPW-R | Amaranthus retroflexus | 208.33 | 195.9 - 220.7 | 3360 |
| TW-S | Amaranthus tuberculatus | 0.072 | 0.058 - 0.086 | - |
| TW-R | Amaranthus tuberculatus | 87.4 | 76.9 - 97.9 | 1214 |
Data from a study confirming resistance is due to a less sensitive ALS enzyme.[4][6]
Table 3: Common ALS Gene Mutations Conferring Resistance to this compound-Sodium.
| Amino Acid Substitution | Codon Position | Level of Resistance | Cross-Resistance Pattern |
|---|---|---|---|
| Trp-574-Leu | 574 | High | Broad (Sulfonylureas, Imidazolinones, etc.) |
| Pro-197-Ser/Leu/Ala | 197 | Moderate to High | Primarily Sulfonylureas, variable to others |
| Ala-205-Val | 205 | High | Broad, including this compound-sodium |
Information compiled from multiple studies on ALS inhibitor resistance.[7][8]
Experimental Protocols
A systematic approach is required to confirm and characterize herbicide resistance. The following protocols outline a workflow from whole-plant screening to biochemical and molecular analysis.
Caption: Workflow for identifying and characterizing herbicide resistance.
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol determines the level of resistance at the whole-plant level by establishing a dose-response curve.
1.1. Materials:
-
Seeds from suspected resistant (R) and known susceptible (S) populations.
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Growth chamber or greenhouse with controlled temperature and light.
-
This compound-sodium commercial formulation and appropriate adjuvants.
-
Precision bench sprayer.
-
Balance for weighing plant biomass.
1.2. Method:
-
Plant Growth: Sow seeds of R and S populations in pots and place them in a growth chamber (e.g., 25°C/20°C day/night, 16h photoperiod). Thin seedlings to a uniform number (e.g., 3-4 plants per pot) after emergence.
-
Herbicide Application: Grow plants until they reach the 3-4 true leaf stage. Prepare a stock solution of this compound-sodium and perform serial dilutions to create a range of at least 6-8 doses, including a zero-dose control. Doses should bracket the expected GR₅₀ values for both S and R populations (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x of the recommended field rate).
-
Treatment: Spray the plants uniformly using a precision bench sprayer calibrated to deliver a set volume. Include at least four replicate pots per dose for each population.
-
Assessment: Return plants to the growth chamber. After 21 days, assess the plants by either counting survivors or harvesting the above-ground biomass and recording the fresh or dry weight.[9]
-
Data Analysis: For each dose, calculate the average percent growth reduction relative to the untreated control. Use a statistical software package to fit the data to a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value for each population.[3] Calculate the Resistance Index (RI) as: RI = GR₅₀ (Resistant) / GR₅₀ (Susceptible).
Protocol 2: In Vitro ALS Enzyme Activity Assay
This biochemical assay directly measures the sensitivity of the ALS enzyme to this compound-sodium, helping to determine if resistance is due to an altered target site.
2.1. Materials:
-
Fresh, young leaf tissue (1-2 g) from R and S plants, frozen in liquid nitrogen.
-
Ice-cold mortar and pestle.
-
Enzyme Extraction Buffer: 100 mM potassium phosphate (B84403) (pH 7.5), 10 mM sodium pyruvate, 5 mM MgCl₂, 1 mM EDTA, 10% (v/v) glycerol.[9][10]
-
Assay Buffer: 100 mM potassium phosphate (pH 7.0), 200 mM sodium pyruvate, 20 mM MgCl₂, 2 mM thiamine (B1217682) pyrophosphate (TPP), 20 µM flavin adenine (B156593) dinucleotide (FAD).[9]
-
This compound-sodium stock solution and serial dilutions.
-
Stop Solution: 6 N H₂SO₄.
-
Color Reagents: 0.5% (w/v) creatine (B1669601) solution (Reagent A) and 5% (w/v) α-naphthol in 2.5 N NaOH (Reagent B).[11]
-
96-well microplate and microplate reader.
2.2. Method:
-
Enzyme Extraction: Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle. Add 5-10 mL of ice-cold extraction buffer and homogenize.[11] Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. The resulting supernatant is the crude enzyme extract. Keep on ice.[9]
-
Assay Setup: In a 96-well microplate, add the assay buffer components. Add the serially diluted this compound-sodium to the appropriate wells. Include control wells (no herbicide) and blank wells (no enzyme).
-
Enzyme Reaction: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the crude enzyme extract to each well (except blanks). Incubate at 37°C for 60 minutes.[11]
-
Decarboxylation: Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the conversion of acetolactate to acetoin. Incubate at 60°C for 15 minutes.[11][12]
-
Color Development: Add 50 µL of Reagent A (creatine) followed by 50 µL of Reagent B (α-naphthol) to each well. Incubate at 60°C for another 15 minutes. A red color will develop.[11]
-
Measurement: Measure the absorbance at 525 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percent inhibition for each herbicide concentration relative to the control (no herbicide). Plot the percent inhibition against the log of the herbicide concentration and use a sigmoidal dose-response model to calculate the IC₅₀ value.[9] The Resistance Index is calculated as: RI = IC₅₀ (Resistant) / IC₅₀ (Susceptible).
Protocol 3: Molecular Analysis of the ALS Gene
This protocol is used to identify the specific genetic mutation(s) responsible for target-site resistance.
3.1. Materials:
-
Leaf tissue from R and S plants.
-
DNA extraction kit (e.g., CTAB method or commercial kit).
-
PCR thermocycler.
-
Primers designed to amplify conserved regions of the ALS gene known to harbor resistance mutations (e.g., regions containing codons 197, 205, 376, 574, 653).
-
Taq polymerase and dNTPs.
-
Gel electrophoresis equipment.
-
DNA sequencing service.
3.2. Method:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the leaf tissue of individual R and S plants.
-
PCR Amplification: Set up PCR reactions to amplify the target regions of the ALS gene using the designed primers. Use standard PCR cycling conditions, with an annealing temperature optimized for the specific primers.
-
Verification: Run the PCR products on an agarose (B213101) gel to verify the amplification of a DNA fragment of the expected size.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. It is recommended to sequence both the forward and reverse strands.
-
Sequence Analysis: Align the DNA sequences from the R plants with the sequence from the S plant (and/or a reference sequence from GenBank) using bioinformatics software (e.g., BLAST, ClustalW). Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change at a known resistance-conferring position.[4]
References
- 1. This compound-sodium (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 2. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Resistance to acetolactate synthase inhibitors is due to a W 574 to L amino acid substitution in the ALS gene of redroot pigweed and tall waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mutations of the ALS gene endowing resistance to ALS-inhibiting herbicides in Lolium rigidum populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. roadsideweeds.com [roadsideweeds.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Relative activity measurements of acetolactate synthase (ALS) enzymes [bio-protocol.org]
Bioassay Techniques for Assessing Pyrithiobac-Sodium Soil Residual Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrithiobac-sodium (B54995) is a selective, post-emergence herbicide widely used in cotton cultivation to control broadleaf weeds.[1][2] It functions by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS), a key enzyme in the biosynthesis pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][4] Inhibition of this pathway ultimately leads to the cessation of cell division and plant growth, resulting in weed death.[3] Due to its soil activity and potential for carryover to subsequent rotational crops, it is crucial to assess the residual activity of this compound-sodium in the soil. Bioassays provide a sensitive, cost-effective, and biologically relevant method for determining the potential phytotoxicity of herbicide residues.[5]
This document provides detailed application notes and protocols for conducting bioassays to assess the soil residual activity of this compound-sodium. It includes information on the selection of sensitive indicator species, detailed experimental procedures, and data interpretation.
Principle of Bioassays for Herbicide Residual Activity
A bioassay for herbicide residue utilizes the principle of dose-response, where the growth of a sensitive indicator plant is inversely proportional to the concentration of the herbicide in the soil. By comparing the growth of indicator plants in treated soil to their growth in untreated control soil, the presence and bioavailability of phytotoxic residues can be determined.[6] Key parameters measured in these bioassays include germination, root length, shoot height, and biomass.[5]
Signaling Pathway of this compound-Sodium Action
This compound-sodium, like other pyrimidinylthiobenzoate herbicides, targets and inhibits the acetolactate synthase (ALS) enzyme.[3] This enzyme is crucial for the first step in the synthesis of essential branched-chain amino acids. The inhibition of ALS leads to a deficiency in these amino acids, which are vital for protein synthesis and overall plant growth. This disruption of amino acid synthesis is the primary mode of action that results in the herbicidal effect.
Sensitive Indicator Species
The selection of an appropriate indicator species is critical for a successful bioassay. The ideal species should be highly sensitive to this compound-sodium, exhibit a clear and measurable dose-response relationship, germinate quickly and uniformly, and be easy to cultivate under laboratory or greenhouse conditions. Based on available literature, the following species have been identified as sensitive to this compound-sodium and are recommended for bioassay applications.
-
Velvetleaf (Abutilon theophrasti) : Highly sensitive to this compound-sodium, making it an excellent indicator species.
-
Soybean (Glycine max) : Demonstrates sensitivity to this compound-sodium residues, particularly in root growth inhibition.
-
Corn (Zea mays) : Can be used as an indicator species, with shoot height being a key endpoint.[3]
-
Grain Sorghum (Sorghum bicolor) : Shows sensitivity to this compound-sodium, and biomass reduction can be a reliable indicator of residual activity.[3]
-
Cucumber (Cucumis sativus) : Exhibits sensitivity, with inhibition of shoot fresh biomass being a measurable endpoint.[7]
Quantitative Data Summary
The following table summarizes the quantitative data for the dose-response of sensitive indicator species to this compound-sodium. This data is essential for estimating the concentration of residual herbicide in soil samples.
| Indicator Species | Endpoint | This compound-Sodium Concentration (g ai/ha) | % Inhibition/Reduction | Reference |
| Velvetleaf (Abutilon theophrasti) | Visual Control | 0.5 - 1.0 oz a.i./acre | 88 - 95% | [5] |
| Soybean (Glycine max) | Visual Control | 30.8 | Recommended for control | [8][9] |
| Cucumber (Cucumis sativus) | Shoot Fresh Biomass | Not Specified | 5 - 32% (at 25 cm depth) | [7] |
| Corn (Zea mays) | Yield | 280 (layby treatment) | Injury and yield reduction | [3] |
| Grain Sorghum (Sorghum bicolor) | Not Specified | Not Specified | Most sensitive of corn, soybean, and sorghum | [3] |
Note: The conversion from oz a.i./acre to g ai/ha is approximately 1 oz a.i./acre = 70 g ai/ha. The data presented is based on available literature and may vary depending on soil type, environmental conditions, and specific bioassay protocol. It is recommended to generate a standard dose-response curve for each bioassay.
Experimental Protocols
The following are detailed protocols for conducting bioassays with selected indicator species.
General Soil Sampling and Preparation Protocol
-
Soil Sampling : Collect representative soil samples from the area of interest. It is recommended to take multiple subsamples from different locations and depths (e.g., 0-10 cm and 10-20 cm) and combine them to create a composite sample. Also, collect a control soil sample from an area known to be free of this compound-sodium.
-
Sample Preparation : Air-dry the soil samples at room temperature and sieve them through a 2-mm mesh to remove large debris and ensure homogeneity.
-
Spiked Samples (for standard curve) : To create a standard dose-response curve, prepare a series of spiked soil samples with known concentrations of this compound-sodium. This is achieved by dissolving a known amount of analytical grade this compound-sodium in a solvent (e.g., acetone) and thoroughly mixing it with the control soil. Allow the solvent to evaporate completely before use.
Bioassay Protocol 1: Velvetleaf (Abutilon theophrasti) Root and Shoot Elongation Bioassay
-
Potting : Fill 200 mL pots with the prepared soil samples (control, field-collected, and spiked standards).
-
Planting : Plant 5-7 velvetleaf seeds per pot at a depth of 1-2 cm.
-
Growth Conditions : Place the pots in a growth chamber or greenhouse with a controlled temperature of 25-30°C and a 16-hour photoperiod. Water the pots as needed to maintain optimal soil moisture.
-
Data Collection : After 14-21 days, carefully remove the plants from the pots and wash the roots to remove soil. Measure the root length and shoot height of each plant.
-
Data Analysis : Calculate the average root length and shoot height for each treatment. Express the results as a percentage of the control. Plot the percentage inhibition against the logarithm of the this compound-sodium concentration for the spiked samples to generate a dose-response curve.
Bioassay Protocol 2: Soybean (Glycine max) Root Elongation Bioassay
-
Potting : Use 250 mL pots filled with the prepared soil samples.
-
Planting : Plant 3-4 soybean seeds per pot at a depth of 2-3 cm.
-
Growth Conditions : Maintain the pots in a growth chamber at 25°C with a 14-hour photoperiod. Ensure consistent watering.
-
Data Collection : After 10-14 days, gently harvest the seedlings and measure the length of the primary root.
-
Data Analysis : Calculate the average primary root length for each treatment and express it as a percentage of the control. Generate a dose-response curve as described for the velvetleaf bioassay.
Bioassay Protocol 3: Corn (Zea mays) Shoot Height and Biomass Bioassay
-
Potting : Use 500 mL pots filled with the prepared soil samples.
-
Planting : Plant 2-3 corn seeds per pot at a depth of 3-4 cm.
-
Growth Conditions : Grow the plants in a greenhouse at 28/22°C (day/night) with a 16-hour photoperiod.
-
Data Collection : After 21 days, measure the shoot height of each plant. Then, cut the shoots at the soil level, dry them in an oven at 70°C for 48 hours, and record the dry weight (biomass).
-
Data Analysis : Calculate the average shoot height and dry biomass for each treatment and express them as a percentage of the control. Create a dose-response curve based on the results.
Bioassay Protocol 4: Grain Sorghum (Sorghum bicolor) Biomass Bioassay
-
Potting : Use 500 mL pots filled with the prepared soil samples.
-
Planting : Plant 4-5 grain sorghum seeds per pot at a depth of 2-3 cm.
-
Growth Conditions : Cultivate the plants in a greenhouse with a temperature of 30/25°C (day/night) and a 16-hour photoperiod.
-
Data Collection : After 21-28 days, harvest the shoots, dry them at 70°C for 48 hours, and determine the dry biomass.
-
Data Analysis : Calculate the average dry biomass for each treatment and express it as a percentage of the control. Construct a dose-response curve.
Experimental Workflow Diagrams
Conclusion
The bioassay techniques described in this document provide reliable and sensitive methods for assessing the residual activity of this compound-sodium in soil. The selection of the appropriate indicator species and adherence to the detailed protocols are essential for obtaining accurate and reproducible results. The quantitative data and workflows presented will aid researchers, scientists, and drug development professionals in evaluating the environmental fate of this herbicide and ensuring the safety of rotational crops.
References
- 1. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 2. CN111689909A - Preparation method of herbicide this compound-sodium - Google Patents [patents.google.com]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [digital.library.adelaide.edu.au]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols: Formulation of Pyrithiobac-Sodium as an Emulsifiable Concentrate (EC)
For Researchers, Scientists, and Formulation Development Professionals
Introduction
Pyrithiobac-sodium (B54995) is a selective, post-emergence herbicide used for the control of a wide range of broadleaf weeds, particularly in cotton cultivation.[1][2][3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][4][5] Formulating this compound-sodium as an Emulsifiable Concentrate (EC) offers benefits such as ease of handling, effective leaf penetration, and rapid action.[1][6]
This document provides detailed application notes and experimental protocols for the development of a stable this compound-sodium EC formulation. It covers the physicochemical properties of the active ingredient, formulation principles, detailed experimental procedures, and quality control methodologies. A significant challenge in creating a traditional EC is the high water solubility of this compound-sodium; this protocol addresses this by focusing on the careful selection of a solvent and emulsifier system capable of maintaining a stable concentrate that spontaneously emulsifies upon dilution in water.
Physicochemical Properties of this compound-Sodium
Understanding the properties of the active ingredient is critical for selecting appropriate formulation excipients.
| Property | Value | Reference |
| Chemical Name | Sodium 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoate | [1][7] |
| CAS Number | 123343-16-8 | [1][8] |
| Molecular Formula | C₁₃H₁₀ClN₂NaO₄S | [7][8] |
| Molecular Weight | 348.74 g/mol | [5][8] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 233-234°C | [8] |
| Water Solubility | High; 705 g/L (70.5%) at 20°C, pH 7 | [8] |
| Stability | Stable under normal storage; hydrolyzes under strong acidic/alkaline conditions | [9] |
Mechanism of Action
This compound-sodium is classified as a Group 2 (WSSA) or Group B (HRAC) herbicide.[5] It inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][10][11] This enzyme is crucial for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, the herbicide halts cell division and plant growth, leading to the death of susceptible weeds.[10][11]
Experimental Protocol: Formulation of 10% this compound-Sodium EC
This protocol outlines the laboratory-scale development of a 10% (w/w) this compound-sodium emulsifiable concentrate.
Objective
To prepare a chemically and physically stable 10% EC formulation of this compound-sodium that forms a spontaneous and stable emulsion when diluted with water of varying hardness.
Materials & Equipment
-
Active Ingredient: this compound-sodium technical grade (≥98% purity)[8]
-
Solvent System: Aprotic polar solvents (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO), Gamma-Butyrolactone (GBL)), or a blend with aromatic hydrocarbons (e.g., Solvesso™ 150/200).
-
Emulsifiers: A matched pair of anionic and nonionic surfactants.
-
Anionic: Calcium dodecylbenzene (B1670861) sulfonate (e.g., Kemsurf CA)[12]
-
Nonionic: Ethoxylated alcohols, castor oil ethoxylates, or block copolymers (e.g., Ethylan NS-500LQ, Berol 904)[13]
-
-
Stabilizer (Optional): Epoxidized vegetable oil to scavenge water/acidic species (e.g., Agrosurf GF)[12]
-
Equipment: Magnetic stirrer with heating plate, beakers, graduated cylinders, analytical balance, volumetric flasks, pH meter.
Example Formulation Components
The following table provides a starting point for formulation development. The exact ratio of emulsifiers and the choice of solvent must be optimized through experimentation.
| Component | Function | Concentration (% w/w) |
| This compound-Sodium (Technical, 98%) | Active Ingredient | 10.20 |
| Anionic Emulsifier (e.g., Calcium DDBS) | Emulsifier | 3.0 - 7.0 |
| Nonionic Emulsifier (e.g., Castor oil ethoxylate) | Emulsifier | 3.0 - 7.0 |
| Stabilizer (Optional) | Stabilizer | 0.0 - 2.0 |
| Solvent (e.g., NMP or NMP/Solvesso blend) | Solvent | q.s. to 100.00 |
Step-by-Step Preparation Procedure
-
Solvent Preparation: To a tared glass beaker, add the required amount of the primary solvent or solvent blend (e.g., 75% of the final required solvent weight).
-
Dissolution of Active Ingredient: While stirring with a magnetic stirrer, slowly add the this compound-sodium technical powder to the solvent. Gentle heating (40-50°C) may be applied to aid dissolution. Continue stirring until a clear, homogenous solution is obtained.
-
Addition of Surfactants: Add the pre-weighed anionic and nonionic emulsifiers to the solution. Continue stirring until they are fully incorporated.
-
Addition of Stabilizer: If used, add the stabilizer to the mixture and stir until homogenous.
-
Final Volume Adjustment: Add the remaining solvent to reach the final target weight of 100g (or other batch size).
-
Homogenization: Stir the final mixture for an additional 15-20 minutes to ensure complete homogeneity.
-
Packaging: Store the resulting EC formulation in a sealed, labeled container for subsequent quality control analysis.
Quality Control & Evaluation Protocols
The prepared EC formulation must be subjected to a series of tests to ensure it meets quality and stability standards.
Visual Appearance
-
Protocol: Visually inspect the concentrate at ambient temperature.
-
Acceptance Criteria: The EC should be a clear, homogenous liquid, free from any sediment or suspended matter.[1]
Emulsion Stability Test (CIPAC MT 36)
-
Protocol:
-
Prepare standard hard water (e.g., 342 ppm hardness).
-
Add 5 mL of the EC formulation to 95 mL of the standard hard water in a 100 mL graduated cylinder.
-
Invert the cylinder 30 times and allow it to stand at a constant temperature (e.g., 30°C).
-
Record the amount of cream or sediment (in mL) at time points of 0.5, 1, 2, and 24 hours.
-
-
Acceptance Criteria: A stable formulation should show minimal creaming or sedimentation (typically < 2 mL after 2 hours). It should re-emulsify easily upon gentle agitation.
Accelerated Storage Stability (CIPAC MT 46)
-
Protocol:
-
Place a sealed sample of the EC formulation in an oven at 54 ± 2°C for 14 days.
-
After the storage period, allow the sample to cool to room temperature.
-
Re-evaluate the formulation for visual appearance, emulsion stability, and active ingredient content.
-
-
Acceptance Criteria: The formulation should not show significant physical changes (e.g., crystallization, phase separation). The active ingredient content should not decrease by more than 5% of the initial value. Emulsion stability should still meet the acceptance criteria.
Active Ingredient Content Analysis
-
Protocol: The concentration of this compound-sodium is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15][16]
-
Accurately weigh a sample of the EC formulation and dissolve it in a suitable mobile phase solvent to a known volume.
-
Prepare a series of calibration standards of this compound-sodium.
-
Inject the sample and standards into an HPLC system (e.g., using a C18 column and a mobile phase of acetonitrile/water with phosphoric acid).[15]
-
Quantify the active ingredient content by comparing the peak area of the sample to the calibration curve.
-
-
Acceptance Criteria: The measured active ingredient content should be within ±5% of the label claim (e.g., 10.0% w/w).
Formulation Development Workflow
The development of a stable EC is an iterative process of screening, testing, and optimization.
References
- 1. scimplify.com [scimplify.com]
- 2. peptechbio.com [peptechbio.com]
- 3. AgroStar WeedCott (this compound Sodium 10 EC) 1 Litre - Agrostar [agrostar.in]
- 4. scimplify.com [scimplify.com]
- 5. This compound-sodium (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 6. scimplify.com [scimplify.com]
- 7. This compound sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 12. lankem.com [lankem.com]
- 13. nouryon.com [nouryon.com]
- 14. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 15. ppqs.gov.in [ppqs.gov.in]
- 16. scribd.com [scribd.com]
Application Notes and Protocols: Pyrithiobac-Sodium in Integrated Weed Management Research
Introduction
Pyrithiobac-sodium (B54995) is a selective, systemic herbicide belonging to the pyrimidinylthiobenzoate chemical group.[1] It is widely utilized for the post-emergence control of a variety of broadleaf weeds, particularly in cotton cultivation.[2][3][4][5] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids.[2][6][7][8] This inhibition ultimately leads to the cessation of weed growth and subsequent death.[1][7] As a component of Integrated Weed Management (IWM), this compound-sodium offers a valuable tool for managing weed competition, especially when used in conjunction with other control methods. These notes provide detailed protocols and data for researchers studying the application of this compound-sodium in IWM systems.
Mechanism of Action
This compound-sodium is absorbed through the foliage and roots of susceptible plants and translocates to the growing points.[1] It specifically targets and inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme catalyzes the initial step in the synthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][8][9] By blocking this pathway, the herbicide halts protein synthesis, which in turn stops cell division and plant growth.[1][7] Susceptible weeds typically cease to compete with the crop within 24 hours of application.[1] Visual symptoms, such as yellowing or purpling of leaves, appear within 3 to 5 days, with complete weed death occurring in 14 to 21 days.[1] Cotton plants possess a metabolic selectivity that allows them to rapidly detoxify the chemical, ensuring crop safety when applied correctly.[1]
Quantitative Data on Efficacy and Crop Yield
The following tables summarize quantitative data from various research studies on the efficacy of this compound-sodium and its impact on crop yield.
Table 1: Efficacy of this compound-Sodium on Key Broadleaf Weeds in Cotton
| Weed Species | Application Timing | Application Rate (g a.i. ha⁻¹) | Weed Control (%) | Source(s) |
|---|---|---|---|---|
| Trianthema spp. (Carpetweed) | Early Post-Emergence | 62.5 - 125 | High | [1][2][7] |
| Amaranthus spp. (Pigweed) | PRE / Early POST | 68 - 102 | 97 - 100 | [9][10][11] |
| Ipomoea spp. (Morningglory) | Post-Emergence | 71 | Increased with MSMA | [12] |
| Sida spinosa (Prickly Sida) | PRE | 68.9 | >90 | [10][13] |
| Solanum nigrum (Black Nightshade) | PRE | 68 - 136 | ≥98 | [10][11] |
| Portulaca oleracea (Common Purslane) | PRE | 68 - 136 | High | [10][11] |
| Xanthium strumarium (Common Cocklebur) | Post-Emergence | Not Specified | Good Control |[9][10] |
Table 2: Impact of IWM Strategies with this compound-Sodium on Weed Indices in Cotton
| Treatment Strategy | Weed Density (No. m⁻²) | Weed Dry Weight (g m⁻²) | Weed Control Efficiency (%) | Source(s) |
|---|---|---|---|---|
| Pendimethalin (B1679228) (PRE) fb HW | 18.07 | 16.03 | 85 | [14] |
| Pendimethalin (PRE) fb this compound-Na + Quizalofop-ethyl (POST) | 12.13 | 9.19 | 86 | [14] |
| Metolachlor (PRE) fb this compound-Na (POST) fb Inter-cultivation | Low | Low | 90.22 | [15] |
| Pendimethalin (PRE) fb this compound-Na + Quizalofop-ethyl (POST) | - | - | 46.43 | [16] |
| Quizalofop-ethyl + this compound-Na (POST) | - | - | Higher than single application |[17] |
Note: PRE = Pre-emergence; POST = Post-emergence; fb = followed by; HW = Hand Weeding; this compound-Na = this compound-sodium.
Table 3: Effect of this compound-Sodium Treatments on Seed Cotton Yield
| Treatment Strategy | Seed Cotton Yield (kg ha⁻¹) | Comparison | Source(s) |
|---|---|---|---|
| Pendimethalin (PRE) fb HW | 2109 | On par with herbicidal treatment | [14] |
| Pendimethalin (PRE) fb this compound-Na + Quizalofop-ethyl (POST) | On par with above | Comparable to hand weeding | [14] |
| This compound-Na (PPI or PRE) | Similar to weed-free control | No adverse effects on yield | [10][11] |
| This compound-Na (POST) | No yield reductions | Safe for post-emergence application | [10] |
| Pendimethalin + Quizalofop-ethyl + this compound-Na | 11712 (Dry Matter Production) | Higher than control |[16] |
Experimental Protocols
Protocol 3.1: Field Efficacy and Phytotoxicity Trial
This protocol outlines a standard method for evaluating the efficacy of this compound-sodium and its potential phytotoxicity to cotton.
-
Objective: To determine the weed control efficacy and crop safety of this compound-sodium applied at various rates and timings as part of an IWM program.
-
Experimental Design:
-
Treatments:
-
This compound-sodium applied alone at various rates (e.g., 35, 70, 140 g a.i. ha⁻¹).[9]
-
This compound-sodium applied sequentially after a pre-emergence herbicide (e.g., pendimethalin or metolachlor).[14][15]
-
This compound-sodium in a tank-mix with a graminicide (e.g., quizalofop (B1680410) ethyl).[14][16]
-
Application timings to test: Pre-emergence (PRE) and Post-emergence (POST) at the 2-5 leaf stage of weeds.[15]
-
-
Application:
-
Use a calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.
-
Record environmental conditions at the time of application (temperature, soil moisture, wind speed, cloud cover).[18]
-
-
Data Collection:
-
Weed Assessment: At 15, 30, 45, and 60 days after treatment (DAT), record weed density (count per m² using a quadrat) and weed dry matter (collect weeds from the quadrat, oven-dry, and weigh).[14][15]
-
Efficacy Rating: Visually assess percent weed control on a scale of 0% (no control) to 100% (complete control).
-
Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death). Note any symptoms like stunting or discoloration.[6]
-
Yield: Harvest the net plot area and record the seed cotton yield (kg ha⁻¹).
-
-
Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) suitable for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Protocol 3.2: Soil Residue Analysis for this compound-Sodium
This protocol is based on EPA Method 433738-05 for determining this compound-sodium residues in soil.[19]
-
Objective: To quantify the concentration of this compound-sodium residues in soil samples from experimental plots.
-
Principle: Residues are extracted from soil using subcritical water in an Accelerated Solvent Extractor (ASE). The extract is cleaned up using a graphitized carbon solid-phase extraction (SPE) column, and the analyte is quantified by column-switching liquid chromatography with UV detection (LC-UV).[19]
-
Equipment:
-
Accelerated Solvent Extractor (ASE)
-
Liquid Chromatograph with UV detector (254 nm)
-
Graphitized carbon SPE columns
-
Homogenizer (e.g., ball mill)
-
-
Procedure:
-
Sample Preparation: Collect soil samples from treated plots. Sieve to remove debris and homogenize the sample. Store frozen until analysis.[19]
-
Extraction: Weigh 10 g of soil into an ASE cell. Extract with Milli-Q® water under subcritical conditions (100°C and 2000 psi).[19]
-
Cleanup: Pass the aqueous extract through a conditioned graphitized carbon SPE column to separate this compound-sodium from co-extracts.
-
Elution: Selectively elute the this compound-sodium from the SPE column using an appropriate solvent (e.g., methanol).[20]
-
Analysis: Concentrate the eluate and dissolve the residue in the mobile phase. Analyze by LC-UV at 254 nm.[19][20]
-
Quantification: Prepare a calibration curve using certified reference standards of this compound-sodium. Calculate the concentration in the soil sample based on the calibration curve. The method detection limit (MDL) is typically in the low parts-per-billion (ppb) range.[19]
-
Integrated Weed Management (IWM) Strategies
The long-term sustainability of weed control relies on IWM programs that reduce selection pressure for herbicide-resistant weeds. This compound-sodium is a valuable tool within such a framework.
-
Sequential Application: The most effective strategy often involves a pre-emergence herbicide with residual activity (e.g., pendimethalin, s-metolachlor) to control the first flush of weeds, followed by a post-emergence application of this compound-sodium to control escapes and later-emerging broadleaf weeds.[14][15]
-
Herbicide Rotation and Mixtures: To manage resistance, it is critical to rotate herbicides with different modes of action. This compound-sodium is a Group 2 (ALS inhibitor) herbicide.[1][6] An IWM plan should rotate or mix it with herbicides from other groups.
-
Tank-Mixing Considerations: While this compound-sodium can be tank-mixed with graminicides to provide broad-spectrum control, antagonism has been documented. The presence of this compound can reduce the efficacy of certain graminicides on grass species.[9][10] In such cases, sequential applications—applying the graminicide and this compound-sodium several days apart—may provide more effective control than a tank mixture.[9][10]
-
Integration with Non-Chemical Methods: Combining chemical control with cultural practices (e.g., crop rotation, cover crops) and mechanical control (e.g., inter-row cultivation) is a cornerstone of IWM.[10][15] This multi-pronged approach enhances weed control, reduces herbicide reliance, and improves overall agroecosystem health.
References
- 1. Stroke this compound - Post-Emergence Herbicide [rythukart.com]
- 2. peptechbio.com [peptechbio.com]
- 3. scimplify.com [scimplify.com]
- 4. nbinno.com [nbinno.com]
- 5. agribegri.com [agribegri.com]
- 6. apvma.gov.au [apvma.gov.au]
- 7. godrejagrovet.com [godrejagrovet.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bioone.org [bioone.org]
- 12. Efficacy of this compound and Bromoxynil Applied with Low-Volume Spray Systems | Weed Technology | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. journalijpss.com [journalijpss.com]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. nda.gov.za [nda.gov.za]
- 19. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 20. mhlw.go.jp [mhlw.go.jp]
Application Notes and Protocols for the Analysis of Pyrithiobac-Sodium and its Metabolites in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrithiobac-sodium (B54995) is a selective, post-emergence herbicide used for the control of broadleaf weeds, particularly in cotton cultivation.[1] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids.[2][3] Monitoring its residues and understanding its metabolic fate in plant tissues are essential for assessing food safety, environmental impact, and crop tolerance. This document provides a detailed protocol for the extraction, cleanup, and quantification of this compound-sodium and its primary metabolites in plant matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound-Sodium in Plants
The degradation of this compound-sodium in the environment is primarily a microbial process that leads to the cleavage of the molecule.[4] A key step in its degradation involves the cleavage of the sulfur bridge, which results in the formation of metabolites such as 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimidinol. The pyrimidine (B1678525) ring can be further broken down into smaller molecules like urea (B33335) and eventually mineralized to carbon dioxide.[5] Two notable metabolites that have been identified in environmental studies are designated as IN-JW212 and IN-B5363. While the complete metabolic pathway in plants is not fully elucidated, it is expected to follow a similar degradation pattern.
Caption: General degradation pathway of this compound-Sodium.
Experimental Protocol
This protocol outlines a comprehensive procedure for the analysis of this compound-sodium and its metabolites in plant tissues, from sample preparation to LC-MS/MS analysis.
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Dichloromethane (CH₂Cl₂), Hexane, Ethyl Acetate (all HPLC or LC-MS grade).
-
Buffers: Ammonium (B1175870) carbonate, Potassium dihydrogen phosphate, Formic acid, Acetic acid.
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).
-
SPE Cartridges: Trimethylaminopropylsilanized silica (B1680970) gel, Octadecylsilanized (ODS, C18) silica gel, Graphitized Carbon Black (GCB).
-
Reference Standards: this compound-sodium, IN-JW212, IN-B5363 (analytical grade, purity >95%).
-
Water: Deionized water (18.2 MΩ·cm).
Sample Preparation and Homogenization
-
Collect representative samples of plant tissues (leaves, stems, roots, fruits, or seeds).
-
Wash the samples with deionized water to remove any soil or external contaminants and gently pat dry.
-
Chop the samples into small pieces and homogenize using a high-speed blender or tissue homogenizer to obtain a uniform paste.
-
For tissues with high water content, lyophilization (freeze-drying) can be performed to improve extraction efficiency.
-
Store the homogenized samples at -20°C until extraction.
Extraction
This protocol provides two widely applicable extraction methods. The choice of method may depend on the specific plant matrix and available resources.
Method A: Acetonitrile-Buffer Extraction
-
Weigh 5.00 g of the homogenized plant sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile/0.01 M ammonium carbonate solution (2:1, v/v).[3]
-
Vortex vigorously for 1 minute, followed by shaking on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the remaining pellet with another 20 mL of the extraction solvent.
-
Combine the supernatants.
Method B: QuEChERS-based Extraction (Adapted for Plant Tissues)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile with 1% acetic acid.
-
Add the QuEChERS salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The upper acetonitrile layer is collected for the cleanup step.
Extract Cleanup (Solid-Phase Extraction - SPE)
The cleanup step is crucial for removing interfering matrix components such as pigments and lipids. A multi-cartridge approach is often effective.
-
Conditioning:
-
Condition a trimethylaminopropylsilanized silica gel cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water and 5 mL of 0.01 M ammonium carbonate solution.[3]
-
Condition an ODS (C18) cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Loading:
-
Take the combined supernatant from the extraction step and reduce the volume to approximately 5 mL using a rotary evaporator at <40°C.
-
Add 20 mL of deionized water to the concentrated extract.
-
Load the aqueous extract onto the conditioned trimethylaminopropylsilanized silica gel cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 0.01 M ammonium carbonate solution. Discard the eluate.
-
-
Elution:
-
Place the conditioned ODS cartridge below the first cartridge.
-
Elute the analytes from the top cartridge onto the ODS cartridge using 10 mL of water adjusted to pH 2.4 with phosphoric acid.[3]
-
Remove the top cartridge and wash the ODS cartridge with 5 mL of water (pH 2.4)/methanol (7:3, v/v). Discard the eluate.
-
Dry the ODS cartridge under a gentle stream of nitrogen for 15 minutes.
-
Elute the analytes from the ODS cartridge with 10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
MRM Transitions: Specific precursor and product ions for this compound-sodium and its metabolites need to be optimized by infusing standard solutions. Example transitions from literature (for soil and water analysis) are provided in the table below.[6]
Data Presentation
The following table summarizes typical quantitative data for the analysis of this compound-sodium and its metabolites. Note: This data is primarily from soil and water analysis and should be used as a reference.[4][7] Method validation for specific plant matrices is required to determine the actual Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference(s) |
| This compound-sodium | Soil | 0.3 | 1.0 | 64 - 112 | [7] |
| This compound-sodium | Okra | - | 10 | 25 - 150 | [8] |
| IN-JW212 | Soil | - | 1.0 | 70 - 120 | [4] |
| IN-B5363 | Soil | - | 1.0 | 70 - 120 | [4] |
Experimental Workflow
Caption: Analytical workflow for this compound-Sodium analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. epa.gov [epa.gov]
- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 8. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Investigating Weed Resistance to Pyrithiobac-Sodium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the mechanisms of weed resistance to the herbicide pyrithiobac-sodium (B54995).
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound-sodium?
This compound-sodium is a Group 2 herbicide that inhibits the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[1][2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] Inhibition of ALS leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death.[4]
Q2: What are the main mechanisms of weed resistance to this compound-sodium and other ALS inhibitors?
There are two primary mechanisms of resistance to ALS-inhibiting herbicides:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[5][6] These mutations alter the enzyme's structure, reducing the binding affinity of the herbicide to the target site, thus rendering the plant resistant.[6] Several amino acid substitutions at specific positions within the ALS enzyme have been identified to confer resistance.[7][8]
-
Non-Target-Site Resistance (NTSR): This mechanism does not involve any alteration of the target enzyme. Instead, it relies on other physiological processes to prevent the herbicide from reaching its target at a lethal concentration. The most common form of NTSR is enhanced herbicide metabolism, where the resistant plant rapidly detoxifies the herbicide, often through the action of enzyme families like cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[9]
Q3: Which specific mutations in the ALS gene are known to confer resistance to this compound-sodium?
Several mutations in the ALS gene have been documented to confer resistance to various ALS inhibitors, including this compound-sodium. Common mutations include substitutions at the following amino acid positions:
The specific mutation can influence the level of resistance and the cross-resistance pattern to different chemical families of ALS inhibitors.[11][14]
Troubleshooting Guides
Whole-Plant Bioassay Issues
Problem: High variability in plant growth and response to herbicide treatment.
-
Possible Cause: Inconsistent environmental conditions.
-
Solution: Ensure uniform temperature, light, and humidity in the greenhouse or growth chamber. Rotate plant trays periodically to minimize the effects of micro-environmental variations.
-
-
Possible Cause: Variation in seed germination and seedling vigor.
-
Possible Cause: Inaccurate herbicide application.
-
Solution: Calibrate spray equipment carefully to ensure a consistent application volume and speed.[5] Prepare fresh herbicide solutions for each experiment to avoid degradation.
-
Problem: No clear dose-response relationship observed in susceptible plants.
-
Possible Cause: Herbicide rate range is too narrow or not appropriate.
-
Solution: Conduct a preliminary range-finding experiment with a wide range of herbicide concentrations to identify the doses that cause 0% to 100% mortality in the susceptible population. A typical dose-response assay should include 6-8 herbicide doses.
-
-
Possible Cause: Sub-optimal growing conditions for the weed species.
-
Solution: Research the optimal growing conditions for the specific weed species being tested and replicate them as closely as possible. Stressed plants may not respond to the herbicide in a predictable manner.
-
ALS Gene Sequencing Issues
Problem: PCR amplification of the ALS gene fails or yields weak bands.
-
Possible Cause: Poor DNA quality.
-
Solution: Use a robust DNA extraction protocol optimized for plant tissues, which can be rich in PCR inhibitors like polysaccharides and polyphenols. Ensure the final DNA solution is clean and has appropriate purity ratios (A260/A280 of ~1.8 and A260/A230 of >2.0).
-
-
Possible Cause: Non-optimal PCR conditions.
-
Solution: Optimize the annealing temperature using a gradient PCR. Test different concentrations of primers, MgCl₂, and dNTPs. Consider using a PCR enhancer for difficult templates.
-
-
Possible Cause: Primer design issues.
-
Solution: Design multiple primer pairs targeting different regions of the ALS gene. Use available sequence information from related species to design conserved primers. In some cases, degenerate primers may be necessary.
-
Problem: Sequencing results are ambiguous or show multiple peaks at a single nucleotide position.
-
Possible Cause: Presence of multiple ALS gene copies or homeologs (in polyploid species).
-
Solution: Clone the PCR products into a vector and sequence individual clones to identify different gene copies. Alternatively, use next-generation sequencing (NGS) techniques that can identify and quantify different alleles within a sample.[15]
-
-
Possible Cause: The plant is heterozygous for a mutation.
-
Solution: This will appear as two overlapping peaks of different colors at the same nucleotide position in the chromatogram. This is a valid result indicating heterozygosity.
-
In Vitro ALS Enzyme Assay Issues
Problem: Low ALS enzyme activity in the crude extract.
-
Possible Cause: Inefficient enzyme extraction.
-
Possible Cause: Presence of inhibitors in the plant extract.
-
Solution: Incorporate polyvinylpyrrolidone (B124986) (PVPP) or other adsorbents into the extraction buffer to remove phenolic compounds.
-
Problem: High background noise or inconsistent results in the colorimetric assay.
-
Possible Cause: Substrate or reagent instability.
-
Solution: Prepare fresh solutions of creatine (B1669601) and α-naphthol for each assay. Ensure the reaction is stopped consistently across all samples.
-
-
Possible Cause: Incorrect incubation times or temperatures.
-
Solution: Strictly adhere to the optimized incubation times and temperatures for both the enzymatic reaction and the color development step.
-
Data Presentation
Table 1: Resistance Levels Conferred by Different ALS Gene Mutations to this compound-Sodium and Other ALS Inhibitors in Various Weed Species.
| Weed Species | Mutation | Herbicide | Resistance Factor (RF) | Reference |
| Amaranthus hybridus | Ser653Asn | This compound-sodium | 29 - 88-fold | [13] |
| Amaranthus palmeri | - | This compound-sodium | 7 - 8-fold | [16] |
| Conyza spp. | Ala205Val | This compound-sodium | High | [10] |
| Conyza spp. | Pro197Ser | This compound-sodium | High | [10] |
| Echinochloa spp. | Pro197Ser | Bispyribac-sodium | 11.38-fold | [8] |
| Papaver rhoeas | Pro197Arg | This compound-sodium | 12.4 to >88-fold | [17] |
Resistance Factor (RF) is calculated as the GR50 or IC50 of the resistant population divided by the GR50 or IC50 of the susceptible population.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
-
Seed Germination and Plant Growth:
-
Germinate seeds of both suspected resistant and known susceptible populations in petri dishes or trays with a suitable substrate.
-
Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots filled with a standard potting mix.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the species.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound-sodium and perform serial dilutions to obtain a range of 6-8 treatment doses, plus a non-treated control. The dose range should bracket the expected GR50 (the dose causing 50% growth reduction) for both resistant and susceptible populations.
-
Apply the herbicide solutions to the plants using a calibrated cabinet sprayer to ensure uniform coverage.
-
-
Data Collection and Analysis:
-
After a specified period (typically 21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass for each plant, dry it in an oven, and record the dry weight.
-
Calculate the growth reduction as a percentage of the non-treated control.
-
Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR50 for each population.
-
Calculate the Resistance Factor (RF) by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
-
Protocol 2: In Vitro ALS Enzyme Activity Assay
-
Enzyme Extraction:
-
Harvest 1-2 grams of fresh, young leaf tissue on ice.
-
Grind the tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., potassium phosphate (B84403) buffer with pyruvate, MgCl₂, thiamine (B1217682) pyrophosphate, FAD, and a reducing agent like DTT).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the extraction buffer and various concentrations of this compound-sodium.
-
Initiate the reaction by adding a small volume of the enzyme extract to the reaction mixture.
-
Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding sulfuric acid (H₂SO₄). This also initiates the conversion of acetolactate to acetoin.
-
Incubate to allow for the complete conversion to acetoin.
-
-
Colorimetric Detection and Data Analysis:
-
Add creatine and then α-naphthol to the reaction tubes to facilitate a color-forming reaction with acetoin.
-
Incubate at a higher temperature (e.g., 60°C) for a short period to allow for color development.
-
Measure the absorbance of the solution at 530 nm using a spectrophotometer or microplate reader.
-
Calculate the percentage of ALS inhibition for each herbicide concentration relative to a no-herbicide control.
-
Determine the IC50 value (the herbicide concentration that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the herbicide concentration.
-
Protocol 3: ALS Gene Sequencing for Mutation Detection
-
DNA Extraction:
-
Extract genomic DNA from young leaf tissue of individual resistant and susceptible plants using a commercial plant DNA extraction kit or a CTAB-based protocol.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
-
PCR Amplification:
-
Design primers to amplify conserved regions of the ALS gene that are known to harbor resistance-conferring mutations.
-
Perform PCR using a high-fidelity DNA polymerase to amplify the target ALS gene fragment(s).
-
Verify the size and purity of the PCR products by agarose gel electrophoresis.
-
-
Sequencing and Analysis:
-
Purify the PCR products to remove primers and dNTPs.
-
Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Align the resulting DNA sequences from the resistant and susceptible plants using bioinformatics software (e.g., BLAST, ClustalW).
-
Compare the sequences to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the resistant plants compared to the susceptible plants.
-
Visualizations
Caption: Experimental workflow for identifying weed resistance mechanisms.
Caption: Mechanisms of weed resistance to this compound-sodium.
References
- 1. scielo.br [scielo.br]
- 2. Cross-resistance to herbicides of five ALS-inhibiting groups and sequencing of the ALS gene in Cyperus difformis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants | PLOS One [journals.plos.org]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. roadsideweeds.com [roadsideweeds.com]
- 11. Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. weedscience.org [weedscience.org]
- 14. Frontiers | The Pro-197-Thr mutation in the ALS gene confers novel resistance patterns to ALS-inhibiting herbicides in Bromus japonicus in China [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. weedscience.org [weedscience.org]
Technical Support Center: Overcoming Pyrithiobac-Sodium Resistance in Amaranthus palmeri
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on pyrithiobac-sodium (B54995) resistance in Amaranthus palmeri (Palmer amaranth).
Frequently Asked Questions (FAQs)
Q1: We are observing poor efficacy of this compound-sodium in our A. palmeri populations. What are the likely causes?
A1: Reduced efficacy of this compound-sodium, an acetolactate synthase (ALS) inhibiting herbicide, is most commonly due to the evolution of herbicide resistance in the A. palmeri population.[1][2] Resistance can be conferred by two primary mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the ALS gene.[1][3] These mutations alter the herbicide's binding site on the ALS enzyme, rendering the herbicide ineffective. Common amino acid substitutions include Pro-197-Ser, Trp-574-Leu, and Ser-653-Asp.[1][4][5] A new substitution, Pro-197-Ile, has also been identified.[4]
-
Non-Target-Site Resistance (NTSR): This mechanism involves metabolic detoxification of the herbicide, often mediated by cytochrome P450 monooxygenases.[1] In this case, the herbicide is broken down before it can reach its target site.
It is also possible for both TSR and NTSR mechanisms to be present within the same population, leading to high levels of resistance.[1]
Q2: How can we confirm if our A. palmeri population is resistant to this compound-sodium?
A2: Confirmation of resistance involves a combination of whole-plant bioassays and molecular analyses. A dose-response assay is the standard method to determine the level of resistance in a population compared to a known susceptible population. Molecular analysis, such as sequencing the ALS gene, can identify specific mutations conferring target-site resistance.
Q3: Are there alternative herbicides that are effective against this compound-sodium-resistant A. palmeri?
A3: Yes, several herbicides with different modes of action can be effective. However, it is crucial to consider the potential for multiple resistance, as some A. palmeri populations have developed resistance to multiple herbicide groups.[6][7] Effective alternative herbicides include:
-
Glufosinate (Group 10): Generally provides good control of A. palmeri.[8]
-
Dicamba (B1670444) and 2,4-D (Group 4): These synthetic auxin herbicides can be effective, especially when used in integrated weed management programs.[9][10][11][12]
-
PPO inhibitors (Group 14): Herbicides like fomesafen (B1673529) and flumioxazin (B1672886) can provide control, but resistance to this group has also been reported.[7][13][14]
-
HPPD inhibitors (Group 27): Herbicides such as mesotrione (B120641) can be an option, though resistance has been documented.[15]
-
Very-Long-Chain Fatty Acid Synthesis Inhibitors (Group 15): Herbicides like S-metolachlor can be used as part of a residual herbicide program.[13][16]
Tank mixtures of herbicides with different modes of action are recommended to enhance efficacy and manage resistance.[17]
Q4: What is Integrated Weed Management (IWM) and how can it help manage this compound-sodium-resistant A. palmeri?
A4: Integrated Weed Management is a holistic approach that combines various control methods to manage weed populations in the long term.[9][18] For this compound-sodium-resistant A. palmeri, IWM strategies are critical and include:
-
Crop Rotation: Rotating crops allows for the use of different herbicide chemistries and cultural practices.[9]
-
Cover Crops: Planting cover crops like cereal rye can suppress A. palmeri emergence.[6][9]
-
Tillage: Strategic use of tillage can help manage the weed seedbank.[6][9]
-
Herbicide Rotation and Mixtures: Avoid the repeated use of herbicides with the same site of action.[9] Using tank mixes with multiple effective modes of action is a key strategy.[17]
-
Scouting and Sanitation: Early detection and removal of escaped weeds can prevent seed production.[17] Cleaning equipment between fields can prevent the spread of resistant seeds.[9]
Troubleshooting Guides
Issue: Inconsistent results in dose-response assays for this compound-sodium resistance.
| Possible Cause | Troubleshooting Step |
| Genetic variability within the test population. | Increase the number of individual plants tested for each herbicide dose to account for genetic diversity. Ensure seeds are collected from multiple plants in the field. |
| Variable plant growth stage. | Standardize the growth stage of plants at the time of herbicide application. Treat plants when they are at a consistent height (e.g., 8-10 cm).[19] |
| Environmental stress. | Maintain optimal and consistent growing conditions (temperature, humidity, light) in the greenhouse or growth chamber to avoid confounding effects of environmental stress on plant response to the herbicide. |
| Improper herbicide application. | Calibrate spray equipment carefully to ensure accurate and uniform herbicide delivery. Use appropriate spray volume and pressure. |
Issue: Failure to amplify the ALS gene via PCR.
| Possible Cause | Troubleshooting Step |
| Poor DNA quality. | Use a reliable DNA extraction protocol optimized for plant tissue.[19] Assess DNA quality and quantity using spectrophotometry (e.g., NanoDrop) before PCR. |
| PCR inhibitors in the DNA extract. | Include a cleanup step in the DNA extraction protocol to remove polysaccharides and polyphenols, which can inhibit PCR. |
| Incorrect primer design. | Verify that the primers are specific to the A. palmeri ALS gene and span the regions where resistance-conferring mutations are known to occur. |
| Suboptimal PCR conditions. | Optimize the annealing temperature, extension time, and number of cycles for the specific primers and polymerase being used. |
Quantitative Data Summary
Table 1: Documented Amino Acid Substitutions in the ALS Gene of Amaranthus palmeri Conferring Resistance to ALS-Inhibiting Herbicides.
| Amino Acid Position | Substitution | Herbicide Groups Affected | Reference |
| 122 | Ala to Thr | Sulfonylureas, Imidazolinones | [5] |
| 197 | Pro to Ser/Ala/Ile | Sulfonylureas | [1][4][5] |
| 205 | Ala to Val | Imidazolinones | [20] |
| 376 | Asp to Glu | All five classes of ALS inhibitors | [1] |
| 574 | Trp to Leu | All five classes of ALS inhibitors | [1][4][5][21] |
| 653 | Ser to Asn/Thr/Asp | Sulfonylureas, Triazolopyrimidines | [1][4][5] |
| 654 | Gly to Ala | Sulfonylureas | [20] |
Table 2: Efficacy of Alternative Herbicides on this compound-Sodium-Resistant Amaranthus palmeri.
| Herbicide | Site of Action (Group) | Efficacy Range (%) | Notes | Reference |
| Glufosinate | 10 | 73 - 99 | Effective post-emergence option. | [8] |
| Dicamba | 4 | >90 | Good control, especially in dicamba-tolerant crops. | [11] |
| 2,4-D | 4 | >90 | Another effective synthetic auxin herbicide. | [11] |
| Fomesafen | 14 | 74 - 100 | Effective residual control, but resistance has been reported. | [13][14] |
| Flumioxazin | 14 | 82 - 100 | Strong residual activity. | [13][14] |
| S-metolachlor | 15 | 57 - 96 | Good residual control when applied pre-emergence. | [13] |
| Atrazine | 5 | Variable | Resistance is widespread. | [15] |
| Mesotrione | 27 | Variable | Resistance has been documented. | [15] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay to Determine this compound-Sodium Resistance Level
-
Plant Material: Grow seeds from the suspected resistant (R) and a known susceptible (S) A. palmeri population in pots containing a commercial potting mix.
-
Growth Conditions: Maintain plants in a greenhouse or growth chamber with controlled conditions (e.g., 30/23°C day/night temperature, 14-hour photoperiod).[15]
-
Herbicide Application: When plants reach a height of 8-10 cm, apply this compound-sodium at a range of doses (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate). Include a non-treated control for both R and S populations.
-
Data Collection: At 21 days after treatment, visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass and record the fresh weight.
-
Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for both the R and S populations by fitting the data to a log-logistic dose-response curve. The resistance index (RI) is calculated as the GR₅₀ of the R population divided by the GR₅₀ of the S population.
Protocol 2: Molecular Identification of Target-Site Mutations in the ALS Gene
-
DNA Extraction: Collect fresh leaf tissue from individual plants of the suspected resistant population.[22] Extract genomic DNA using a suitable plant DNA extraction kit or a CTAB-based method.[19]
-
PCR Amplification: Amplify the ALS gene using primers designed to cover the known mutation sites.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with a reference susceptible A. palmeri ALS gene sequence to identify any nucleotide changes that result in amino acid substitutions at the known resistance-conferring positions.
Visualizations
Caption: Workflow for confirming herbicide resistance in Amaranthus palmeri.
Caption: Mechanisms of this compound-sodium resistance in Amaranthus palmeri.
References
- 1. Target Site–Based and Non–Target Site Based Resistance to ALS Inhibitors in Palmer Amaranth (Amaranthus palmeri) | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. caws.org.nz [caws.org.nz]
- 4. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weedscience.org [weedscience.org]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to PPO‐inhibiting herbicide in Palmer amaranth from Arkansas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. "Integrated Weed Management Strategies for Palmer Amaranth (Amaranthus " by Rodger Bruce Farr [scholarworks.uark.edu]
- 11. Multistate screening of Palmer amaranth (Amaranthus palmeri) and waterhemp (Amaranthus tuberculatus) sensitivity to glufosinate, dicamba and 2,4-D in the United States | Weed Technology | Cambridge Core [cambridge.org]
- 12. wssa.net [wssa.net]
- 13. cotton.org [cotton.org]
- 14. researchgate.net [researchgate.net]
- 15. Predominance of Metabolic Resistance in a Six-Way-Resistant Palmer Amaranth (Amaranthus palmeri) Population - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resistance of Palmer amaranth (Amaranthus palmeri) to S-metolachlor in the midsouthern United States | Weed Science | Cambridge Core [cambridge.org]
- 17. Palmer amaranth Management | Bayer Crop Science Canada [cropscience.bayer.ca]
- 18. Palmer Amaranth (Amaranthus palmeri) Management in Cotton Using an Integrated Approach: A Multi-State Study [planthealthexchange.org]
- 19. Raman Spectroscopy Can Distinguish Glyphosate-Susceptible and -Resistant Palmer Amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Primary metabolism in an Amaranthus palmeri population with multiple resistance to glyphosate and this compound herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iris.cnr.it [iris.cnr.it]
- 22. youtube.com [youtube.com]
Technical Support Center: Optimizing LC-MS/MS for Pyrithiobac Metabolite Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of pyrithiobac and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of LC-MS/MS parameters for this compound metabolite analysis.
Issue: Poor Peak Shape or Tailing
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification.
-
Possible Cause 1: Inappropriate Mobile Phase pH. The ionization state of this compound and its metabolites is pH-dependent. An unsuitable mobile phase pH can lead to interactions with the stationary phase or peak splitting.
-
Solution: Ensure the mobile phase pH is appropriate for the analytes and the column chemistry. For reversed-phase chromatography of this compound sodium, an acidic mobile phase is often used to ensure protonation of the analyte.[1] A common mobile phase consists of a buffer like ammonium (B1175870) formate (B1220265) or formic acid in water and an organic modifier like acetonitrile (B52724) or methanol.[2][3]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample. Ensure the concentration of the standards and samples is within the linear range of the instrument.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on silica-based columns can interact with basic analytes, causing peak tailing.
-
Solution: Use a column with end-capping or a different stationary phase chemistry, such as a polymer-based column. Alternatively, adding a small amount of a competing base, like triethylamine, to the mobile phase can help mitigate these interactions, though this may not be ideal for MS detection due to potential ion suppression.
-
Issue: Low Signal Intensity or Poor Sensitivity
Low signal intensity can make it difficult to detect and quantify low-level metabolites.
-
Possible Cause 1: Suboptimal Ionization Source Parameters. The efficiency of ionization is highly dependent on the settings of the electrospray ionization (ESI) source.[4][5][6]
-
Solution: Optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[4][5][7] A systematic approach, such as a one-factor-at-a-time (OFAT) or a design of experiments (DoE) approach, can be used to find the optimal settings.[6] this compound sodium and its metabolites are typically analyzed in positive ion mode.[8][9]
-
-
Possible Cause 2: Inefficient Fragmentation. The collision energy is a critical parameter for obtaining good fragmentation and sensitive product ions in MS/MS analysis.
-
Solution: Perform a compound optimization experiment by infusing a standard solution of each analyte and varying the collision energy to find the value that yields the highest intensity for the desired product ions.
-
-
Possible Cause 3: Matrix Effects. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[10][11]
-
Solution: Improve sample preparation to remove interfering matrix components.[1] This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1] Modifying the chromatographic conditions to separate the analytes from the interfering compounds is also an effective strategy.[10] The use of a diverter valve can also reduce source contamination from the matrix.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting LC-MS/MS parameters for this compound sodium analysis?
A1: Based on established methods, here are typical starting parameters for the analysis of this compound sodium and its metabolites using a triple quadrupole mass spectrometer in positive ion mode.[8][9]
Table 1: Example LC-MS/MS Parameters for this compound Sodium and Metabolites
| Parameter | This compound Sodium | Metabolite IN-B5363 | Metabolite IN-JW212 |
| Precursor Ion (m/z) | 473.1 | 459.1 | 445.1 |
| Product Ion (m/z) for Quantitation | 126.1 | 126.1 | 126.1 |
| Product Ion (m/z) for Confirmation | 291.1 | 277.1 | 263.1 |
| Declustering Potential (DP) | 60 V | 60 V | 60 V |
| Collision Energy (CE) for Quantitation | 35 eV | 35 eV | 35 eV |
| Collision Energy (CE) for Confirmation | 25 eV | 25 eV | 25 eV |
| Collision Cell Exit Potential (CXP) | 10 V | 10 V | 10 V |
Note: These parameters are starting points and should be optimized for your specific instrument and experimental conditions.[8]
Q2: How should I prepare water and soil samples for this compound metabolite analysis?
A2: Sample preparation is crucial for removing interferences and concentrating the analytes.
-
Water Samples: For water samples, a direct injection after filtration is often sufficient.[8][9] Fortification of control water samples with known concentrations of the analytes is necessary for method validation.[3]
-
Soil Samples: Soil samples require a more extensive extraction and cleanup procedure. A common method involves extraction with a solvent mixture, followed by a cleanup step using solid-phase extraction (SPE) with a graphitized carbon column.[12]
Q3: What are the signs of ion source contamination and how can it be prevented?
A3: Ion source contamination can lead to a gradual or sudden decrease in signal intensity, increased background noise, and the appearance of extraneous peaks.
-
Prevention:
-
Use high-purity solvents and reagents.[13]
-
Employ a diverter valve to direct the flow to waste during the parts of the chromatogram where the analytes are not eluting, especially during the initial and final stages of a gradient when highly retained matrix components may elute.[8]
-
Implement a robust sample cleanup procedure to minimize the introduction of non-volatile matrix components into the MS source.[1]
-
Regularly clean the ion source components, such as the spray shield and capillary, according to the manufacturer's recommendations.[13]
-
Q4: How do I choose the right chromatographic column for this compound metabolite analysis?
A4: Reversed-phase chromatography is commonly used for the separation of this compound and its metabolites.[8] A C18 column is a good starting point. The choice of column will depend on the specific metabolites being analyzed and the complexity of the sample matrix. For complex matrices, a column with a different selectivity, such as a pentafluorophenyl (PFP) column, may provide better resolution.[8]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Water
This protocol is a generalized procedure based on established methods.[8][9]
-
Sample Preparation:
-
Filter water samples through a 0.45 µm filter.[3]
-
Transfer an aliquot into an autosampler vial.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimize nebulizer pressure, drying gas flow and temperature, and capillary voltage for the specific instrument.
-
MRM Transitions: Use the transitions listed in Table 1, optimizing collision energies for each analyte.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Troubleshooting logic for common LC-MS/MS issues.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. Optimization of electrospray interface and quadrupole ion trap mass spectrometer parameters in pesticide liquid chromatography/electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Technical Support Center: Troubleshooting Pyrithiobac-Sodium Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor efficacy with pyrithiobac-sodium (B54995) in field trials.
Troubleshooting Guide
This guide addresses common issues encountered during field trials in a question-and-answer format.
Question 1: Why am I seeing poor weed control after applying this compound-sodium?
Answer: Poor weed control can stem from several factors. Consider the following possibilities:
-
Weed Growth Stage and Condition: this compound-sodium is most effective on small, actively growing weeds, typically at the 2 to 4 leaf stage.[1] Efficacy is significantly reduced on larger, more mature weeds or weeds under stress from drought, disease, or insect pressure.
-
Environmental Conditions: Both temperature and soil moisture impact the herbicide's performance. Dry soil conditions can reduce the absorption and translocation of this compound-sodium in weeds.[2]
-
Application Errors: Incorrect spray nozzle selection (use Flat Fan or Flood Jet, not Hollow Cone), inadequate spray coverage, or improper timing can all lead to diminished efficacy.[1]
-
Weed Resistance: The target weed population may have developed resistance to ALS (acetolactate synthase) inhibiting herbicides like this compound-sodium.[3]
-
Soil Characteristics: Soil type can influence the availability and persistence of the herbicide. For instance, this compound-sodium has a higher potential for leaching in coarse-textured soils with low organic matter.[4]
-
Rainfall After Application: The emulsifiable concentrate (EC) formulation is typically rainfast within 2 to 4 hours.[1] Heavy rainfall shortly after application, before the herbicide has been adequately absorbed, can wash it off the leaf surfaces, reducing its effectiveness.[5]
Question 2: Could the weed species I'm targeting be resistant to this compound-sodium?
Answer: Yes, resistance to ALS inhibitors is a known issue. This compound-sodium's mode of action is the inhibition of the acetolactate synthase (ALS) enzyme.[6][7] Resistance can develop in weed populations through target-site mutations in the ALS gene, such as amino acid substitutions (e.g., Ala205 to Val, Pro197 to Ser, or Trp574 to Leu), which prevent the herbicide from binding effectively.[8] Continuous use of ALS inhibitors on the same weed population increases the selection pressure for resistant biotypes.
Question 3: How do environmental conditions specifically affect the efficacy of this compound-sodium?
Answer: Environmental conditions play a critical role:
-
Temperature: Higher temperatures can increase the absorption of this compound-sodium by both the crop and the weeds.[2]
-
Soil Moisture: Dry soil can lead to reduced absorption and translocation of the herbicide in weeds, thereby decreasing its efficacy.[2] Weeds that are wilted due to lack of moisture will not be effectively controlled.[1]
-
Rainfall: As a post-emergence herbicide, this compound-sodium requires a certain amount of time to be absorbed by the plant foliage. Rainfall occurring too soon after application can wash the product off the leaves.[5] An EC formulation is generally rainfast within 2 to 4 hours.[1]
-
Sunlight (Photolysis): In aqueous solutions, this compound-sodium degrades when exposed to light (aqueous photolysis), with a half-life of 8.7 to 15.3 days. While soil photolysis is not considered a major degradation mechanism, it can contribute to some initial breakdown.
Question 4: I tank-mixed this compound-sodium with another herbicide and saw reduced performance. Why might this have happened?
Answer: Tank-mixing this compound-sodium with other herbicides, particularly graminicides (grass killers), can sometimes lead to antagonism.[9] This means that the presence of this compound-sodium can reduce the efficacy of the partner herbicide.[9] This may be due to reduced absorption or translocation of the graminicide in the target grass species.[9] Additionally, physical or chemical incompatibilities between formulations can occur, leading to product separation, settling, or reduced activity.[10][11][12] Always perform a jar test to check for physical compatibility before mixing a full tank.[12][13] Water quality, including pH and the presence of certain minerals, can also negatively impact the stability and performance of tank mixtures.[10]
Question 5: How does soil type affect the performance and persistence of this compound-sodium?
Answer: Soil properties have a significant impact on the behavior of this compound-sodium:
-
Adsorption: The herbicide adsorbs more strongly to soils with higher clay content and cation exchange capacity (CEC), such as black soils.[4] In contrast, it is more mobile and prone to leaching in coarse-textured red soils with low organic carbon.[4]
-
Persistence: The half-life of this compound-sodium in soil can vary. Laboratory studies have shown a half-life of around 60 days, with microbial degradation being the primary pathway.[14][15] However, under field conditions, degradation can be more rapid, with half-lives ranging from 11 to 46 days.[14][15]
-
pH: Soil pH can influence the persistence of this compound-sodium. One study indicated that at a higher application rate (140 g/ha), the herbicide's persistence was greater in soil with a higher pH.[16]
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound-sodium? A1: this compound-sodium is a selective, systemic herbicide belonging to the benzoate (B1203000) group. It works by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in susceptible plants.[6][7] This inhibition stops cell division and plant growth, leading to the death of the weed.[1][17]
Q2: What are the visual symptoms of this compound-sodium on susceptible weeds? A2: After application, weed growth stops almost immediately.[1] Visual symptoms typically appear within 3-5 days, with leaves turning yellow or purple.[1] Complete death of the weed usually occurs within 14-21 days.[1]
Q3: What is the optimal timing for a post-emergence application of this compound-sodium? A3: For post-emergence control, it is best to apply this compound-sodium when broadleaf weeds are at the 2 to 4 leaf stage.[1] This typically corresponds to 20-25 days after sowing the crop.[1]
Q4: Can this compound-sodium be applied to the soil (pre-emergence)? A4: Yes, this compound-sodium has both soil and foliar activity and can be effective when applied pre-plant incorporated (PPI) or pre-emergence (PRE).[17] It is absorbed by the roots of emerging weeds.[1][6]
Q5: Is this compound-sodium safe for cotton crops? A5: Yes, this compound-sodium is selective for cotton.[1] Cotton plants can rapidly metabolize and detoxify the chemical, which accounts for its safety when used as directed.[1][2] However, applying it to cotton that is under stress from weather, insects, or disease is not recommended.
Data Presentation
Table 1: Influence of Application Method and Rate on Weed Control
| Location | Application Method | Rate (kg ai/ha) | Black Nightshade Control | Pigweed Control | Common Purslane Control | Common Lambsquarters Control |
| Larissa | PPI | 0.068 - 0.136 | Effective | Effective | Effective | - |
| Larissa | PRE | 0.068 - 0.136 | Effective | Effective | Effective | - |
| Thessaloniki | PRE | - | More Effective than PPI | More Effective than PPI | - | Not Controlled (at 0.068 or 0.102 kg/ha ) |
| Halkidona | PRE | ≥0.068 | ≥98% | - | - | - |
| Halkidona | PPI | 0.136 | - | - | - | 86% |
Data synthesized from a study in Greece.[17][18] PPI = Pre-Plant Incorporated, PRE = Pre-Emergence.
Table 2: Soil Adsorption and Persistence of this compound-Sodium
| Parameter | Value | Condition/Soil Type |
| Adsorption | ||
| Freundlich Kf | 0.26 | Red Soil |
| Freundlich Kf | 0.36 | Black Soil |
| Distribution Kd | 0.19 | Red Soil |
| Distribution Kd | 0.39 | Black Soil |
| Koc | 14.7 - 26.9 | Suggests weak sorption and mobility |
| Persistence | ||
| Half-life (DT50) | 60 days | Laboratory, microbial degradation |
| Half-life (DT50) | 11 - 46 days | Field Conditions |
| Half-life (DT50) | 8.7 - 15.3 days | Aqueous Photolysis |
Data compiled from multiple sources.[4][14][15]
Experimental Protocols
1. Protocol: Greenhouse Pot Study for Suspected Herbicide Resistance
-
Objective: To determine if a weed population has developed resistance to this compound-sodium compared to a known susceptible population.
-
Methodology:
-
Seed Collection: Collect mature seeds from the suspected resistant weed population in the field and from a population known to be susceptible to this compound-sodium.
-
Plant Cultivation: Sow seeds of both populations in separate pots (10 cm diameter) filled with a standard potting mix. Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: When the weeds reach the 2-4 leaf stage, treat them with a range of this compound-sodium doses. Doses should include 0x, 0.5x, 1x (recommended field rate), 2x, 4x, and 8x the recommended rate. Include an untreated control for each population.
-
Data Collection: At 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the data to calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) for each population. A significantly higher GR50 for the suspected resistant population indicates resistance.
-
2. Protocol: Soil Adsorption Batch Equilibrium Study
-
Objective: To quantify the adsorption of this compound-sodium to different soil types.
-
Methodology:
-
Soil Preparation: Collect soil samples from the field trial site. Air-dry and sieve the soil through a 2 mm screen. Characterize the soil for properties such as pH, organic carbon content, and texture.
-
Herbicide Solution Preparation: Prepare a stock solution of this compound-sodium in a 0.01 M CaCl2 solution. Create a series of working solutions with varying concentrations (e.g., 0, 5, 10, 20, 50 µg/mL).[4]
-
Equilibration: Add a known mass of soil (e.g., 5 g) to centrifuge tubes. Add a specific volume (e.g., 25 mL) of each working solution to the tubes.
-
Shaking: Place the tubes on a mechanical shaker and agitate for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to reach equilibrium.
-
Centrifugation and Analysis: Centrifuge the tubes to separate the soil from the solution. Collect the supernatant and analyze the concentration of this compound-sodium using High-Performance Liquid Chromatography (HPLC).
-
Calculation: The amount of herbicide adsorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. Use this data to calculate the adsorption coefficients Kd and Kf (from the Freundlich isotherm).
-
Visualizations
References
- 1. Stroke this compound - Post-Emergence Herbicide [rythukart.com]
- 2. Environment Affects Cotton and Velvetleaf Response to this compound | Weed Science | Cambridge Core [cambridge.org]
- 3. History of Herbicide-Resistant Traits in Cotton in the U.S. and the Importance of Integrated Weed Management for Technology Stewardship [mdpi.com]
- 4. journalajsspn.com [journalajsspn.com]
- 5. researchgate.net [researchgate.net]
- 6. peptechbio.com [peptechbio.com]
- 7. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 8. roadsideweeds.com [roadsideweeds.com]
- 9. researchgate.net [researchgate.net]
- 10. greencastonline.com [greencastonline.com]
- 11. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 12. Avoid Tank Mixing Errors [ag.purdue.edu]
- 13. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 14. datapdf.com [datapdf.com]
- 15. researchgate.net [researchgate.net]
- 16. Persistence of trifloxysulfuron-sodium and this compound-sodium in different types of soil - Advances in Weed Science [awsjournal.org]
- 17. bioone.org [bioone.org]
- 18. Influence of this compound Application Rate and Timing on Weed Control and Cotton Yield in Greece | Weed Technology | Cambridge Core [cambridge.org]
Technical Support Center: Mitigating Crop Injury from Pyrithiobac-Sodium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate crop injury from the off-target movement of pyrithiobac-sodium (B54995).
Frequently Asked Questions (FAQs)
Q1: What is this compound-sodium and what is its mechanism of action?
This compound-sodium is a selective, post-emergence herbicide used to control broadleaf weeds, particularly in cotton.[1][2] It belongs to the pyrimidinyloxybenzoic acid group of herbicides.[2] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3][4] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[5] By blocking this enzyme, the herbicide halts plant growth, leading to plant death.[2][5]
Q2: What are the typical symptoms of this compound-sodium injury on sensitive, non-target crops?
Symptoms of this compound-sodium injury typically develop over one to four weeks and appear first in the newest growth or meristematic regions.[5] Common symptoms include:
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Stunting: A general reduction in plant growth and height.[3]
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Color Change: Plants may develop a purple or reddish hue, and soybean leaf veins can appear red or purple.[3][6]
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Necrosis: The eventual death and browning of plant tissue.[5]
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Leaf Malformation: In corn, leaves emerging from the whorl may not unfurl properly.[3]
Q3: What causes the off-target movement of this compound-sodium?
Off-target movement occurs primarily through two mechanisms: particle drift and vapor drift.[7][8]
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Particle Drift: This is the physical movement of liquid spray droplets away from the target area during application.[7][9] It is influenced by weather conditions and application equipment setup.[7]
-
Vapor Drift: This occurs when a pesticide evaporates after application, changing from a liquid or solid into a gas, which then moves off-target.[8][10] The potential for vapor drift is influenced by the herbicide's formulation and by high air temperatures.[10] this compound-sodium is described as semi-volatile.[2][4]
Q4: Which environmental factors most significantly increase the risk of off-target movement?
Several environmental factors can increase the risk of drift. The most critical are:
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Wind Speed: Wind speeds between 3 and 10 mph are generally preferred.[10][11] Higher wind speeds dramatically increase the distance spray particles can travel.[12]
-
Temperature and Humidity: Hot, dry conditions increase the rate of droplet evaporation.[10][12] This makes droplets smaller and lighter, allowing them to travel farther.[7]
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Temperature Inversions: This atmospheric condition, where cool air is trapped near the ground by a layer of warm air, is highly conducive to drift.[7][11] Spray droplets become suspended in the cool air layer and can move long distances with very light air movement.[7] Inversions are common on clear, calm nights and early mornings.[7]
Troubleshooting Guides
Issue 1: I suspect my research plot has been damaged by this compound-sodium from a nearby application. What steps should I take?
If you suspect off-target herbicide injury, a systematic approach is crucial for diagnosis and documentation. Follow the workflow below.
Caption: Workflow for investigating suspected herbicide drift incidents.
Issue 2: How can I prevent cross-contamination of my sprayer after using this compound-sodium?
Thorough sprayer decontamination is essential to prevent injury to sensitive crops in subsequent applications. Residues can lodge in tanks, hoses, filters, and nozzles.[13][14]
Caption: A step-by-step protocol for effective sprayer decontamination.
Technical Data & Protocols
Data Presentation
Table 1: Key Factors Influencing Off-Target Particle Drift
| Factor | Condition Increasing Drift Risk | Mitigation Strategy |
| Wind Speed | > 10 mph[11][12] | Do not spray. Apply only when wind is blowing away from sensitive areas.[9] |
| Droplet Size | Fine droplets (<150 µm)[10] | Use low-drift nozzles (e.g., air-induction) that produce coarse droplets.[7][11] |
| Spray Pressure | High pressure[11] | Reduce pressure to the lower end of the nozzle's recommended range.[9][11] |
| Boom Height | High boom position[7][11] | Keep the boom as low as possible while maintaining uniform coverage.[9][11] |
| Temperature | High (>85°F)[7] | Avoid spraying during the hottest parts of the day.[10][15] |
| Humidity | Low (<40%)[7] | Low humidity increases evaporation, making droplets smaller and more drift-prone.[7][12] |
| Atmospheric Stability | Temperature Inversion[7][11] | Do not spray. Inversions are often present in calm, clear conditions, especially at dusk and dawn.[11] |
Table 2: Efficacy of Drift Reduction Adjuvants
| Adjuvant Type | Mechanism of Action | Reported Drift Reduction | Reference |
| Vegetable Polymer | Increases solution viscosity, creating larger droplets. | 54% - 78% reduction compared to water. | [16] |
| Emulsified Synthetic Resin | Increases droplet size. | 24% - 49% reduction compared to water. | [16] |
| Mineral/Vegetable Oils | Reduce the number of fine droplets. | Resulted in lower drift values compared to surfactants and water. | [17] |
| Organic Polymers | Improve droplet retention and coverage. | Not Quantified | [18] |
Table 3: Common Sprayer Decontamination Agents for Herbicides
| Decontaminating Agent | Target Herbicide Type | Procedure | Caution |
| Household Ammonia | Sulfonylureas (ALS inhibitors) | Use 1 quart per 25 gallons of water. Let stand overnight for best results. | Do not mix with chlorine/bleach products.[13] |
| Commercial Tank Cleaner | Broad Spectrum | Follow manufacturer's label for rates and procedures. | Some are formulated for specific herbicide families. |
| Powdered Detergent | General Use | Use 1/4 lb per 25 gallons of water. Rinse thoroughly before and after. | May not be sufficient for all herbicide chemistries.[19] |
| Kerosene or Fuel Oil | Oil-Soluble Herbicides (Esters) | Follow with a detergent rinse to remove oily residue. | Flammable. Handle with extreme care.[19] |
Experimental Protocols
Protocol 1: Field Bioassay for Detecting Herbicide Carryover
A field bioassay is a practical method to determine if herbicide residues in the soil are sufficient to harm a subsequent sensitive crop.[20]
Objective: To assess the potential for crop injury from this compound-sodium soil residues before planting a rotational crop.
Methodology:
-
Site Selection: Choose representative areas in the field where this compound-sodium was applied. Include areas where overlap or higher application rates may have occurred.
-
Sample Collection: Collect soil from the top 4-6 inches from the selected field areas. Also, collect a control sample from an untreated area with similar soil characteristics.
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Potting: Fill several pots with the field soil and the control soil.
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Planting: Plant seeds of a highly sensitive indicator species (e.g., sugar beets, canola, lentils) in each pot.
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Growth Conditions: Place pots in a greenhouse or growth chamber with conditions suitable for the indicator species to grow. Ensure consistent watering and light.
-
Observation: For 2-3 weeks, observe the plants for symptoms of herbicide injury, including stunting, chlorosis, and root malformation, comparing the plants in the treated soil to those in the control soil.[20]
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Interpretation: If plants in the treated soil show injury symptoms while the control plants are healthy, it indicates that damaging levels of herbicide residue are present, and planting the intended rotational crop is risky.[20]
Protocol 2: Residue Analysis of this compound-Sodium in Soil and Water
This protocol outlines the general steps for quantitative analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[21][22]
Objective: To quantify the concentration of this compound-sodium in environmental samples.
Methodology:
-
Sample Preparation (Soil):
-
Accurately weigh 10 g of soil.
-
Extract this compound-sodium using a solvent such as Milli-Q® water under subcritical conditions (100°C, 2000 psi) or an acetonitrile/ammonium carbonate solution.[21][22]
-
Clean up the extract using solid-phase extraction (SPE) with cartridges like graphitized carbon or octadecylsilanized silica (B1680970) gel to remove interfering compounds.[21][22]
-
Elute the this compound-sodium from the SPE cartridge with methanol.[21]
-
Concentrate the eluate and redissolve the residue in a suitable mobile phase for injection.[21]
-
-
Sample Preparation (Water):
-
Instrumental Analysis:
-
Instrumentation: Use an HPLC system with a UV detector (set to 254 nm) or an LC-MS/MS system for higher sensitivity and confirmation.[22][23]
-
Columns: A reversed-phase C18 column is commonly used for separation.[23]
-
Calibration: Prepare a series of standard solutions of this compound-sodium of known concentrations (e.g., 0.03–0.8 mg/L) to create a calibration curve.[21]
-
Quantification: Inject the prepared sample extract into the instrument. Calculate the concentration of this compound-sodium in the sample by comparing its peak area or height to the calibration curve.[21]
-
-
Quality Control:
Visualization of Key Pathways
Caption: this compound-sodium inhibits the ALS enzyme, blocking amino acid production.
References
- 1. This compound sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 3. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 4. This compound-sodium (Ref: DPX PE 350)-Pesticide database [wppdb.com]
- 5. mssoy.org [mssoy.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. ipcm.wisc.edu [ipcm.wisc.edu]
- 8. Pesticide Drift [npic.orst.edu]
- 9. Minimize effects of volatility & spray drift when applying herbicides | Corteva Agriscience™ [corteva.com]
- 10. PI232/PI232: Managing Pesticide Drift [edis.ifas.ufl.edu]
- 11. Suspect pesticide drift? What to do and how to prevent it from occurring [blog-crop-news.extension.umn.edu]
- 12. sciencesocieties.org [sciencesocieties.org]
- 13. Decontaminating your Sprayer [sprayerbarn.com.au]
- 14. plantwiseplusknowledgebank.org [plantwiseplusknowledgebank.org]
- 15. riverineplains.org.au [riverineplains.org.au]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. precisionlab.com [precisionlab.com]
- 19. fs.usda.gov [fs.usda.gov]
- 20. cropsandsoils.extension.wisc.edu [cropsandsoils.extension.wisc.edu]
- 21. mhlw.go.jp [mhlw.go.jp]
- 22. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 23. epa.gov [epa.gov]
- 24. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
improving the extraction efficiency of pyrithiobac-sodium from clay soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of pyrithiobac-sodium (B54995) from challenging clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound-sodium from clay soils particularly challenging?
A1: Clay soils present a significant challenge for this compound-sodium extraction due to their composition and properties. The high surface area and cation exchange capacity (CEC) of clay minerals lead to strong adsorption of the herbicide.[1] this compound-sodium, being a weak acid, can be strongly bound to soil particles, making its release into the extraction solvent difficult.[1][2] The complex matrix of clay soils also contains numerous co-extracts that can interfere with subsequent chromatographic analysis.[3]
Q2: What are the most common methods for extracting this compound-sodium from soil?
A2: Several methods are employed for the extraction of this compound-sodium from soil, including:
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency. A common method utilizes Milli-Q® water at subcritical conditions (100°C and 2000 psi).[3][4]
-
Solvent Extraction with Shaking: This involves shaking the soil sample with a suitable solvent mixture, such as acetone (B3395972) and aqueous ammonium (B1175870) carbonate.[5][6]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and soil matrix, accelerating the extraction process.[7][8]
-
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation, which disrupts the soil matrix and enhances solvent penetration.[9][10][11]
Q3: How does soil pH affect the extraction of this compound-sodium?
A3: Soil pH is a critical factor influencing the mobility and, consequently, the extraction of this compound-sodium. As a weak acid herbicide, its water solubility increases with higher pH.[12][13] In more alkaline soils, this compound-sodium is more likely to be in its anionic form, which can be more mobile and easier to extract. Conversely, in acidic soils, it may be more strongly adsorbed to soil particles.[12]
Q4: What is the role of a clean-up step in the analysis of this compound-sodium?
A4: A clean-up step is crucial after extraction to remove co-extracts from the soil matrix that can interfere with the analytical determination of this compound-sodium, particularly at low concentrations.[3] Common clean-up techniques include solid-phase extraction (SPE) using cartridges packed with materials like graphitized carbon or octadecylsilanized silica (B1680970) gel.[3][4][14] This step helps to ensure a cleaner sample for analysis by methods such as liquid chromatography (LC) with ultraviolet (UV) or mass spectrometry (MS) detection.[3][14]
Troubleshooting Guide
Problem 1: Low recovery of this compound-sodium from clay soil samples.
-
Question: I am experiencing consistently low recovery rates for this compound-sodium from my clay soil samples. What are the potential causes and how can I improve the recovery?
-
Answer: Low recovery is a common issue with clay soils due to strong adsorption.[1] Consider the following troubleshooting steps:
-
Optimize Extraction Solvent: The choice of solvent is critical. While Milli-Q® water can be used in ASE[3][4], mixtures of organic solvents and aqueous solutions are often more effective for conventional shaking methods. Try varying the ratio of acetone to aqueous ammonium carbonate solution (e.g., 90:10, 50:50).[5][6] The addition of a buffer to control the pH of the extraction solvent can also be beneficial.
-
Increase Extraction Energy: If using conventional shaking, consider increasing the shaking time or speed. For more robust extraction, advanced techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) can significantly improve recovery by providing more energy to desorb the analyte from the soil matrix.[7][8][9][10]
-
Pre-treat the Sample: For highly compacted clay soils, pre-treatment steps like grinding or sieving the soil can increase the surface area available for extraction.
-
Check for Degradation: this compound-sodium can degrade under certain conditions. Ensure that your extraction and storage conditions are not contributing to analyte loss.[2][15]
-
Problem 2: High variability in replicate sample analysis.
-
Question: My analytical results for replicate extractions of the same soil sample show high variability. What could be causing this inconsistency?
-
Answer: High variability in results can stem from several factors:
-
Inhomogeneous Sample: Clay soils can be heterogeneous. Ensure your soil sample is thoroughly homogenized before taking subsamples for extraction.
-
Inconsistent Extraction Procedure: Precisely follow the same extraction protocol for all replicates. Variations in shaking time, temperature, or solvent volume can lead to inconsistent results.
-
Matrix Effects in Analysis: Co-extracts from the clay soil can interfere with the analytical instrument's response, leading to variability. An effective clean-up step is essential to minimize these matrix effects.[3] Consider using a column-switching HPLC system to further reduce interference.[3][16]
-
Instrument Instability: Ensure your analytical instrument (e.g., HPLC, LC-MS) is properly calibrated and stabilized before running your samples.
-
Problem 3: Co-eluting peaks interfering with this compound-sodium quantification.
-
Question: I am observing interfering peaks that co-elute with my this compound-sodium peak during LC analysis. How can I resolve this issue?
-
Answer: Co-eluting peaks are a common problem when analyzing complex matrices like soil extracts. Here are some strategies to address this:
-
Improve the Clean-up Step: This is the most critical step for removing interferences. If you are using solid-phase extraction (SPE), ensure the cartridge material (e.g., graphitized carbon) is appropriate and that you are using the correct elution solvents.[3][4] You may need to optimize the wash and elution steps of your SPE protocol.
-
Optimize Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or flow rate of your liquid chromatography method can help to separate the interfering peaks from the analyte peak. Experiment with different analytical columns, such as a C18 or a cyano column, to achieve better separation.[3][16]
-
Use a More Selective Detector: If you are using UV detection, switching to a more selective detector like a mass spectrometer (MS) can significantly reduce interference. LC-MS/MS provides high selectivity and can often distinguish the analyte from co-eluting compounds based on their mass-to-charge ratio.[3][5][14]
-
Data Presentation
Table 1: Recovery of this compound-Sodium using Accelerated Solvent Extraction (ASE)
| Soil Type | Fortification Level (ppb) | Average Recovery (%) | Standard Deviation (%) | Number of Samples | Reference |
| Various | 1 | 81 | 11 | 29 | [3] |
| Various | 2 | 81 | 11 | 29 | [3] |
| Various | 5 | 81 | 11 | 29 | [3] |
Table 2: Adsorption of this compound-Sodium in Different Soil Types
| Soil Type | Clay Content (%) | Organic Carbon (%) | Cation Exchange Capacity (CEC) | Freundlich Adsorption Constant (Kf) | Reference |
| Red Soil | - | Low | - | 0.26 | [1] |
| Black Soil | High | - | High | 0.36 | [1] |
| Various | - | 0.41 - 1.0 | - | 0.06 - 0.61 | [4] |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) with Graphitized Carbon Clean-up
This protocol is based on the EPA method for the determination of this compound-sodium in soil.[3][4]
1. Extraction: a. Weigh 10 g of homogenized soil into an extraction cell. b. Place the cell in an Accelerated Solvent Extractor (ASE) system. c. Extract the sample with Milli-Q® water under the following conditions:
- Temperature: 100°C
- Pressure: 2000 psi
- Static time: 10 minutes
- Number of cycles: 1 d. Collect the extract.
2. Clean-up (Solid-Phase Extraction): a. Condition a graphitized carbon SPE cartridge by passing methanol (B129727) followed by water through it. b. Load the entire ASE extract onto the conditioned cartridge. c. Wash the cartridge with a suitable solvent (e.g., water) to remove polar interferences. d. Elute the this compound-sodium from the cartridge with an appropriate solvent mixture, such as 0.10 M formic acid in 90% dichloromethane/10% methanol.[16] e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable solvent for LC analysis (e.g., acetonitrile/water).
3. Analysis: a. Analyze the cleaned-up extract by column-switching liquid chromatography with UV detection at 254 nm or by LC-MS/MS.[3][16]
Protocol 2: Solvent Extraction with Acetone/Aqueous Ammonium Carbonate
This protocol is a common method for the extraction of this compound-sodium from soil samples.[5][6]
1. Extraction: a. Weigh 10 g of homogenized soil into a centrifuge tube. b. Add 20 mL of a 90:10 (v/v) mixture of acetone and 0.1 M aqueous ammonium carbonate. c. Shake the tube vigorously for a specified period (e.g., 30 minutes) on a mechanical shaker. d. Centrifuge the sample at a high speed (e.g., 3000 rpm) for 10 minutes.[5] e. Decant the supernatant into a clean tube. f. Repeat the extraction process on the soil pellet with a fresh aliquot of the extraction solvent. g. Combine the supernatants.
2. Partitioning (Optional Clean-up): a. Add an immiscible organic solvent like ethyl acetate (B1210297) or hexane (B92381) to the combined extract. b. Shake to partition the this compound-sodium into the organic layer, leaving some interferences in the aqueous layer. c. Separate and collect the organic layer.
3. Further Clean-up and Analysis: a. The extract can be further cleaned up using SPE as described in Protocol 1. b. Evaporate the solvent and reconstitute the residue for analysis by LC-UV or LC-MS/MS.
Visualizations
Caption: General workflow for the extraction and analysis of this compound-sodium from clay soil.
Caption: Troubleshooting guide for low recovery of this compound-sodium.
References
- 1. journalajsspn.com [journalajsspn.com]
- 2. researchgate.net [researchgate.net]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. datapdf.com [datapdf.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Response surface methodology for the microwave-assisted extraction of insecticides from soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of Ultrasound‐Assisted Supercritical Extraction to Soil Remediation [ouci.dntb.gov.ua]
- 10. Ultrasound Assisted Extraction for the Recovery of Phenolic Compounds from Vegetable Sources [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mhlw.go.jp [mhlw.go.jp]
- 15. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
Technical Support Center: Managing Enhanced Microbial Degradation of Pyrithiobac-Sodium in Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of pyrithiobac-sodium (B54995) in soil.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Slower than expected degradation of this compound-sodium in laboratory soil incubation studies.
-
Question: My lab incubation study shows a much longer half-life for this compound-sodium (e.g., >60 days) than reported field studies (11-46 days). What could be the cause?
-
Answer: Several factors can contribute to this discrepancy. Field conditions often promote faster degradation due to a combination of factors not always replicated in the lab.[1][2] Consider the following:
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Microbial Biomass and Diversity: The microbial community in your laboratory soil may have lower biomass or diversity compared to field soil. The collection, storage, and handling of soil samples can impact the microbial population.
-
UV Light Exposure: Field degradation is enhanced by UV light, a factor absent in standard dark incubation studies.[1]
-
Soil Moisture: Suboptimal moisture levels can limit microbial activity. The ideal moisture for microbial degradation is often around 75% of the soil's moisture-holding capacity at 0.33 bar.[1]
-
Temperature: Ensure your incubation temperature is optimal for microbial activity, typically around 25°C.[1]
-
Aeration: Insufficient oxygen can limit the activity of aerobic microorganisms responsible for degradation.
-
Issue 2: Inconsistent or non-reproducible degradation rates between replicate soil samples.
-
Question: I am observing significant variability in this compound-sodium degradation rates across my replicate soil samples. What are the likely reasons?
-
Answer: Inconsistent results often stem from a lack of homogeneity in the experimental setup. Key areas to check include:
-
Non-uniform Herbicide Application: Ensure that this compound-sodium is applied evenly to the soil samples. Uneven application will lead to variable starting concentrations and degradation rates.
-
Soil Heterogeneity: Even within the same soil batch, there can be variations in organic matter content, microbial distribution, and soil structure. Thoroughly homogenize your soil before dispensing it into incubation vessels.
-
Inconsistent Moisture Content: Verify that all replicates have the same initial moisture content and that it is maintained throughout the experiment.
-
Temperature Gradients in Incubator: Check for temperature variations within your incubator that could affect microbial activity differently in replicate samples.
-
Extraction Efficiency: Inconsistent extraction of this compound-sodium from soil samples can lead to apparent differences in degradation. Ensure your extraction protocol is robust and consistently applied.
-
Issue 3: Difficulty in extracting this compound-sodium and its metabolites from soil samples.
-
Question: My recovery rates for this compound-sodium from spiked soil samples are low and variable. How can I improve my extraction efficiency?
-
Answer: this compound-sodium is weakly sorbed to soil, but its extraction can still be challenging.[1] Consider these points:
-
Extraction Solvent: A common and effective extraction solution is a mixture of acetone (B3395972) and 0.05 M ammonium (B1175870) carbonate (e.g., in a 9:1 v/v ratio).[1]
-
Extraction Method: Accelerated Solvent Extraction (ASE) using Milli-Q® water at subcritical conditions (100°C and 2000 psi) has been shown to be effective.[1]
-
Sample Preparation: Ensure soil samples are properly homogenized before extraction.
-
pH of Extraction Solvent: The pH of the extraction solvent can influence the recovery of acidic herbicides. Experiment with adjusting the pH to optimize recovery.
-
Cleanup Steps: Use of a graphitized carbon solid-phase extraction (SPE) column can help clean up the extract before analysis, improving accuracy.[1]
-
Issue 4: No significant degradation is observed, even after extended incubation.
-
Question: I have been incubating my soil samples with this compound-sodium for several weeks, but I don't see any significant degradation. What should I investigate?
-
Answer: A lack of degradation points to a fundamental issue with the conditions necessary for microbial activity or the viability of the degrading microorganisms.
-
Sterile Conditions: Inadvertent sterilization of the soil through autoclaving or other means will prevent microbial degradation. In sterile soil, no degradation of this compound-sodium is expected.
-
Toxicity: The initial concentration of this compound-sodium might be too high, leading to toxic effects on the soil microbial community. Consider running a dose-response experiment.
-
Unfavorable Soil pH: Extreme soil pH can inhibit microbial activity. While this compound-sodium is hydrolytically stable across a range of pH values (5-9), microbial degradation is sensitive to pH.
-
Nutrient Limitation: The soil may lack essential nutrients for microbial growth. While not typically an issue in most soils, it can be a factor in very poor or artificial soils.
-
Absence of Degrading Microorganisms: It is possible that the specific soil used lacks a robust population of microorganisms capable of degrading this compound-sodium. Consider using soil with a history of herbicide application, as this can lead to an enriched population of degraders.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the microbial degradation of this compound-sodium.
1. What is the primary pathway for this compound-sodium degradation in soil?
The primary degradation pathway for this compound-sodium in soil is microbial degradation.[1][2] This process leads to the separation of the molecule's two rings and can result in extensive mineralization to carbon dioxide.[1][3] In laboratory studies under dark, aerobic conditions, 60-73% of the applied this compound-sodium was mineralized to CO2 within a year.[1]
2. What are the major degradation products of this compound-sodium?
The major microbial degradation of this compound-sodium involves the cleavage of the sulfur bridge, yielding metabolites such as 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimindinol.[1] Other identified degradation products include O-desmethyl this compound.[1] Ultimately, a significant portion is mineralized to carbon dioxide, with some forming unextractable residues in the soil.[1][3]
3. What is the typical half-life of this compound-sodium in soil?
The half-life (DT50) of this compound-sodium varies depending on the conditions:
-
Field Conditions: Ranges from 11 to 46 days.[1][2] The shorter half-life in the field is attributed to the combined effects of a larger, more active microbial biomass and exposure to UV light.[1]
4. How do soil properties influence the degradation of this compound-sodium?
Several soil properties can impact the degradation rate:
-
Soil Texture: this compound-sodium is weakly sorbed to soil, with Freundlich adsorption constants (Kd) generally less than one.[1] Sorption tends to be slightly higher in soils with higher clay content.
-
Organic Carbon Content: There is some correlation between higher organic carbon content and increased sorption of this compound-sodium.[1]
-
Soil Moisture: Microbial activity is highly dependent on soil moisture. Optimal degradation rates are typically observed at moisture levels that support robust microbial populations (e.g., 75% of field capacity).
-
Soil pH: While this compound-sodium is chemically stable in a wide pH range, microbial activity is optimal in near-neutral pH conditions. Extreme pH values can inhibit the microorganisms responsible for degradation.
5. Are there specific microorganisms known to degrade this compound-sodium?
While it is established that microbial populations are the primary drivers of this compound-sodium degradation, the scientific literature to date has not extensively documented specific bacterial or fungal species that are highly efficient at this process. The degradation is likely carried out by a consortium of common soil microorganisms.
Data Presentation
Table 1: Half-life (DT50) of this compound-Sodium Under Various Conditions
| Condition | Soil Type | Temperature (°C) | Moisture Level | Half-life (Days) | Reference |
| Laboratory (Non-irradiated) | Silt Loam | 25 | 75% of 0.33 bar | 60 | [1] |
| Field Study 1 | Silt Loam | Variable | Field Conditions | 11-46 | [1][2] |
| Field Study 2 | Sandy Loam | Variable | Field Conditions | 46 | |
| Laboratory | Red Soil | 27 | Field Capacity | 46.2 | |
| Laboratory | Red Soil | 27 | 50% Field Capacity | 53.3 | |
| Laboratory | Black Soil | 27 | Field Capacity | 57.8 | |
| Laboratory | Black Soil | 27 | 50% Field Capacity | 63.0 |
Table 2: Adsorption Coefficients (Koc) of this compound-Sodium in Different Soil Types
| Soil Type | pH | Organic Carbon (%) | Clay (%) | Koc (mL/g) | Reference |
| Silt Loam | 6.5 | 1.1 | 18 | 26.9 | [1] |
| Sandy Loam | 5.6 | 0.6 | 10 | 14.7 | [1] |
| Loam | 7.5 | 1.8 | 24 | 20.1 | [1] |
| Sandy Clay Loam | 8.1 | 0.4 | 26 | 18.3 | [1] |
Experimental Protocols
Protocol 1: Isolation of this compound-Sodium Degrading Microorganisms using Enrichment Culture Technique
This protocol outlines a method for isolating bacteria from soil that are capable of degrading this compound-sodium.
-
Soil Sample Collection: Collect soil samples from a site with a history of this compound-sodium application, as this soil is more likely to contain adapted microorganisms.
-
Enrichment Medium Preparation: Prepare a minimal salt medium (MSM) containing this compound-sodium as the sole source of carbon and nitrogen. The concentration of this compound-sodium should be gradually increased in subsequent enrichment steps (e.g., starting from 10 mg/L and increasing to 50 mg/L).
-
Enrichment Culture:
-
In a sterile flask, add 10 g of the collected soil to 100 mL of MSM with this compound-sodium.
-
Incubate the flask on a rotary shaker at 150 rpm and 28-30°C for 7-10 days.
-
After incubation, transfer 10 mL of the culture to a fresh 90 mL of MSM with a higher concentration of this compound-sodium.
-
Repeat this transfer process 3-5 times to enrich for microorganisms that can utilize this compound-sodium.
-
-
Isolation of Pure Cultures:
-
After the final enrichment step, serially dilute the culture.
-
Plate the dilutions onto MSM agar (B569324) plates containing this compound-sodium as the sole carbon and nitrogen source.
-
Incubate the plates at 28-30°C until colonies appear.
-
Isolate morphologically distinct colonies and re-streak them onto fresh plates to obtain pure cultures.
-
-
Confirmation of Degradation Ability:
-
Inoculate each pure isolate into liquid MSM containing a known concentration of this compound-sodium.
-
Incubate under the same conditions as the enrichment culture.
-
Monitor the degradation of this compound-sodium over time using a suitable analytical method such as HPLC.
-
Isolates that show a significant reduction in the concentration of this compound-sodium are considered degraders.
-
Mandatory Visualization
Caption: Microbial degradation pathway of this compound-sodium in soil.
Caption: Workflow for a this compound-sodium soil degradation study.
References
Technical Support Center: Development of Safeners for Pyrithiobac-Sodium Phytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the development of safeners to mitigate pyrithiobac-sodium (B54995) phytotoxicity in crops.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at developing and evaluating safeners for this compound-sodium.
Issue 1: High Variability in Phytotoxicity Symptoms
Question: We are observing inconsistent this compound-sodium phytotoxicity symptoms (e.g., chlorosis, stunting) across our crop replicates, making it difficult to assess safener efficacy. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Environmental Stress | This compound-sodium injury in cotton can be exacerbated by cool temperatures.[1] Maintain consistent and optimal growing conditions (temperature, humidity, light) for all experimental plants. Record environmental data throughout the experiment to identify any fluctuations that may correlate with variable phytotoxicity. |
| Uneven Herbicide Application | Calibrate spray equipment carefully to ensure a uniform application of this compound-sodium across all plants. Use a carrier volume that provides thorough coverage without excessive runoff. |
| Inconsistent Plant Growth Stage | Treat plants that are at a uniform growth stage. Herbicide sensitivity can vary significantly with plant age and developmental stage. |
| Soil Heterogeneity | Use a homogenized and consistent soil or potting mix for all experimental units to minimize variability in nutrient content, pH, and organic matter, which can influence herbicide availability and plant health. |
Issue 2: Candidate Safener Shows No Protective Effect
Question: Our experimental safener is not reducing this compound-sodium phytotoxicity in our crop of interest. What are the potential reasons for this?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Safener Application Rate or Timing | Optimize the safener application rate and timing relative to the herbicide application (pre-treatment, co-application). Conduct a dose-response study to determine the optimal concentration of the safener. |
| Lack of Uptake and Translocation | Investigate the uptake and translocation of the safener in the plant. Use radiolabeled compounds or analytical methods to track the movement of the safener from the point of application to the target tissues. |
| Mechanism of Action Mismatch | The safener may not induce the specific metabolic pathways required to detoxify this compound-sodium. This compound-sodium is an ALS inhibitor.[2] Effective safeners for ALS inhibitors typically enhance the activity of enzymes like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases (GSTs) that metabolize the herbicide.[3][4] |
| Crop-Specific Inactivity | Safener activity is often crop-specific. A safener that is effective in one crop (e.g., maize) may not be effective in another (e.g., cotton).[3] |
Issue 3: Difficulty in Quantifying Safener Efficacy
Question: We are struggling to obtain reliable quantitative data to demonstrate the effectiveness of our safener candidates. What are the best approaches?
Possible Causes and Solutions:
| Potential Cause | Recommended Quantification Methods |
| Subjective Visual Ratings | While visual injury ratings are useful, they can be subjective. Supplement visual assessments with quantitative measurements. |
| Lack of Quantitative Endpoints | Measure plant height, shoot and root biomass (fresh and dry weight), and chlorophyll (B73375) content (using a SPAD meter or solvent extraction). These parameters provide objective data on plant health and growth. |
| No Measurement of Herbicide Metabolism | Conduct biochemical assays to measure the activity of key detoxification enzymes (e.g., GSTs, P450s) in response to safener treatment. Use analytical methods like HPLC or LC-MS/MS to quantify the levels of this compound-sodium and its metabolites in plant tissues. |
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of this compound-sodium phytotoxicity in crops like cotton?
A1: this compound-sodium is an acetolactate synthase (ALS) inhibitor.[2] Symptoms of phytotoxicity in cotton typically include stunted growth and yellowing (chlorosis) of the youngest leaves. The leaf veins may also turn red.[5][6] In severe cases, this can be followed by tissue death (necrosis).[5] Cool temperatures can increase the severity of these symptoms.[1]
Q2: How do herbicide safeners generally work to protect crops?
A2: Herbicide safeners are compounds that, when applied to a crop, protect it from herbicide injury without reducing the herbicide's effectiveness against target weeds.[7][8][9][10] The primary mechanism of action is the enhancement of the crop's natural ability to metabolize the herbicide.[4][7][8] Safeners achieve this by inducing the expression of genes that encode for detoxification enzymes, such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[3][4] These enzymes convert the herbicide into non-toxic or less toxic forms.
Q3: Are there any known safeners for this compound-sodium?
A3: Publicly available scientific literature on specific, commercially successful safeners developed exclusively for this compound-sodium is limited. However, a patent has been filed for a combination of benzylaminopurine, gibberellin GA3, and brassinosteroids as a safener for glyphosate (B1671968) in cotton, suggesting that plant growth regulators could be a potential area of investigation.[11] Research into safeners for other ALS-inhibiting herbicides in similar crops may provide valuable starting points.
Q4: What is a general experimental workflow for screening potential safeners for this compound-sodium?
A4: A typical workflow involves a tiered screening process, starting with a primary screen to identify active compounds and progressing to more detailed secondary and field trials.
Experimental Protocols
Protocol 1: Primary Greenhouse Screening of Safener Candidates
Objective: To identify potential safener compounds that reduce this compound-sodium phytotoxicity in a model crop (e.g., cotton).
Methodology:
-
Plant Material: Grow a susceptible cotton variety in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 28/22°C day/night temperature, 16-hour photoperiod).
-
Experimental Design: Use a completely randomized design with a factorial arrangement of treatments (e.g., 5 safener candidates x 3 application rates + a no-safener control, all treated with a phytotoxic rate of this compound-sodium, and an untreated control). Include at least 4-6 replicates per treatment.
-
Treatment Application:
-
Apply safener candidates at various rates as a seed treatment, soil drench, or foliar spray prior to or concurrently with the herbicide.
-
Apply this compound-sodium at a rate known to cause moderate to severe phytotoxicity (e.g., 1x and 2x the recommended field rate) at the 2-3 true leaf stage of the cotton plants.
-
-
Data Collection:
-
Record visual injury ratings (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death) at 3, 7, and 14 days after treatment (DAT).
-
Measure plant height and collect shoot biomass at 14 DAT.
-
-
Statistical Analysis: Analyze the data using ANOVA to determine the significance of safener effects on phytotoxicity, plant height, and biomass.
Protocol 2: Quantification of this compound-Sodium Residues in Plant Tissue
Objective: To determine if a candidate safener enhances the metabolism of this compound-sodium in the crop.
Methodology:
-
Sample Collection: Collect leaf tissue from plants treated with this compound-sodium alone and in combination with the candidate safener at various time points (e.g., 24, 48, 72 hours) after treatment.
-
Extraction:
-
Homogenize the plant tissue in a suitable extraction solvent (e.g., acetonitrile/water).
-
Centrifuge the homogenate and collect the supernatant.
-
-
Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds from the extract.
-
Analysis: Quantify the concentration of this compound-sodium and its potential metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: A lower concentration of the parent this compound-sodium and a higher concentration of its metabolites in the safener-treated plants compared to the herbicide-only treatment would indicate enhanced metabolism.
Visualizations
Caption: this compound-sodium mode of action leading to phytotoxicity.
Caption: General mechanism of herbicide safener action.
Caption: Tiered experimental workflow for safener screening.
References
- 1. cotton.org [cotton.org]
- 2. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 3. Natural plant defense genes provide clues to safener protection in grain sorghum | College of Agricultural, Consumer & Environmental Sciences | Illinois [aces.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. cotton.ces.ncsu.edu [cotton.ces.ncsu.edu]
- 6. SS-AGR-358/AG367: Diagnosing Herbicide Injury in Cotton [edis.ifas.ufl.edu]
- 7. Safeners and Synergists | PAN Europe [pan-europe.info]
- 8. mdpi.com [mdpi.com]
- 9. A Mini Review on Natural Safeners: Chemistry, Uses, Modes of Action, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herbicide safener - Wikipedia [en.wikipedia.org]
- 11. CN101658167B - Antidotal safener for cotton in resisting glyphosate phytotoxicity - Google Patents [patents.google.com]
challenges in detecting low concentrations of pyrithiobac-sodium in groundwater
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low concentrations of pyrithiobac-sodium (B54995) in groundwater.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting low concentrations of this compound-sodium in groundwater?
Detecting low concentrations of this compound-sodium in groundwater presents several challenges:
-
Matrix Interference: Groundwater contains various organic and inorganic compounds that can interfere with the analysis, leading to signal suppression or enhancement in methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1]
-
Degradation of the Analyte: this compound-sodium can degrade in soil and water, primarily through microbial action.[2][3][4] This means that in addition to the parent compound, you may need to analyze for its metabolites. The half-life of this compound-sodium in soil can range from 11 to 46 days in the field and around 60 days in laboratory settings.[2][5]
-
Low Environmental Concentrations: The concentrations of herbicides that leach into groundwater are often very low, requiring highly sensitive analytical methods with low detection limits.[6]
-
Sample Preparation: Efficient extraction and cleanup of this compound-sodium from water samples are crucial for accurate quantification and to minimize matrix effects. Solid-phase extraction (SPE) is a common technique used for this purpose.[7][8]
Q2: What is the typical analytical method for this compound-sodium in water?
The most common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10][11] This method offers high selectivity and low detection limits. An alternative method is High-Performance Liquid Chromatography (HPLC) with a column-switching system and UV detection.[7][8][12]
Q3: What are the expected detection limits for this compound-sodium in water?
The method detection limit can vary depending on the instrumentation and specific protocol. For instance, an HPLC-UV method with column switching has a reported detection limit of 0.051 ppb (or 0.051 ng/mL).[7][8] LC-MS/MS methods can achieve even lower detection limits.
Troubleshooting Guide
Issue 1: Low or no recovery of this compound-sodium during sample preparation.
-
Potential Cause: Inefficient solid-phase extraction (SPE).
-
Troubleshooting Steps:
-
Check the SPE Cartridge: Ensure you are using the correct type of SPE cartridge. A graphitized carbon-based cartridge is often recommended.[7][8]
-
Verify pH of the Sample: The pH of the water sample can affect the retention of this compound-sodium on the SPE cartridge. Ensure the sample pH is optimized for the chosen SPE material.
-
Elution Solvent: Confirm that the elution solvent is appropriate and of sufficient volume to completely elute the analyte from the cartridge.
-
Flow Rate: Control the flow rate during sample loading and elution. A flow rate that is too fast can lead to poor retention or incomplete elution.
-
-
-
Potential Cause: Degradation of the analyte during storage or processing.
-
Troubleshooting Steps:
-
Sample Storage: Water samples should be stored at approximately 4°C or frozen until analysis to minimize microbial degradation.[7][8]
-
pH Stability: this compound-sodium is stable to hydrolysis at pH 5, 7, and 9, but can undergo aqueous photolysis with a half-life of around 13 days.[13] Protect samples from light.
-
-
Issue 2: High signal-to-noise ratio or inconsistent baseline in LC-MS/MS chromatograms.
-
Potential Cause: Contamination from solvents, glassware, or the LC-MS system itself.
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, LC-MS grade solvents and reagents.[14]
-
System Cleaning: If contamination is suspected, flush the LC system with a strong solvent mixture (e.g., isopropanol/water). Clean the mass spectrometer's ion source.[14]
-
Blank Injections: Run solvent blanks to identify the source of contamination.[14]
-
-
-
Potential Cause: Matrix effects from co-eluting compounds in the groundwater sample.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Optimize the SPE procedure to better remove interfering matrix components.
-
Chromatographic Separation: Adjust the HPLC gradient to better separate this compound-sodium from interfering compounds.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank groundwater matrix that is free of the analyte to compensate for matrix effects.[1]
-
-
Issue 3: Poor peak shape or retention time shifts.
-
Potential Cause: Column degradation or contamination.
-
Troubleshooting Steps:
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Column Washing: Wash the column with a strong solvent to remove contaminants.
-
Column Replacement: If the peak shape does not improve, the analytical column may need to be replaced.
-
-
-
Potential Cause: Issues with the mobile phase.
Quantitative Data Summary
| Parameter | Method | Value | Reference |
| Method Detection Limit (MDL) | HPLC-UV with Column Switching | 0.051 ng/mL (ppb) | [7][8] |
| Estimated Drinking Water Concentration (EDWC) - Peak | Groundwater Modeling | 32.0 ppb | [13] |
| Estimated Drinking Water Concentration (EDWC) - Post-breakthrough mean | Groundwater Modeling | 28.0 ppb | [13] |
| Laboratory Aerobic Soil Metabolism Half-life | Laboratory Study | ~60 days | [2][4] |
| Field Dissipation Half-life | Field Study | 11 - 46 days | [2] |
Experimental Protocols
Method 1: LC-MS/MS for this compound-Sodium in Water
This protocol is a summary of a common approach for the analysis of this compound-sodium and its metabolites.[9][10]
-
Sample Preparation (Direct Injection/Filtration):
-
Allow water samples to come to room temperature and mix thoroughly.
-
For samples with visible particulates, filter an aliquot through a 0.2 or 0.45 µm syringe filter into an autosampler vial.
-
For fortified samples, add the standard solution directly to the water sample before filtration.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., Applied BioSystems/MDS Sciex API 5000).[9]
-
Column: A reversed-phase C18 column or equivalent.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two ion transitions for each analyte for confirmation.[9]
-
-
Quantification:
-
Prepare a multi-point calibration curve using standard solutions of this compound-sodium.
-
Calculate the concentration in the samples by comparing the peak area to the calibration curve.
-
Method 2: HPLC with Column-Switching and UV Detection
This protocol is based on a method using solid-phase extraction followed by HPLC-UV.[7][8]
-
Solid-Phase Extraction (SPE):
-
Condition a graphitized carbon SPE cartridge.
-
Pass 200 mL of the water sample through the cartridge.
-
Wash the cartridge with a solvent that removes interferences but retains this compound-sodium.
-
Elute the this compound-sodium with an appropriate solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Instrumentation: An HPLC system with a UV detector and a high-pressure switching valve.
-
Column System: Two columns are used in series. The first acts as a "clean-up" column, and the second is the analytical column (e.g., a Zorbax® SB-C18).[7][8]
-
Column Switching Procedure:
-
Inject the sample onto the first column.
-
At the elution time of this compound-sodium, switch the valve to transfer the analyte to the second column.
-
Switch the valve back to wash the first column while the analytical separation occurs on the second column.
-
-
Detection: Monitor the UV absorbance at 254 nm.[7]
-
-
Quantification:
-
Generate a calibration curve from standards of known concentrations.
-
Determine the concentration in the samples based on peak area or height.
-
Visualizations
Caption: Experimental workflow for detecting this compound-sodium in groundwater.
Caption: Degradation pathways of this compound-sodium in the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 6. USGS WRIR 98-4245: Distribution of Major Herbicides in Ground Water of the U.S. [water.usgs.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
optimizing spray droplet size and adjuvants for pyrithiobac-sodium application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing spray droplet size and adjuvant selection for the effective application of pyrithiobac-sodium (B54995).
Frequently Asked Questions (FAQs)
Q1: What is the optimal spray droplet size for post-emergence application of this compound-sodium?
A1: While specific research directly quantifying the optimal droplet size for this compound-sodium is limited, general principles of post-emergence herbicide application suggest that a medium droplet size (approximately 200-400 µm) is often ideal. This size provides a balance between sufficient coverage on weed foliage and minimizing the risk of spray drift.[1] Smaller droplets can provide better coverage but are more susceptible to drift and evaporation, while very large droplets may bounce off leaves and result in poor coverage.[1]
Q2: Which type of adjuvant is most effective with this compound-sodium?
A2: The choice of adjuvant can significantly impact the efficacy of this compound-sodium. While specific recommendations should always be confirmed with the product label, studies on this compound-sodium and other ALS inhibitor herbicides indicate that Crop Oil Concentrates (COCs) and Methylated Seed Oils (MSOs) often provide enhanced weed control compared to Non-ionic Surfactants (NIS) alone, particularly under hot and dry conditions.[2][3] COCs and MSOs can improve herbicide uptake by helping to penetrate the waxy cuticle of weed leaves.[2][4] However, under conditions of high humidity and temperature, COCs may increase the risk of crop injury.[2][4]
Q3: Can this compound-sodium be tank-mixed with other herbicides and adjuvants?
A3: Yes, this compound-sodium is often tank-mixed with other herbicides to broaden the spectrum of weed control. It is crucial to consult the product labels of all tank-mix partners for compatibility. The addition of adjuvants to these tank-mixes is generally recommended to enhance efficacy. For instance, tank-mixing this compound-sodium with other herbicides in glyphosate- or glufosinate-based systems has been shown to improve the control of certain weed species.[5]
Q4: What are the symptoms of this compound-sodium injury on crops?
A4: this compound-sodium is a selective herbicide, but crop injury can occur under certain conditions, such as cool temperatures near the time of application.[6] Symptoms of injury from ALS inhibitors like this compound-sodium can include stunting, yellowing of new growth (chlorosis), and purplish discoloration of veins.[7] In severe cases, necrosis (tissue death) may occur.[7]
Troubleshooting Guides
Issue 1: Poor Weed Control After this compound-Sodium Application
| Potential Cause | Troubleshooting Steps |
| Incorrect Droplet Size | - Verify that the nozzles and pressure settings used are generating a medium droplet size. - Consider that very coarse droplets may lead to inadequate coverage, while very fine droplets might have drifted off-target. |
| Inappropriate Adjuvant Selection | - Review the adjuvant used. Under dry conditions, consider switching from a Non-ionic Surfactant (NIS) to a Crop Oil Concentrate (COC) or Methylated Seed Oil (MSO) to improve uptake. - Always check the herbicide label for recommended adjuvants. |
| Weed Resistance | - Investigate if the target weed species has a known history of resistance to ALS inhibitor herbicides in the region.[8][9] - Consider rotating to a herbicide with a different mode of action. |
| Environmental Conditions | - Avoid application during periods of drought stress, as weeds will have a thicker cuticle, reducing herbicide absorption. - Rainfall shortly after application can wash the herbicide off the leaves. Check the product label for the required rain-free period. |
| Incorrect Application Timing | - this compound-sodium is most effective on young, actively growing weeds. Application to larger, more mature weeds may result in reduced control.[10] |
Issue 2: Crop Injury Observed After this compound-Sodium Application
| Potential Cause | Troubleshooting Steps |
| Application During Cool Weather | - Avoid applying this compound-sodium when cool temperatures are expected during or near the time of application, as this can increase crop sensitivity.[6] |
| Incorrect Adjuvant or Additive | - The use of certain adjuvants, particularly Crop Oil Concentrates, can increase the risk of crop injury, especially in hot and humid conditions.[2] - Ensure all tank-mix partners are compatible and used at the correct rates. |
| Spray Overlap or Incorrect Rate | - Calibrate the sprayer to ensure the correct application rate. Excessive overlap can lead to localized areas of high dosage and subsequent crop injury. |
| Contaminated Spray Tank | - Thoroughly clean the spray tank before and after using this compound-sodium to avoid contamination with other products that could cause crop injury.[11] |
Quantitative Data Summary
The following tables summarize data from studies on this compound-sodium and similar herbicides to illustrate the impact of adjuvants on efficacy.
Table 1: Effect of Adjuvants on the Efficacy of an ALS-Inhibiting Herbicide (Bispyribac-sodium) on Barnyardgrass
| Adjuvant Type | Adjuvant Rate (% v/v) | 14C-Bispyribac-sodium Absorption (%) |
| No Adjuvant | - | Not specified, but control was significantly reduced |
| MSO/OSL + UAN | 0.37 L/ha + 2% | 80 |
| MSO/OSL/UAN | 2% | 74 |
Source: Adapted from a study on bispyribac-sodium, a chemically similar ALS inhibitor. The addition of a methylated seed oil/organosilicone (MSO/OSL) blend with urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) significantly increased herbicide absorption.[12]
Table 2: Efficacy of this compound-Sodium Tank Mixes for Palmer Amaranth (B1665344) Control
| Herbicide System | Tank Mix Partner | Palmer Amaranth Control (%) |
| Glufosinate-based | None | 86 |
| Glufosinate-based | This compound-sodium | 91 - 93 |
| Glyphosate-based | None | 73 |
| Glyphosate-based | This compound-sodium | 88 - 89 |
Source: Adapted from a study on tank-mixes. The addition of this compound-sodium significantly improved the control of Palmer amaranth in both glufosinate- and glyphosate-based systems.[5]
Experimental Protocols
Protocol 1: Evaluating the Effect of Spray Droplet Size on this compound-Sodium Efficacy
Objective: To determine the optimal spray droplet size for post-emergence control of a target weed species with this compound-sodium.
Methodology:
-
Experimental Design: Randomized complete block design with a minimum of four replications.
-
Treatments:
-
This compound-sodium applied at the recommended rate.
-
A constant adjuvant (e.g., Non-ionic Surfactant at 0.25% v/v) will be used across all treatments.
-
Droplet sizes to be tested: Fine (<200 µm), Medium (200-400 µm), and Coarse (>400 µm). Different droplet sizes can be achieved by using different nozzles and adjusting the spray pressure.
-
Include an untreated control for comparison.
-
-
Application:
-
Apply treatments to actively growing target weeds at the recommended growth stage for control.
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
-
Data Collection:
-
Visually assess weed control at 7, 14, and 28 days after treatment (DAT) using a 0% (no control) to 100% (complete control) scale.
-
At 28 DAT, harvest the above-ground biomass of the target weed in a designated area within each plot, dry to a constant weight, and record the dry weight.
-
-
Statistical Analysis: Analyze weed control ratings and biomass data using Analysis of Variance (ANOVA) to determine significant differences between droplet size treatments.
Protocol 2: Comparative Efficacy of Different Adjuvants with this compound-Sodium
Objective: To compare the efficacy of different classes of adjuvants when tank-mixed with this compound-sodium.
Methodology:
-
Experimental Design: Randomized complete block design with a minimum of four replications.
-
Treatments:
-
This compound-sodium applied at the recommended rate.
-
Adjuvants to be tested:
-
Non-ionic Surfactant (NIS) at 0.25% v/v.
-
Crop Oil Concentrate (COC) at 1% v/v.
-
Methylated Seed Oil (MSO) at 1% v/v.
-
-
Include a treatment with this compound-sodium alone (if the formulation allows) and an untreated control.
-
-
Application:
-
Apply treatments using a consistent medium droplet size.
-
Record environmental conditions at the time of application.
-
-
Data Collection:
-
Visually assess weed control at 7, 14, and 28 DAT.
-
Measure weed biomass at 28 DAT.
-
-
Statistical Analysis: Analyze data using ANOVA to compare the performance of the different adjuvants.
Visualizations
References
- 1. The Droplet Size Debate – Sprayers 101 [sprayers101.com]
- 2. agrilife.org [agrilife.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. fbn.com [fbn.com]
- 5. cotton.org [cotton.org]
- 6. cotton.org [cotton.org]
- 7. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 8. Poor control of common chickweed with ALS-inhibitor herbicides reported in multiple small grain fields in the southern San Joaquin Valley. Is it a new case of herbicide resistance in California? | UC Small Grains Blog [ucanr.edu]
- 9. ALS Resistance Affects Herbicide Decisions | Crop Science US [cropscience.bayer.us]
- 10. Provide | this compound Sodium Weed Control in Cotton [piindustries.com]
- 11. Know your ALS-inhibiting herbicide sequences and mixes - Farmers Weekly [fwi.co.uk]
- 12. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
addressing matrix effects in the analysis of pyrithiobac-sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the analysis of pyrithiobac-sodium (B54995), with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound-sodium?
A1: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of this compound-sodium.[1][2] In complex matrices like soil, agricultural products, and environmental samples, these effects can be significant, causing poor data quality, loss of precision, and difficulty in achieving desired limits of detection.[2][3]
Q2: Which analytical techniques are most commonly used for the determination of this compound-sodium?
A2: The most common analytical techniques for this compound-sodium are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS).[4] LC-MS/MS is often preferred for its high selectivity and sensitivity, which can help in complex matrices, although it is more susceptible to matrix effects.[2][3] Column-switching HPLC systems are also employed to enhance cleanup and reduce matrix interferences.[4][5][6]
Q3: What are the typical extraction and cleanup procedures for this compound-sodium from different matrices?
A3: Extraction and cleanup protocols vary depending on the matrix:
-
Agricultural Products: Extraction is often performed with a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 mol/L ammonium (B1175870) carbonate), followed by a cleanup step using solid-phase extraction (SPE) with cartridges like trimethylaminopropylsilanized silica (B1680970) gel and octadecylsilanized silica gel.[4]
-
Soil: Extraction can be done using accelerated solvent extraction (ASE) with water at elevated temperature and pressure, or with a mixture of acetone (B3395972) and aqueous ammonium carbonate.[7][8][9] Cleanup may involve partitioning with solvents like ethyl acetate (B1210297) and hexane (B92381) or using graphitized carbon SPE columns.[8][9]
-
Water: For water samples, a common method is solid-phase extraction using graphitized carbon cartridges.[5] In some cases, particularly with cleaner water matrices, direct injection for LC-MS/MS analysis may be possible.[10]
Troubleshooting Guide: Addressing Matrix Effects
Problem: Poor peak shape, low analyte response, or high variability in results during this compound-sodium analysis.
This is often indicative of significant matrix effects. The following troubleshooting guide provides a systematic approach to identify and mitigate these issues.
Step 1: Initial Assessment and Diagnosis
Question: How can I confirm that matrix effects are the cause of my analytical problems?
Answer: A simple way to assess matrix effects is to compare the signal response of a standard in a pure solvent with the response of a standard spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of matrix effects.
Logical Flow for Diagnosing Matrix Effects
Caption: Diagnostic workflow to confirm the presence of matrix effects.
Step 2: Mitigation Strategies
Once matrix effects are confirmed, several strategies can be employed. The choice of strategy will depend on the severity of the effect, the complexity of the matrix, and the available resources.
Strategy 1: Sample Dilution
-
Description: Diluting the sample extract can reduce the concentration of co-extracted matrix components, thereby minimizing their impact on ionization.[3]
-
When to use: This is a quick and simple first step, especially if the analyte concentration is high enough to remain above the limit of quantification after dilution.
-
Potential drawback: May lower the analyte concentration below the detection limit of the instrument.
Strategy 2: Matrix-Matched Calibration
-
Description: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples experience the same matrix effects.[3]
-
When to use: When sample dilution is not feasible and a representative blank matrix is available.
-
Potential drawback: Requires a consistent and analyte-free blank matrix, which can be difficult to obtain.
Strategy 3: Enhanced Sample Cleanup
-
Description: Implementing more rigorous cleanup procedures can remove a larger portion of interfering matrix components before analysis.
-
When to use: For highly complex matrices where dilution and matrix-matched calibration are insufficient.
-
Experimental Protocol: See the detailed protocol below for an enhanced SPE cleanup for soil extracts.
Strategy 4: Use of Analyte Protectants (for GC-based methods)
-
Description: While less common for LC-MS analysis of this compound-sodium, analyte protectants are compounds added to both samples and standards to interact with active sites in the GC system, reducing the degradation of the target analyte and mitigating matrix-induced enhancement.[11]
-
When to use: Primarily in Gas Chromatography (GC) methods.
Strategy 5: Advanced Instrumentation
-
Description: Utilizing techniques like column-switching HPLC can provide additional online cleanup by diverting early-eluting or late-eluting matrix components away from the analytical column and detector.[4][5][6]
-
When to use: For very challenging matrices when other methods fail to provide adequate results.
Experimental Workflow for Mitigating Matrix Effects
Caption: General workflow for selecting and applying a matrix effect mitigation strategy.
Detailed Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound-sodium from Soil
This protocol is based on methods described for the analysis of this compound-sodium in soil, incorporating extraction and a two-stage cleanup process.[7][8][9]
1. Extraction:
-
Weigh 10.0 g of the soil sample into a centrifuge tube.
-
Add 20 mL of a 90:10 (v/v) solution of acetone:0.1M aqueous ammonium carbonate.
-
Homogenize using a bead mill for 3 minutes.
-
Centrifuge at approximately 3,000 rpm for 10 minutes.
-
Decant the supernatant into a collection flask.
-
Repeat the extraction of the soil pellet sequentially with 10 mL of 50:50 acetone:ammonium carbonate and 10 mL of 20:80 acetone:ammonium carbonate.
-
Combine all extracts and bring the final volume to 50 mL with the 20:80 extraction solvent.
2. Liquid-Liquid Partitioning Cleanup:
-
Take a 10 mL aliquot of the combined extract and concentrate it to approximately 4 mL under a gentle stream of nitrogen at 30°C.
-
Add 1 mL of ethyl acetate and 1 mL of hexane to the concentrated extract.
-
Vortex for 1 minute, then centrifuge at 3,000 rpm for 5 minutes.
-
Carefully remove and discard the upper organic layer (ethyl acetate:hexane).
-
Gently heat the remaining aqueous phase under nitrogen for about 15 minutes to remove any residual organic solvent.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a graphitized carbon SPE cartridge by passing the appropriate solvents as recommended by the manufacturer.
-
Loading: Load the aqueous extract from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent that elutes interferences but retains this compound-sodium.
-
Elution: Elute the this compound-sodium with a suitable solvent (e.g., a mixture of dichloromethane (B109758) and methanol).
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of this compound-sodium in various matrices, as reported in validation studies.
| Matrix | Analytical Method | Fortification Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Water (Drinking, Ground, Surface) | LC/MS/MS | 0.10 | 70-120 | ≤20 | 0.10 | [12] |
| Water (Drinking, Ground, Surface) | LC/MS/MS | 1.0 | 70-120 | ≤20 | 0.10 | [12] |
| Soil | LC/MS/MS | N/A | N/A | N/A | 1.0 | [8] |
| Soil | LC/UV | N/A | N/A | N/A | 1.0 | [6][9] |
| Agricultural Products (Cottonseed) | HPLC-UV | N/A | N/A | N/A | 10 | [4] |
References
- 1. Tracking Pesticides – secrets of science [shimadzu-webapp.eu]
- 2. Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food | Waters [waters.com]
- 3. selectscience.net [selectscience.net]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
Technical Support Center: Analysis of Pyrithiobac and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for pyrithiobac and its degradation products. It includes frequently asked questions, detailed troubleshooting guides, and established experimental protocols to assist in refining laboratory procedures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound sodium?
A1: this compound sodium degrades in the environment through various pathways. In aqueous photodegradation, the sulfur bridge is cleaved, yielding 2-chloro-6-sulfobenzoic acid and 4,6-dimethoxy-2-pyrimindinol, with the pyrimidine (B1678525) ring further degrading to urea.[1] In soil, microbial degradation is the main pathway, leading to mineralization into carbon dioxide, the formation of unextractable residues, and minor metabolites like O-desmethyl this compound and 2-chloro-6-sulfobenzoate.[1][2][3] Analytical methods often reference specific metabolites by codes such as IN-B5363 and IN-JW212.[4][5]
Q2: Which analytical techniques are recommended for quantifying this compound and its metabolites?
A2: The most common and robust methods involve chromatography coupled with sensitive detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for determining this compound and its degradation products in soil and water due to its high selectivity and sensitivity.[4][5][6] It allows for quantification and confirmation using multiple ion transitions.[4][7]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique, often utilizing a column-switching system for cleanup, is effective for analyzing this compound in soil and water samples.[1][8][9] Detection is typically performed at 254 nm.[9]
-
Gas Chromatography with Mass Selective Detection (GC/MSD): This method can be used for soil analysis after a derivatization step with diazomethane.[1]
Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for these methods?
A3: The detection and quantification limits vary by method and matrix. For water analysis using LC-MS/MS, the LOQ is typically 0.10 µg/kg (ppb) and the LOD is around 0.03 µg/kg.[4][6] For soil analysis with HPLC-UV, the LOD is approximately 0.3 ng/g, while with GC/MSD it is higher, around 4 ng/g.[1] A validated LC-MS/MS method for soil reports an LOQ of 0.0010 ppm (1 ppb).[5]
Q4: How should I prepare samples from different environmental matrices?
A4: Sample preparation is critical for accurate analysis and varies by matrix.
-
Water: For LC-MS/MS analysis, a simple filtration followed by direct injection is often sufficient.[6][7] For HPLC-UV, samples may be passed through a graphitized carbon solid-phase extraction (SPE) cartridge.[1]
-
Soil: A common method is Accelerated Solvent Extraction (ASE) using water at subcritical conditions (100°C and 2000 psi), followed by cleanup on a graphitized carbon column.[1][9] Another approach involves sequential extraction with acetone (B3395972) and ammonium (B1175870) carbonate solutions of varying ratios.[5]
-
Agricultural Products (e.g., Cotton Seeds): The procedure involves extraction with an acetonitrile (B52724)/ammonium carbonate solution, a washing step with dichloromethane, and a two-stage cleanup using trimethylaminopropylsilanized and octadecylsilanized silica (B1680970) gel cartridges.[8]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its degradation products.
Chromatography Issues
Q: I'm observing poor peak shape (tailing) for this compound and its acidic metabolites. What could be the cause?
A: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase.
-
Cause: Interaction with active silanol (B1196071) groups on the silica-based column packing. This is more common with older or lower-purity silica columns.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0 with a phosphate (B84403) buffer) can suppress the ionization of both the silanol groups and the acidic analytes, minimizing unwanted interactions.[8]
-
Use a Modern Column: Employ a high-purity, end-capped silica column designed to shield silanols.
-
Check for Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head. Flush the column with a strong solvent or, if necessary, replace the guard column.[10][11]
-
Q: My retention times are shifting between injections. Why is this happening?
A: Retention time instability can point to several issues with the HPLC system or methodology.
-
Cause: Inconsistent mobile phase composition, temperature fluctuations, or pump problems.
-
Solution:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using online gradient mixing, manually prepare the mobile phase to check if the proportioning valve is the issue.[11]
-
Temperature Control: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.[10][11]
-
System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This can take 10-20 column volumes.
-
Check for Leaks: Inspect pump seals and fittings for any signs of leaks, which can cause pressure fluctuations and erratic flow rates.[10]
-
Detection & Sensitivity Issues (LC-MS/MS)
Q: I'm experiencing low sensitivity or a poor signal-to-noise ratio. How can I improve it?
A: Low sensitivity in LC-MS/MS can stem from the sample, the LC separation, or the mass spectrometer source.
-
Cause: Matrix suppression, suboptimal ionization, or poor analyte fragmentation.
-
Solution:
-
Optimize MS Source Parameters: Adjust settings like spray voltage, gas flows (nebulizer, turbo gas), and temperature to maximize the ion signal for this compound and its metabolites.
-
Mitigate Matrix Effects: Dilute the sample extract if possible. Improve the sample cleanup procedure to remove more interfering compounds. Using a divert valve to send the highly unretained matrix components to waste instead of the MS source can also help.[6]
-
Mobile Phase Additives: Ensure the mobile phase is compatible with ESI-MS. While buffers like phosphate are good for chromatography, they are non-volatile and can suppress ionization and contaminate the source.[8] Opt for volatile alternatives like ammonium formate (B1220265) or formic acid if possible.
-
Q: I'm observing significant matrix effects with my soil extracts. How can I manage this?
A: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, are a major challenge in soil analysis.
-
Cause: High concentrations of organic matter and salts in the final extract.
-
Solution:
-
Use an Internal Standard: The most effective approach is to use a stable isotope-labeled internal standard for this compound, which will co-elute and experience the same matrix effects, allowing for accurate quantification.
-
Enhance Cleanup: Implement additional cleanup steps. The documented use of graphitized carbon and silica gel cartridges is designed for this purpose.[1][8][9]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for signal suppression or enhancement.
-
Section 3: Experimental Protocols
Protocol 1: Analysis of this compound and Metabolites in Water by LC-MS/MS
This protocol is based on the direct injection method validated for surface, ground, and drinking water.[4][6][7]
-
Sample Preparation:
-
Filter the water sample through a 0.20 µm PTFE syringe filter into an HPLC vial.[6]
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent HP1200 or equivalent.[6]
-
Mass Spectrometer: API 5000 triple quadrupole or equivalent.[6]
-
HPLC Column: MacMod ACE C18-PFP, 3.0 mm x 50 mm.[6]
-
Mobile Phase: A gradient of methanol (B129727) and water (specifics to be optimized for analyte separation).
-
Injection Volume: 25 µL.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5][6]
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two ion transitions for each analyte—one for quantification and one for confirmation.[4][7]
-
Example this compound Transition: m/z 327.0 → 308.9 (Quantification).[4]
-
-
-
Calibration:
-
Prepare a stock solution of this compound sodium and its metabolites in methanol.[6]
-
Create a series of working standards by diluting the stock solution.
-
Generate a calibration curve by injecting the standards and plotting peak area against concentration.
-
Protocol 2: Analysis of this compound in Soil by HPLC-UV
This protocol uses Accelerated Solvent Extraction (ASE) and solid-phase cleanup.[1][9]
-
Extraction:
-
Clean-up:
-
HPLC-UV Instrumentation and Conditions:
-
Quantification:
-
Inject the cleaned-up extract into the HPLC system.
-
Calculate the concentration of this compound using a calibration curve prepared from a certified reference standard.[8]
-
Section 4: Data and Visualizations
Quantitative Method Performance
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | HPLC-UV | Water | 0.05 ng/g (ppb) | [1] |
| HPLC-UV | Soil | 0.3 ng/g (ppb) | [1] | |
| GC/MSD | Soil | 4 ng/g (ppb) | [1] | |
| LC-MS/MS | Water | 0.03 µg/kg (ppb) | [4][6] | |
| Limit of Quantification (LOQ) | LC-MS/MS | Water | 0.10 µg/kg (ppb) | [4][6] |
| LC-MS/MS | Soil | 0.001 ppm (1 ppb) | [5] | |
| Average Recovery | LC/UV | Soil | 81% (±11%) | [9] |
| LC-MS/MS | Water | Within 70-120% | [4] |
Diagrams
Caption: Major degradation pathways for this compound sodium.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for high HPLC system backpressure.
References
- 1. datapdf.com [datapdf.com]
- 2. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. mhlw.go.jp [mhlw.go.jp]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Validated LC-MS/MS Methods for Pyrithiobac-Sodium Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of pyrithiobac-sodium (B54995) in environmental matrices. The information presented is compiled from established analytical protocols, offering insights into method performance and experimental procedures to aid in selecting the most suitable approach for your research needs.
Method Performance Comparison
The following tables summarize the key performance characteristics of validated LC-MS/MS methods for the determination of this compound-sodium in soil and water samples. These methods, primarily based on documentation from the United States Environmental Protection Agency (US EPA), demonstrate high sensitivity and reliability.
Table 1: Method Performance in Soil Matrix
| Parameter | Method 1 (DuPont-37904) | Method 2 (AMR 2745-93) |
| Limit of Quantitation (LOQ) | 0.0010 mg/kg | 1.0 µg/kg (ppb) |
| Limit of Detection (LOD) | 0.0003 mg/kg | 0.3 µg/kg (ppb) |
| Mean Recovery | 70-120% | 81% (±11%) |
| Relative Standard Deviation (RSD) | ≤20% | 14% |
| Extraction Technique | Homogenization with acetone/ammonium (B1175870) carbonate solutions | Subcritical water extraction using a DIONEX ASE™ 200 Extractor |
| Cleanup | Partition with hexane (B92381):ethyl acetate | Graphitized carbon solid-phase extraction (SPE) |
Table 2: Method Performance in Water Matrix
| Parameter | Method 3 (DuPont-36965) |
| Limit of Quantitation (LOQ) | 0.10 µg/kg (ppb) |
| Limit of Detection (LOD) | 0.03 µg/kg (ppb) |
| Mean Recovery | Data not specified, but meets regulatory guidelines |
| Sample Preparation | Direct injection after filtration |
Experimental Workflows and Protocols
The selection of an analytical method is critically dependent on the sample matrix and the desired sensitivity. Below are detailed protocols for the analysis of this compound-sodium in soil and water, followed by a generalized experimental workflow diagram.
Diagram: General Workflow for LC-MS/MS Analysis of this compound-Sodium
Caption: General workflow for this compound-sodium analysis by LC-MS/MS.
Detailed Experimental Protocols
Protocol 1: Analysis of this compound-Sodium in Soil (Based on DuPont-37904)
This method is designed for the quantitative determination of this compound-sodium and its metabolites in soil.[1][3]
1. Sample Extraction:
-
Homogenize the soil sample sequentially with three different solvent mixtures:
-
90:10 acetone:0.1M ammonium carbonate (aq)
-
50:50 acetone:0.1M ammonium carbonate (aq)
-
20:80 acetone:0.1M ammonium carbonate (aq)
-
-
Bring the final extract volume to 50 mL with 20:80 acetone:0.1M ammonium carbonate (aq).[3]
2. Cleanup:
-
Evaporate an aliquot of the extract to remove the acetone.
-
Partition the remaining aqueous portion with a 1:1 mixture of hexane and ethyl acetate.
-
Discard the upper organic layer.[3]
-
The resulting extract is then diluted with water and ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC system.[3]
-
MS System: Applied Biosystems/MDS Sciex API 5000 LC/MS/MS.[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[1][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Protocol 2: Analysis of this compound-Sodium in Water (Based on DuPont-36965)
This method is a streamlined approach for the analysis of this compound-sodium in various water types.[4][5]
1. Sample Preparation:
-
Accurately measure 10.0 g of the water sample into a 15-mL plastic centrifuge tube.[4]
-
For fortified samples, add the standard solution directly to the water sample.
-
Cap the tube and shake vigorously.[4]
-
Transfer an aliquot of the sample through a PTFE syringe filter into an autosampler vial.[4]
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 HPLC or equivalent.[4]
-
MS System: Applied Biosystems/MDS Sciex API 5000 LC/MS/MS.[5]
-
Column: MacMod C18-PFP.[4]
-
Ionization Mode: Turbospray, Positive Ion Mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4]
-
MRM Transitions: Two ion transitions are monitored for each analyte, one for quantitation and one for confirmation.[5]
Alternative Methodologies and Considerations
While the detailed protocols above represent robustly validated methods, other techniques have also been employed for the analysis of this compound-sodium.
-
Accelerated Solvent Extraction (ASE): An alternative to homogenization for soil samples, using subcritical water at elevated temperature and pressure.[2][6] This can be followed by cleanup using a graphitized carbon column.[2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular sample preparation method for pesticide residue analysis in various matrices, including fruits and vegetables, which could potentially be adapted for this compound-sodium analysis.[7] This method typically involves an extraction with acidified acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup.[7]
-
Column-Switching HPLC: This technique can be used for online cleanup and analysis, reducing manual sample handling.[2][8][9]
The choice of method will depend on the specific laboratory equipment available, the required throughput, and the complexity of the sample matrix. For complex matrices like soil, a more rigorous extraction and cleanup procedure is necessary to minimize matrix effects and ensure accurate quantitation. For cleaner matrices like water, a simpler "dilute-and-shoot" or direct injection approach may be sufficient.[4][5]
Disclaimer: The protocols and performance data presented in this guide are based on the cited references. It is essential to validate any analytical method in your own laboratory to ensure it meets the specific requirements of your application.
References
A Comparative Analysis of Pyrithiobac-Sodium and Glyphosate Efficacy for Weed Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of pyrithiobac-sodium (B54995) and glyphosate (B1671968). It delves into their distinct mechanisms of action, presents supporting experimental data on their performance against various weed species, and outlines detailed experimental protocols for reproducibility and further research.
Introduction to this compound-Sodium and Glyphosate
This compound-sodium is a selective, post-emergence herbicide belonging to the pyrimidinyl-thiobenzoate chemical family. It is primarily used to control broadleaf weeds. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants[1][2].
Glyphosate , a broad-spectrum, non-selective systemic herbicide, is the most widely used herbicide globally. It is an organophosphorus compound that targets the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme. This enzyme is a key component of the shikimate pathway, which is essential for the synthesis of aromatic amino acids in plants and microorganisms[3][4][5].
Mechanisms of Action: Distinct Biochemical Pathways
The herbicidal activity of this compound-sodium and glyphosate stems from their ability to disrupt critical amino acid synthesis pathways in plants. However, they target different enzymes within separate pathways, leading to distinct physiological effects.
This compound-Sodium: Inhibition of Acetolactate Synthase (ALS)
This compound-sodium acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[2]. This enzyme catalyzes the initial step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine[1]. By blocking ALS, this compound-sodium prevents the formation of these essential amino acids, leading to a cessation of cell division and plant growth, ultimately causing plant death.
Glyphosate: Inhibition of EPSP Synthase
Glyphosate's herbicidal effect is due to its inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme[4][5]. This enzyme is a critical component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan[3]. Glyphosate acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (B93156) (PEP)[3][6]. By blocking this pathway, glyphosate depletes the plant of essential amino acids required for protein synthesis and other vital functions, leading to plant death.
Comparative Efficacy: Experimental Data
The efficacy of this compound-sodium and glyphosate varies depending on the weed species, their growth stage, and environmental conditions. The following tables summarize experimental data on the percentage of weed control achieved by each herbicide.
Table 1: Efficacy on Broadleaf Weeds
| Weed Species | Herbicide | Application Rate (g ai/ha) | Weed Size | % Control | Citation(s) |
| Palmer Amaranth (B1665344) (Amaranthus palmeri) | This compound-sodium | 36 - 72 | 2-5 cm | < 80% | [7] |
| Glyphosate | 1120 | 2-5 cm | > 90% | [7] | |
| Sicklepod (Senna obtusifolia) | This compound-sodium | 36 - 72 | 2-5 cm | 33 - 68% | [7] |
| Glyphosate | 1120 | 2-5 cm | > 99% | [7] | |
| Pitted Morningglory (Ipomoea lacunosa) | This compound-sodium | 70 | 2-3 leaf | < 80% | [8] |
| Glyphosate | 560 | 2-3 leaf | > 80% | [8] | |
| Prickly Sida (Sida spinosa) | This compound-sodium | 70 | 2-3 leaf | > 80% | [8] |
| Glyphosate | 560 | 2-3 leaf | > 80% | [8] | |
| Common Lambsquarters (Chenopodium album) | This compound-sodium | 36 - 72 | 2-5 cm | < 90% | [7] |
| Glyphosate | 1120 | 2-5 cm | > 90% | [7] |
Table 2: Efficacy on Grass Weeds
| Weed Species | Herbicide | Application Rate (g ai/ha) | % Control | Citation(s) |
| Annual Grasses | This compound-sodium | 36 - 72 | Least effective | [7] |
| Glyphosate | 1120 | > 90% | [7] |
Note: Efficacy can be influenced by the development of herbicide resistance in weed populations. For instance, some Palmer amaranth biotypes have shown multiple resistances to both glyphosate and this compound[9][10].
Experimental Protocols
The following outlines a generalized methodology for conducting post-emergence herbicide efficacy trials, based on established protocols[11][12][13].
Plant Material and Growth Conditions
-
Seed Collection and Germination: Collect weed seeds from representative field populations. For resistance testing, include a known susceptible population as a control[11].
-
Plant Cultivation: Grow plants in pots or trays containing a standardized soil mix (e.g., silty loam soil, sand, and peat in a 60:30:10 ratio)[11].
-
Growth Environment: Maintain plants in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and photoperiod (e.g., 14-hour photoperiod)[11].
Herbicide Application
-
Timing: Apply herbicides at a specific plant growth stage, typically when weeds are small and actively growing (e.g., 2-4 inches in height or at the 2-3 leaf stage)[11][14][15].
-
Dose-Response: To determine the herbicide dose required to cause a 50% reduction in plant growth (GR50), a range of application rates should be tested[9][10][16].
-
Application Method: Utilize a precision bench sprayer to ensure uniform application. The sprayer should be calibrated to deliver a specific volume per unit area (e.g., 300 L/ha) at a constant pressure[11].
Data Collection and Analysis
-
Efficacy Assessment: Visually assess weed control at set intervals after treatment (e.g., 3, 7, 14, and 28 days after application). Assessments can include percentage of control (phytotoxicity), plant stunting, and mortality[8][17].
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments. For dose-response studies, use non-linear regression to calculate GR50 values[10][16].
Conclusion
This compound-sodium and glyphosate are effective herbicides with distinct mechanisms of action, targeting the ALS and EPSP synthase enzymes, respectively. Experimental data indicates that glyphosate generally provides broader-spectrum control, particularly against grass weeds and several challenging broadleaf species like sicklepod and Palmer amaranth, when compared to this compound-sodium[7]. However, this compound-sodium can be effective against specific broadleaf weeds such as prickly sida[8]. The choice between these herbicides depends on the target weed spectrum, the presence of herbicide-resistant biotypes, and crop selectivity requirements. For comprehensive weed management strategies, it is crucial to consider these factors and adhere to detailed experimental protocols for efficacy evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. EPSP synthase - Wikipedia [en.wikipedia.org]
- 6. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Trifloxysulfuron and this compound in Glyphosate-Resistant and Bromoxynil-Resistant Cotton | Weed Technology | Cambridge Core [cambridge.org]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pp1.eppo.int [pp1.eppo.int]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 14. Considerations for Postemergence Herbicides [extension.sdstate.edu]
- 15. Successful post-emergence herbicide applications and adjuvant use | Agronomy [chsagronomy.com]
- 16. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 17. Effect of Coapplied Glyphosate, this compound, Pendimethalin, or S-Metolachlor on Cotton Injury, Growth, and Yield | Weed Technology | Cambridge Core [cambridge.org]
Unraveling the Complex Interactions of Pyrithiobac-Sodium Tank Mixes: A Comparative Guide
For researchers, scientists, and professionals in drug and herbicide development, understanding the intricate interplay of agrochemicals is paramount for optimizing efficacy and ensuring crop safety. This guide provides a comprehensive comparison of the synergistic and antagonistic effects observed in tank mixes containing pyrithiobac-sodium (B54995), a post-emergence herbicide widely used for broadleaf weed control in cotton. The following analysis is based on a review of experimental data from various scientific studies.
This compound-sodium, an acetolactate synthase (ALS) inhibitor, is a cornerstone for managing broadleaf weeds.[1][2] However, to broaden the weed control spectrum or to simultaneously manage insect pests, it is often tank-mixed with other pesticides. These combinations can lead to three distinct outcomes: synergism, where the combined effect is greater than the sum of individual effects; antagonism, where the efficacy of one or more components is reduced; or an additive effect, where the combined effect is equal to the sum of the individual effects.[3] This guide delves into the documented synergistic and antagonistic interactions of this compound-sodium with other herbicides and insecticides, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Antagonistic Effects: Reduced Efficacy Against Grass Weeds
A significant body of research highlights the antagonistic relationship between this compound-sodium and several graminicides, leading to reduced control of grass weed species. This interaction is a critical consideration for integrated weed management programs in cotton.
Quantitative Data on Antagonism
The following table summarizes the observed antagonistic effects from various field and greenhouse studies. The data illustrates the reduction in weed control when this compound-sodium is tank-mixed with common graminicides.
| Graminicide | Tank Mix Partner | Target Weed | Graminicide Alone (% Control) | Tank Mix (% Control) | Observed Reduction in Control (%) | Reference |
| Fluazifop-P | This compound-sodium | Johnsongrass (Sorghum halepense) | >85 | <86 | Not specified, but lower than graminicide alone | [4] |
| Clethodim | This compound-sodium | Johnsongrass (Sorghum halepense) | >85 | <86 | Not specified, but lower than graminicide alone | [4] |
| Sethoxydim | This compound-sodium | Johnsongrass (Sorghum halepense) | >85 (in some years) | <86 | Not specified, but lower than graminicide alone | [4] |
| Quizalofop-P | This compound-sodium | Johnsongrass (Sorghum halepense) | >85 | <86 | Not specified, but lower than graminicide alone | [4] |
| Various Graminicides | This compound-sodium | Johnsongrass (Sorghum halepense) | >90 | Variable | 0 - 9 | [1] |
| Propaquizafop | This compound-sodium | Green foxtail (Setaria viridis) | 86-99 | Lower by 27-33% | 27-33 | [4] |
| Propaquizafop | This compound-sodium | Bristly foxtail (Setaria verticillata) | 92-100 | Lower by 17-22% | 17-22 | [4] |
Caption: Table summarizing the antagonistic effects of this compound-sodium on graminicide efficacy.
// Nodes this compound [label="this compound-sodium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Graminicide [label="Graminicide\n(e.g., Fluazifop-P, Clethodim)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TankMix [label="Tank Mix Application", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Plant [label="Grass Weed\n(e.g., Johnsongrass)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; ReducedTranslocation [label="Reduced Graminicide\nTranslocation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducedEfficacy [label="Reduced Grass\nWeed Control", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> TankMix; Graminicide -> TankMix; TankMix -> Plant [label="Applied to"]; Plant -> ReducedTranslocation [label="this compound interferes with"]; ReducedTranslocation -> ReducedEfficacy; } Caption: Mechanism of this compound-sodium antagonism with graminicides.
Synergistic Effects: Enhancing Broad-Spectrum Weed Control
In contrast to the antagonism observed with graminicides, this compound-sodium can exhibit synergistic effects when combined with certain other herbicides, leading to a broader and more effective weed control spectrum.
Quantitative Data on Synergism
The following table presents data from studies where tank mixes of this compound-sodium resulted in synergistic or enhanced weed control.
| Herbicide 1 | Herbicide 2 | Target Weeds | Weed Control Efficacy | Interaction | Reference |
| This compound-sodium (32 g/ha) | Quizalofop-ethyl (B1680411) (25 g/ha) | Mixed weed population in cotton | Lowest weed dry weight and highest seed cotton yield compared to individual applications | Synergistic | [5] |
| This compound-sodium | Clodinafop-propargyl | Mixed weed population in cotton | Exhibited synergistic response | Synergistic | [5] |
| This compound-sodium | Fenoxaprop-ethyl | Mixed weed population in cotton | Exhibited synergistic response | Synergistic | [5] |
| This compound-sodium | Trifloxysulfuron (B132728) | Various broadleaf weeds | Improved control of hemp sesbania, morningglory, and spreading dayflower compared to glyphosate (B1671968) alone | Additive/Synergistic | [6] |
| This compound-sodium | MSMA | Sicklepod, Yellow and Purple Nutsedge | Increased control compared to this compound-sodium alone | Synergistic | [7] |
Caption: Table summarizing the synergistic effects of this compound-sodium with other herbicides.
// Nodes this compound [label="this compound-sodium\n(ALS Inhibitor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PartnerHerbicide [label="Partner Herbicide\n(e.g., Quizalofop-ethyl - ACCase Inhibitor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TankMix [label="Tank Mix Application", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Weed [label="Broadleaf & Grass Weeds", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; DualMoA [label="Dual Modes of Action\n(ALS & ACCase Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SynergisticControl [label="Enhanced Broad-Spectrum\nWeed Control", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> TankMix; PartnerHerbicide -> TankMix; TankMix -> Weed [label="Applied to"]; Weed -> DualMoA [label="Targets multiple\nbiochemical pathways"]; DualMoA -> SynergisticControl; } Caption: Synergistic action of this compound-sodium with a partner herbicide.
Interactions with Insecticides: A Cautionary Note on Phytotoxicity
Tank-mixing this compound-sodium with certain insecticides can increase the risk of phytotoxicity to the cotton crop, a critical factor for growers to consider.
Quantitative Data on Insecticide Interactions
| Insecticide | Tank Mix Partner | Observation | Conditions | Reference |
| Malathion | This compound-sodium | Increased cotton injury | Cool temperatures (22/10 C day/night) | [8] |
| Dimethoate | This compound-sodium | Transient cotton injury (<5% at 21 days) | Not specified | [8] |
| Acephate, Dicrotophos, Fipronil, Imidacloprid, Lambda-cyhalothrin, Oxamyl, Carbofuran | This compound-sodium | No reduction in cotton leaf area, height, or yield compared to this compound alone | Field studies | [8][9] |
Caption: Table summarizing the interaction of this compound-sodium with various insecticides.
Experimental Protocols
The findings presented in this guide are based on rigorous scientific experiments. The general methodology employed in these studies is outlined below.
Experimental Design
Most field studies utilized a randomized complete block design (RCBD) with three or four replications.[5] This design helps to minimize the effects of variability within the experimental area. Individual plots typically consist of multiple rows of cotton of a specified length.
Herbicide and Insecticide Application
Treatments were generally applied post-emergence to actively growing weeds and cotton at specified growth stages. Applications were made using calibrated backpack or tractor-mounted sprayers designed to deliver a precise volume of spray solution. Application rates for this compound-sodium and its tank mix partners were based on recommended field rates.
Data Collection and Analysis
Weed control and crop injury were visually assessed at various intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment) using a scale of 0% (no control or injury) to 100% (complete weed death or crop death). Weed biomass was often determined by harvesting above-ground plant material from a specified area within each plot, drying it to a constant weight, and recording the dry weight. Seed cotton yield was typically determined by hand-harvesting a designated length of row from the center of each plot.
To determine the nature of the interaction (antagonistic, synergistic, or additive), the expected response of the herbicide combination was calculated using Colby's method .[5][10] The formula is as follows:
Expected Response (E) = X + Y - (XY/100)
Where:
-
X is the percent control or inhibition by herbicide A at a given rate.
-
Y is the percent control or inhibition by herbicide B at a given rate.
The observed response from the tank mix was then compared to the expected response. If the observed response was significantly greater than the expected response, the interaction was classified as synergistic. If it was significantly less, the interaction was antagonistic. If there was no significant difference, the interaction was considered additive. Statistical significance was typically determined using analysis of variance (ANOVA) and appropriate mean separation tests.
// Nodes Setup [label="Experiment Setup\n(Randomized Complete Block Design)", fillcolor="#F1F3F4", fontcolor="#202124"]; Application [label="Treatment Application\n(Post-emergence Spray)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataCollection [label="Data Collection\n(Visual Ratings, Biomass, Yield)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Statistical Analysis\n(ANOVA, Colby's Method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion\n(Synergism, Antagonism, Additive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Setup -> Application; Application -> DataCollection; DataCollection -> Analysis; Analysis -> Conclusion; } Caption: A generalized workflow for herbicide interaction studies.
Conclusion
The practice of tank-mixing this compound-sodium with other agrochemicals presents a complex landscape of potential interactions. While synergistic combinations with herbicides like quizalofop-ethyl and trifloxysulfuron can enhance weed control and provide a broader spectrum of activity, antagonistic interactions with graminicides can significantly compromise the efficacy against grass weeds. Furthermore, the potential for increased phytotoxicity when mixed with certain insecticides necessitates careful consideration of environmental conditions and insecticide selection.
For researchers and development professionals, a thorough understanding of these interactions is crucial for formulating effective and safe pest management strategies. The data and protocols presented in this guide serve as a valuable resource for designing future research, developing new herbicide formulations, and providing informed recommendations to the agricultural community. Future research should continue to explore the biochemical and physiological mechanisms underlying these interactions to enable more predictable and effective weed management solutions.
References
- 1. cotton.org [cotton.org]
- 2. mdpi.com [mdpi.com]
- 3. awsjournal.org [awsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. This compound-sodium (Ref: DPX PE 350) [sitem.herts.ac.uk]
- 8. "Influence of this compound and Insecticide Combinations on Cotton Growth" by Richard Whitman Costello [repository.lsu.edu]
- 9. "this compound and insecticide coapplication effects on cotton tolerance " by Richard W. Costello, James L. Griffin et al. [repository.lsu.edu]
- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
A Comparative Analysis of Residual Weed Control: Pyrithiobac-Sodium Versus Other ALS-Inhibiting Herbicides
A comprehensive review for researchers and agricultural scientists on the soil persistence and residual efficacy of pyrithiobac-sodium (B54995) in comparison to other key acetolactate synthase (ALS) inhibiting herbicides. This guide synthesizes available data on soil half-life, a critical factor in predicting the duration of weed control and potential for carryover to subsequent crops.
Introduction
Acetolactate synthase (ALS) inhibiting herbicides are a cornerstone of modern weed management programs due to their broad-spectrum activity at low use rates. This compound-sodium, a member of the pyrimidinylthiobenzoate family, is a widely used ALS inhibitor valued for its post-emergence and residual control of broadleaf weeds in crops like cotton. However, the duration of its soil activity, a key component of residual weed control, varies significantly based on environmental factors. Understanding the comparative persistence of this compound-sodium relative to other ALS inhibitor families, such as sulfonylureas and imidazolinones, is crucial for designing effective and sustainable weed management strategies and mitigating the risk of crop injury from herbicide carryover.
Quantitative Comparison of Soil Persistence
The residual activity of an herbicide is fundamentally linked to its persistence in the soil, often quantified by its soil half-life (DT₅₀)—the time required for 50% of the applied herbicide to dissipate. The following table summarizes the reported soil half-lives of this compound-sodium and other prominent ALS-inhibiting herbicides from various studies. It is important to note that these values can vary significantly depending on soil type, pH, temperature, and moisture content.
| Herbicide Family | Active Ingredient | Typical Soil Half-Life (DT₅₀) in Days | Key Influencing Factors |
| Pyrimidinylthiobenzoates | This compound-sodium | 40 - 160 | Slower degradation in alkaline soils.[1] |
| Imidazolinones | Imazethapyr (B50286) | 15 - 120[2][3][4] | Faster degradation in soils with high pH and low adsorption.[4] |
| Sulfonylureas | Chlorsulfuron | 37 - 158[5][6][7][8] | More persistent in alkaline soils.[5][6][7][8] |
| Nicosulfuron | 14 - 63[9][10] | Slower degradation under anaerobic conditions.[10] | |
| Thifensulfuron-methyl (B1681301) | 0.75 - 37[11] | Rapid microbial degradation.[12] | |
| Tribenuron-methyl | Data not consistently available for direct comparison | ||
| Triazolopyrimidines | Cloransulam-methyl (B1669235) | 8 - 21[13] | Primarily microbial degradation.[13] |
Experimental Protocols
The data presented in this guide are derived from various experimental methodologies designed to assess the persistence and residual activity of herbicides in the soil. The two primary methods employed are Terrestrial Field Dissipation Studies and Soil Bioassays.
Terrestrial Field Dissipation Study
This method is designed to measure the rate of herbicide degradation under real-world field conditions.
Methodology:
-
Site Selection and Plot Establishment: A field site with uniform soil characteristics is selected. Experimental plots are established, including treated plots and untreated control plots.
-
Herbicide Application: The herbicide is applied to the plots at a known rate, simulating agricultural practice.
-
Soil Sampling: Soil samples are collected from the plots at regular intervals (e.g., 0, 7, 14, 30, 60, 90 days) after application.
-
Sample Analysis: The concentration of the herbicide in the soil samples is determined using analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The dissipation rate of the herbicide is calculated, and the soil half-life (DT₅₀) is determined.
Soil Bioassay
This method uses the response of sensitive plant species to determine the biological activity of herbicide residues in the soil.
Methodology:
-
Soil Collection: Soil is collected from fields with a known history of herbicide application and from untreated areas (control).
-
Indicator Plant Selection: A plant species known to be sensitive to the herbicide is chosen.
-
Planting and Growth: The indicator plants are grown in pots containing the treated and untreated soil under controlled environmental conditions (e.g., greenhouse).
-
Assessment: The germination, growth, and any injury symptoms of the indicator plants are observed and measured over a period of time.
-
Data Interpretation: The response of the plants grown in the treated soil is compared to that of the plants in the untreated control soil to assess the level of residual herbicide activity.
Mechanism of Action: ALS Inhibition
All herbicides discussed in this guide share a common mode of action: the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth.
By blocking the ALS enzyme, these herbicides halt the production of these vital amino acids, leading to the cessation of cell division and ultimately, plant death. The high efficiency of this inhibition allows for effective weed control at very low application rates.
Conclusion
The residual weed control provided by this compound-sodium is a valuable tool in integrated weed management systems. Its soil half-life, ranging from 40 to 160 days, indicates a moderate to long persistence, which can provide extended weed control but also necessitates careful consideration of crop rotation plans to avoid injury to sensitive follow crops.[1]
Compared to other ALS-inhibiting herbicides, this compound-sodium's persistence falls within a similar range to many sulfonylureas and some imidazolinones. However, herbicides like thifensulfuron-methyl and cloransulam-methyl exhibit significantly shorter soil half-lives, offering greater flexibility in crop rotation but potentially shorter residual weed control.[11][12][13] The choice of an ALS-inhibiting herbicide should, therefore, be based on a comprehensive assessment of the target weed spectrum, the desired length of residual control, the specific soil and environmental conditions of the field, and the planned crop rotation. Further head-to-head field trials under diverse environmental conditions are warranted to provide more precise comparative data on the residual weed control efficacy of these important herbicides.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Determination of imazethapyr residues in soil and grains after its application to soybeans [jstage.jst.go.jp]
- 3. DSpace [digital.library.adelaide.edu.au]
- 4. isws.org.in [isws.org.in]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Alkaline Soil Degradation and Crop Safety of 5-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlorsulfuron Adsorption and Degradation in Soil | Weed Science | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Nicosulfuron (Ref: DPX V9360) [sitem.herts.ac.uk]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. isws.illinois.edu [isws.illinois.edu]
Cross-Resistance Patterns of ALS-Resistant Weeds to Pyrithiobac-Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of herbicide resistance in agricultural systems necessitates a thorough understanding of cross-resistance patterns to effectively manage weed populations. This guide provides an objective comparison of the performance of pyrithiobac-sodium (B54995) against various weed species known to be resistant to acetolactate synthase (ALS) inhibiting herbicides. The information presented is collated from peer-reviewed experimental data to aid researchers and professionals in the development of sustainable weed management strategies and novel herbicide discovery.
Quantitative Comparison of Cross-Resistance to this compound-Sodium
The following tables summarize quantitative data from dose-response assays on different weed species with known resistance to ALS inhibitors. The resistance index (RI) is calculated as the ratio of the herbicide concentration required to cause 50% growth reduction (GR₅₀) in the resistant population to that of the susceptible population (GR₅₀ of Resistant / GR₅₀ of Susceptible).
Table 1: Cross-Resistance Patterns in Amaranthus palmeri (Palmer Amaranth)
| Herbicide Family | Herbicide | ALS Mutation | Resistance Index (RI) | Reference |
| Pyrimidinylthio-benzoates | This compound-sodium | Trp574Leu | >2800 | [1][2] |
| Sulfonylureas | Trifloxysulfuron | Trp574Leu | 21-56 | [3] |
| Imidazolinones | Imazethapyr | Trp574Leu | >2800 | [2][3] |
| Triazolopyrimidines | Flumetsulam | Trp574Leu | High | [3] |
| Sulfonylureas | Primisulfuron | Trp574Leu | High | [3] |
Table 2: Cross-Resistance Patterns in Cyperus difformis (Smallflower Umbrella Sedge)
| Herbicide Family | Herbicide | ALS Mutation | Resistance Index (RI) | Reference |
| Pyrimidinylthio-benzoates | Bispyribac-sodium | Pro197His/Ser/Ala | Moderate to High | [4] |
| Sulfonylureas | Bensulfuron-methyl | Pro197His/Ser/Ala | >30 | [5] |
| Imidazolinones | Imazamox | Pro197His/Ser/Ala | Susceptible to Moderate | [5] |
| Sulfonylureas | Ethoxysulfuron | Pro197His/Ser/Ala | High | [5] |
| Triazolopyrimidines | Penoxsulam | Pro197His/Ser/Ala | Susceptible to Low | [6] |
Table 3: Cross-Resistance Patterns in Kochia scoparia (Kochia)
| Herbicide Family | Herbicide | ALS Mutation | Resistance Index (RI) | Reference |
| Sulfonylureas | Chlorsulfuron | Pro197Arg/Thr/Ser/Leu/Gln/Ala | >10 | [7] |
| Sulfonylureas | Thifensulfuron | Pro197 substitutions | High | [8] |
| Imidazolinones | Imazethapyr | Pro197 substitutions | Variable | [7] |
| Pyrimidinylthio-benzoates | This compound-sodium | Trp574Leu | High | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used in the cited research for assessing herbicide resistance.
Whole-Plant Dose-Response Bioassay
This method is fundamental for determining the level of resistance in a weed population.[9][10]
-
Seed Germination and Plant Growth: Seeds from suspected resistant and known susceptible populations are germinated in petri dishes containing agar (B569324) or moistened filter paper.[9] Seedlings are then transplanted into pots filled with a standard potting mix and grown in a greenhouse under controlled temperature, humidity, and photoperiod conditions until they reach the 2-4 leaf stage.[9][10]
-
Herbicide Application: A range of herbicide doses, typically from 1/8 to 8 times the recommended field rate, is prepared.[10] The herbicides are applied to the plants using a precision bench sprayer to ensure uniform coverage.[9] A non-treated control group is included for comparison.
-
Data Collection and Analysis: Plant survival and biomass (fresh or dry weight) are recorded 14-21 days after treatment.[9] The data are then subjected to non-linear regression analysis to determine the GR₅₀ value for each population. The resistance index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.[10]
ALS Gene Sequencing
This molecular technique is used to identify the specific mutations in the ALS gene that confer resistance.[11][12]
-
DNA Extraction: Genomic DNA is extracted from fresh leaf tissue of individual plants from both resistant and susceptible populations using commercially available kits.
-
PCR Amplification: Specific primers are designed to amplify the entire coding region of the ALS gene. Polymerase Chain Reaction (PCR) is performed to generate a sufficient quantity of the target DNA sequence.[13]
-
Sequencing: The amplified PCR products are purified and sent for Sanger sequencing.[11]
-
Sequence Analysis: The resulting DNA sequences from resistant and susceptible plants are aligned and compared to identify any nucleotide changes that result in amino acid substitutions at known resistance-conferring positions (e.g., Pro-197, Asp-376, Trp-574).[11][12]
Visualizing Resistance Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the biochemical pathway of ALS inhibition and a typical experimental workflow for resistance assessment.
Caption: Mechanism of ALS inhibition and target-site resistance.
Caption: Experimental workflow for herbicide resistance assessment.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target-site mutation accumulation among ALS inhibitor-resistant Palmer amaranth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of resistance in Cyperus difformis populations to ALS inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-resistance to herbicides of five ALS-inhibiting groups and sequencing of the ALS gene in Cyperus difformis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. weedscience.org [weedscience.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cambridge.org [cambridge.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Using next-generation sequencing to detect mutations endowing resistance to pesticides: application to acetolactate-synthase (ALS)-based resistance in barnyard grass, a polyploid grass weed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. weedscience.org [weedscience.org]
Pyrithiobac-Sodium's Impact on Soil Microbial Communities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The application of herbicides is a cornerstone of modern agriculture, yet their non-target effects on the delicate balance of soil microbial ecosystems are a subject of ongoing scientific scrutiny. This guide provides a comparative analysis of the effects of pyrithiobac-sodium (B54995) on soil microbial communities, juxtaposed with other commonly used herbicides. The information is curated to assist researchers in understanding the potential ecological implications of these agricultural inputs, with a focus on experimental data and methodologies.
Executive Summary
This compound-sodium, a selective, broadleaf herbicide, primarily acts by inhibiting the acetolactate synthase (ALS) enzyme in plants. Its fate and effect in the soil environment are of critical importance for sustainable agricultural practices. This guide synthesizes available research to compare the impact of this compound-sodium with other widely used herbicides such as glyphosate, atrazine (B1667683), 2,4-D, and pendimethalin (B1679228) on key soil microbial parameters. These parameters include microbial biomass, enzymatic activity, and the overall structure of the microbial community. While data specifically isolating the effects of this compound-sodium are limited, existing studies, often involving tank-mixes, provide valuable insights. In general, the impact of herbicides on soil microorganisms is often transient, with microbial communities demonstrating a degree of resilience. However, the specific chemical properties of the herbicide, application rates, and soil type all play a significant role in the extent and duration of these effects.
Comparative Analysis of Herbicide Effects on Soil Microbial Communities
The following tables summarize the quantitative effects of this compound-sodium and alternative herbicides on various soil microbial parameters as reported in scientific literature. It is important to note that direct comparative studies under identical conditions are scarce, and thus the data presented is a synthesis from various sources.
Table 1: Effect of Herbicides on Soil Microbial Populations (Bacteria, Fungi, Actinomycetes)
| Herbicide | Application Rate | Effect on Bacteria | Effect on Fungi | Effect on Actinomycetes | Source(s) |
| This compound-sodium (+ Quizalofop-ethyl) | Tank Mix | Initial slight decrease, recovery over time | Initial slight decrease, recovery over time | Initial slight decrease, recovery over time | [1] |
| Atrazine | Recommended field rates | No significant long-term effect; some studies show transient inhibition | No significant long-term effect; some studies show transient inhibition | No significant long-term effect | [2] |
| 2,4-D | Recommended field rates | Initial depression, followed by recovery and sometimes stimulation | Benefited in some studies | Variable effects reported | [3][4][5] |
| Pendimethalin | Recommended field rates | No significant adverse effect | No significant adverse effect | No significant adverse effect | [6][7] |
Table 2: Effect of Herbicides on Soil Microbial Biomass and Respiration
| Herbicide | Application Rate | Effect on Microbial Biomass Carbon (MBC) | Effect on Soil Respiration (CO2 evolution) | Source(s) |
| This compound-sodium | Not available | Data not available | Data not available | |
| Atrazine | Recommended field rates | Significant increase (8.9%) in some meta-analyses | Significant increase (26.77%) in some meta-analyses | [8] |
| 2,4-D | Variable | Can decrease at high concentrations, stimulate at lower concentrations | Can be inhibited initially, followed by recovery | [4] |
| Pendimethalin | Recommended field rates | No significant adverse effect | No significant differences from control | [6][9] |
Table 3: Effect of Herbicides on Soil Enzyme Activities
| Herbicide | Application Rate | Dehydrogenase Activity | Urease Activity | Phosphatase Activity | Source(s) |
| This compound-sodium (+ Quizalofop-ethyl) | Tank Mix | No significant difference | No significant difference | Data not available | |
| Atrazine | Recommended field rates | Significant decrease (24.04%) in some meta-analyses | Significantly affected | No significant effect on sucrase and phosphatase in some studies | [2][8][10] |
| 2,4-D | High concentrations | Can be inhibitory | Can be inhibitory | Can be inhibitory | [4] |
| Quizalofop-ethyl | Recommended & double rate | Temporary decline | Returned to control level after 30 days | Acid phosphatase inhibited; alkaline phosphatase fluctuated | [11] |
Experimental Protocols
A detailed understanding of the methodologies used to assess the impact of herbicides on soil microbial communities is crucial for interpreting research findings and designing future studies. Below are summaries of key experimental protocols.
Soil Microbial Population Enumeration
-
Principle: The plate count method is a traditional technique to estimate the number of viable bacteria, fungi, and actinomycetes in a soil sample.
-
Protocol:
-
Collect soil samples from the desired depth.
-
Prepare serial dilutions of the soil sample in a sterile diluent (e.g., 0.85% saline solution).
-
Plate appropriate dilutions onto specific growth media: Nutrient Agar for bacteria, Martin's Rose Bengal Agar for fungi, and Actinomycete Isolation Agar for actinomycetes.
-
Incubate the plates under appropriate conditions (temperature and time).
-
Count the number of colony-forming units (CFUs) and express the results as CFU per gram of dry soil.[1]
-
Soil Microbial Biomass Carbon (MBC)
-
Principle: The Substrate-Induced Respiration (SIR) method estimates the active microbial biomass by measuring the respiratory response of the microbial community to the addition of a readily available substrate like glucose.[12][13][14]
-
Protocol:
-
Pre-incubate fresh soil samples to allow microbial activity to stabilize.
-
Add a glucose solution to the soil samples to saturate the catabolic enzymes of the microorganisms.
-
Incubate the samples in airtight containers.
-
Measure the rate of CO2 evolution over a short period (e.g., 2-6 hours) using an infrared gas analyzer or by trapping CO2 in an alkali solution and back-titrating.[15][16]
-
The initial maximal respiration rate is proportional to the microbial biomass.
-
Soil Enzyme Activity Assays
-
Dehydrogenase Activity:
-
Principle: Dehydrogenase enzymes are intracellular enzymes involved in the oxidative phosphorylation of microorganisms. Their activity is often used as an indicator of overall microbial activity. The assay is based on the reduction of a tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to a colored formazan (B1609692) (triphenyl formazan - TPF), which can be measured spectrophotometrically.[4][5][17]
-
Protocol:
-
Incubate a soil sample with a TTC solution in the dark.
-
Extract the TPF formed using a suitable solvent (e.g., methanol).
-
Measure the absorbance of the extract at a specific wavelength (e.g., 485 nm).
-
Quantify the amount of TPF produced using a standard curve and express the activity as µg TPF g⁻¹ soil h⁻¹.[17]
-
-
-
Urease Activity:
-
Principle: Urease catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is a key indicator of nitrogen mineralization potential in soil. The assay measures the amount of ammonium (B1175870) released from urea.[11][18]
-
Protocol:
-
Incubate a soil sample with a buffered urea solution.
-
Stop the reaction and extract the ammonium produced using a potassium chloride solution.
-
Determine the ammonium concentration in the extract using colorimetric methods (e.g., indophenol (B113434) blue method) or an ammonia-selective electrode.
-
-
-
Phosphatase Activity:
-
Principle: Phosphatases are enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate (B84403), making it available for plant uptake. The assay typically uses an artificial substrate like p-nitrophenyl phosphate (pNPP), which upon hydrolysis releases p-nitrophenol (pNP), a colored compound.[2][3][15][16]
-
Protocol:
-
Incubate a soil sample with a buffered pNPP solution at a specific pH (for acid or alkaline phosphatase).
-
Stop the reaction by adding a strong base (e.g., NaOH), which also develops the color of the pNP.
-
Filter the soil suspension and measure the absorbance of the filtrate at a specific wavelength (e.g., 410 nm).
-
Quantify the amount of pNP released using a standard curve and express the activity as µg pNP g⁻¹ soil h⁻¹.[3]
-
-
Microbial Community Structure Analysis
-
Phospholipid Fatty Acid (PLFA) Analysis:
-
Principle: PLFAs are essential components of microbial cell membranes and their composition varies among different microbial groups. PLFA analysis provides a quantitative profile of the living microbial community structure, including the fungal-to-bacterial ratio.[19][20][21][22][23][24]
-
Protocol:
-
Extract total lipids from the soil sample using a chloroform-methanol-phosphate buffer mixture.
-
Separate phospholipids (B1166683) from other lipids using solid-phase extraction (SPE) columns.
-
Convert the fatty acids in the phospholipid fraction to fatty acid methyl esters (FAMEs) through mild alkaline methanolysis.
-
Analyze the FAMEs by gas chromatography (GC) to identify and quantify individual PLFAs.
-
Use specific PLFA biomarkers to estimate the abundance of different microbial groups (e.g., 18:2ω6,9c for fungi; various branched and monounsaturated fatty acids for bacteria).[19][23]
-
-
-
16S rRNA Gene Sequencing (for Bacteria and Archaea):
-
Principle: The 16S ribosomal RNA (rRNA) gene is a highly conserved gene in prokaryotes that also contains hypervariable regions. Sequencing these variable regions allows for the identification and relative quantification of different bacterial and archaeal taxa in a sample, providing a detailed picture of the community composition.[22][25][26]
-
Protocol:
-
Extract total DNA from the soil sample using a commercial kit or a customized protocol designed to minimize co-extraction of PCR inhibitors like humic acids.[24][26][27][28]
-
Amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers with attached barcodes for sample multiplexing.[23]
-
Purify the PCR products and pool them in equimolar concentrations.
-
Sequence the pooled amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).[22]
-
Process the sequencing data using a bioinformatics pipeline to perform quality control, cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs), and assign taxonomy.
-
-
Visualizations
Experimental Workflow for Assessing Herbicide Impact on Soil Microbial Community
Caption: Experimental workflow for evaluating herbicide effects.
Logical Relationship of Herbicide Impact Assessment
Caption: Interplay of herbicide, soil, and microbial functions.
Conclusion
The available evidence suggests that this compound-sodium, particularly when used as part of a tank mix, can have a transient impact on soil microbial populations and enzyme activities. However, there is a notable lack of research focusing solely on this compound-sodium, which hinders a direct and comprehensive comparison with other herbicides for which more extensive data exists. Herbicides like atrazine and 2,4-D have been shown to cause more significant and varied effects on microbial communities, ranging from inhibition to stimulation, depending on the specific parameter and environmental conditions. Pendimethalin appears to have a relatively benign profile in the studies reviewed.
For a more definitive understanding of the ecological footprint of this compound-sodium, further research is warranted. Future studies should aim to:
-
Evaluate the effects of this compound-sodium in isolation across a range of soil types and application rates.
-
Conduct direct comparative studies with other major herbicides under standardized conditions.
-
Employ a multi-faceted approach, combining traditional microbiological techniques with modern molecular methods like metagenomics and metatranscriptomics, to gain a deeper insight into the functional responses of the soil microbiome.
This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and underscoring the critical need for more targeted research to fully elucidate the environmental impact of this compound-sodium.
References
- 1. researchgate.net [researchgate.net]
- 2. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 3. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 4. chemijournal.com [chemijournal.com]
- 5. archive.sciendo.com [archive.sciendo.com]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. ijarbs.com [ijarbs.com]
- 9. web.stanford.edu [web.stanford.edu]
- 10. sserc.org.uk [sserc.org.uk]
- 11. aloki.hu [aloki.hu]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. FAO Knowledge Repository [openknowledge.fao.org]
- 14. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. eeer.org [eeer.org]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. Soil pH, nitrogen, phosphatase and urease activities in response to cover crop species, termination stage and termination method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Microbial Biomass and Activity on Carbon Sequestration in Soils under Different Planted Forests in Chittagong, Bangladesh [article.sapub.org]
- 20. Contrasting response of fungal versus bacterial residue accumulation within soil aggregates to long-term fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Soil Fungal:Bacterial Ratios Are Linked to Altered Carbon Cycling [frontiersin.org]
- 22. Pyrosequencing enumerates and contrasts soil microbial diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. portal.research.lu.se [portal.research.lu.se]
- 24. researchgate.net [researchgate.net]
- 25. scispace.com [scispace.com]
- 26. arraypublishers.com [arraypublishers.com]
- 27. scilit.com [scilit.com]
- 28. ableweb.org [ableweb.org]
Pyrithiobac-Sodium Degradation: A Comparative Analysis of Aerobic and Anaerobic Conditions
For researchers, scientists, and drug development professionals, understanding the environmental fate of herbicides like pyrithiobac-sodium (B54995) is critical for assessing their persistence and potential impact. This guide provides a comparative analysis of this compound-sodium degradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, supported by experimental data and detailed methodologies.
This compound-sodium, a selective pre- and post-emergence herbicide, primarily degrades through microbial action in the environment. The presence or absence of oxygen significantly influences the rate and pathway of this degradation, affecting its overall environmental persistence.
Comparative Degradation Rates
The degradation of this compound-sodium is generally faster under aerobic conditions compared to anaerobic conditions. The half-life (DT50), the time it takes for 50% of the compound to degrade, is a key indicator of its persistence.
| Condition | Environment | Half-Life (DT50) | Key Degradation Pathway |
| Aerobic | Soil | 40 - 160 days[1] | Microbial Mineralization |
| Aquatic | 40 - 160 days[1] | Microbial Degradation | |
| Anaerobic | Flooded Soil | 50 - 94 days[1] | Microbial Metabolism |
Table 1: Comparative half-life of this compound-sodium under aerobic and anaerobic conditions.
One laboratory study under controlled aerobic conditions, incubating a silt loam soil at 25°C and 75% of 0.33 bar soil moisture-holding capacity, determined a half-life of 60 days for this compound-sodium.[2] In field studies, however, degradation can be more rapid, with half-lives ranging from 11 to 46 days, likely due to the combined effects of microbial activity and photodegradation.[2][3]
Under anaerobic conditions, such as in flooded soils, the degradation process is slower. While one source suggests that metabolism may be significantly reduced in the absence of oxygen, other data indicates that anaerobic degradation does occur, albeit at a reduced rate compared to aerobic environments.[1][4]
Degradation Pathways and Metabolites
The transformation of this compound-sodium in the environment leads to the formation of various degradation products, or metabolites. The specific metabolites formed are highly dependent on the presence of oxygen.
Aerobic Degradation Pathway
Under aerobic conditions, the primary degradation pathway for this compound-sodium is microbial degradation, which can ultimately lead to the complete mineralization of the compound to carbon dioxide.[2][4] The initial steps in the aerobic degradation involve the formation of several key metabolites. The major degradates identified in soil under aerobic conditions are IN-JW212 and IN-JW213.[1] Other identified metabolites include O-desmethyl this compound and 2-chloro-6-sulfobenzoate.[2]
dot
Caption: Aerobic degradation pathway of this compound-sodium.
Anaerobic Degradation Pathway
Caption: Experimental workflow for an aerobic soil metabolism study.
Anaerobic Soil Metabolism Study
Studying anaerobic degradation requires the creation and maintenance of an oxygen-free environment.
-
Soil Preparation and Treatment: Similar to the aerobic study, characterized soil is treated with this compound-sodium.
-
Inducing Anaerobic Conditions: To create an anaerobic environment, the treated soil is typically flooded with deionized water and the headspace is purged with an inert gas, such as nitrogen, to remove oxygen. The system is then sealed to prevent oxygen re-entry.
-
Incubation: The samples are incubated in the dark at a constant temperature. The duration of the study can extend for several months.
-
Sampling and Analysis: At specified time points, soil and water samples are collected for analysis. The extraction and analytical methods are generally similar to those used in aerobic studies, employing HPLC-UV or LC-MS/MS for quantification of the parent compound and any detectable metabolites. [5][6][7][8] dot
References
Evaluating the Cost-Effectiveness of Pyrithiobac-Sodium Versus Mechanical Weeding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The management of weed populations is a critical factor in modern agriculture to ensure crop yield and quality. Among the various strategies, chemical control using herbicides and physical control through mechanical weeding are two of the most common approaches. This guide provides an objective comparison of the cost-effectiveness of pyrithiobac-sodium (B54995), a post-emergence herbicide, with traditional and advanced mechanical weeding techniques. The information presented is supported by experimental data to aid researchers and scientists in evaluating these weed management strategies.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound-sodium and mechanical weeding based on weed control efficacy, impact on crop yield, and a detailed cost analysis. The data represents a synthesis of findings from various agricultural studies.
Table 1: Weed Control Efficacy
| Weeding Method | Target Weed Type | Efficacy (%) | Key Considerations |
| This compound-Sodium | Broadleaf Weeds | 85-95% | Highly effective against problematic broadleaf weeds in crops like cotton.[1][2] |
| Grassy Weeds | Low to Moderate | Often requires tank-mixing with other herbicides for broad-spectrum grass control.[3] | |
| Mechanical Weeding | Broadleaf & Grassy Weeds | 70-90% | Efficacy is dependent on weed size, crop stage, and soil conditions.[4][5] |
| In-row Weeds | Lower | Traditional mechanical methods struggle with weeds close to the crop; advanced robotics show improvement.[6] |
Table 2: Impact on Crop Yield
| Weeding Method | Potential Impact on Crop Yield | Rationale |
| This compound-Sodium | High Yield Potential | When used as directed, it selectively removes weed competition with minimal stress to the crop, preserving yield potential.[7] |
| Mechanical Weeding | Variable Yield Impact | Can cause mechanical damage to crop roots and shoots, potentially reducing yield. However, it also improves soil aeration which can be beneficial. Yields can be comparable to chemical methods if done carefully.[8] |
Table 3: Cost-Effectiveness Analysis
| Cost Component | This compound-Sodium | Mechanical Weeding |
| Input Cost (per hectare) | Herbicide: ~$30 - $50 | Labor (manual): ~$200 - |
| Application/Labor Cost (per hectare) | ~$10 - $20 (sprayer operation) | Highly variable depending on labor wages and machinery used. |
| Total Estimated Cost (per hectare) | ~$40 - $70 | ~$60 - $860+ |
| Benefit-Cost Ratio | Generally high due to lower application costs and high efficacy on target weeds. | Can be lower, especially for manual weeding, due to high labor costs.[9] Mechanized options are more competitive.[9][10] |
Note: Costs are estimates and can vary significantly based on location, product pricing, labor wages, and fuel costs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of weed management strategies. Below is a standard experimental protocol for comparing the efficacy and cost-effectiveness of this compound-sodium and mechanical weeding.
1. Experimental Design and Setup
-
Design: A randomized complete block design (RCBD) with a minimum of three replications is recommended to account for field variability.
-
Plot Size: Each experimental plot should be of a sufficient size to minimize edge effects and allow for accurate data collection (e.g., 5m x 6m).
-
Treatments:
-
T1: this compound-sodium application at the recommended rate (e.g., 62.5 g a.i./ha).
-
T2: Mechanical weeding (specify method, e.g., inter-row cultivation with a power weeder).
-
T3: Weedy check (no weed control).
-
T4: Weed-free check (maintained by regular manual weeding to determine maximum yield potential).
-
2. Treatment Application
-
This compound-Sodium: Applied post-emergence when weeds are at the 2-4 leaf stage using a calibrated sprayer to ensure uniform coverage. Application volume and pressure should be recorded.
-
Mechanical Weeding: Performed at appropriate intervals based on weed emergence and crop growth stage. The type of equipment, speed of operation, and depth of cultivation should be standardized and recorded.
3. Data Collection and Analysis
-
Weed Density and Biomass: Weed counts (by species) and dry biomass are measured from randomly placed quadrats within each plot at specified intervals (e.g., 30, 60, and 90 days after sowing).
-
Crop Growth and Yield: Plant height, number of branches, and final crop yield (e.g., seed cotton yield in kg/ha ) are recorded from a designated net plot area.
-
Economic Analysis:
-
Cost of cultivation for each treatment is calculated, including the cost of herbicide, labor for spraying/weeding, and fuel for machinery.
-
Gross returns are calculated based on the crop yield and market price.
-
Net returns (Gross returns - Cost of cultivation) and the Benefit-Cost Ratio (Gross returns / Cost of cultivation) are determined for each treatment.
-
-
Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine the statistical significance of differences between treatments.
Mandatory Visualizations
Caption: Experimental workflow for comparing weeding methods.
References
- 1. greenaria.in [greenaria.in]
- 2. Hitweed [agroorbit.com]
- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AgroStar WeedCott (this compound Sodium 10 EC) 1 Litre - Agrostar [agrostar.in]
- 5. Weed Management Trials – Renz Weed Science [renzweedscience.cals.wisc.edu]
- 6. Weed control and cost benefit analysis of automated cultivators and herbicides to control within-row weeds in melons | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. Economic Comparison of Mechanical and Chemical Weed Control | Weed Science | Cambridge Core [cambridge.org]
- 9. researchgate.net [researchgate.net]
- 10. agtechmarket.net [agtechmarket.net]
confirming the selectivity of pyrithiobac-sodium in different cotton varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of pyrithiobac-sodium (B54995), an acetolactate synthase (ALS) inhibiting herbicide, in different cotton (Gossypium hirsutum L.) varieties. Understanding the differential response of various cultivars is crucial for optimizing weed management strategies while ensuring crop safety and maximizing yield. This document synthesizes available experimental data, details relevant methodologies, and offers visual representations of experimental workflows and biological pathways.
Executive Summary
This compound-sodium is a selective, post-emergence herbicide widely used for the control of broadleaf weeds in cotton.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in susceptible plants.[1] While cotton as a species is generally tolerant to this compound-sodium, the degree of selectivity can be influenced by environmental conditions and may vary among different cultivars.[3] Transient phytotoxicity, manifesting as chlorosis (yellowing) and stunting, is the most common symptom of injury.[4][5] These symptoms are often observed shortly after application but are typically outgrown with little to no impact on final yield.[4][6] However, the potential for more significant injury, particularly under adverse environmental conditions such as cool temperatures, necessitates a clearer understanding of varietal tolerance.[4]
Data Presentation
The following tables summarize the typical response of cotton to this compound-sodium application based on available research. It is important to note that specific comparative studies across a wide range of commercial cultivars are limited in publicly available literature. The data presented here are representative of findings from studies that included one or more cotton varieties.
Table 1: Visual Phytotoxicity of this compound-Sodium on Cotton Varieties
| Cotton Variety | Application Rate (g a.i./ha) | Timing of Application | Visual Injury (%) 1 Week After Treatment | Visual Injury (%) 4 Weeks After Treatment | Reference |
| Deltapine 51 | 70 (1x) | 2-leaf stage | 10-15% (chlorosis) | <5% | [4] |
| Deltapine 51 | 140 (2x) | 2-leaf stage | 20-25% (chlorosis) | <5% | [4] |
| DES 119 | 105 | Cotyledon to 2-leaf | 2.5% | <2% | [6] |
| DES 119 | 210 | Cotyledon to 2-leaf | 10% | <2% | [6] |
| DES 119 | 105 | 5- to 7-leaf | 5% | <2% | [6] |
| DES 119 | 210 | 5- to 7-leaf | 15% | <2% | [6] |
| DES 119 | 105 | Matchhead-square | 10% | <2% | [6] |
| DES 119 | 210 | Matchhead-square | 26% | <5% | [6] |
| IAC-20 | 500 (formulation l/ha) | 1-3 leaf stage of weeds | Initial phytotoxicity observed | Symptoms disappeared by day 5 | [7] |
a.i./ha: active ingredient per hectare
Table 2: Effect of this compound-Sodium on Cotton Growth and Yield Parameters
| Cotton Variety | Application Rate (g a.i./ha) | Parameter | Effect | Reference |
| Deltapine 51 | 70 and 140 | Plant Height | No significant effect | [4] |
| Deltapine 51 | 70 and 140 | Shoot Dry Weight | No significant effect | [4] |
| Deltapine 51 | 70 and 140 | Leaf Chlorophyll (B73375) Content | Reduced 4-5 days after treatment, recovered later | [4] |
| DES 119 | 105 | Seed Cotton Yield | No significant reduction | [6] |
| DES 119 | 210 (at all timings) | Seed Cotton Yield | Significant reduction in one of two years | [6] |
Experimental Protocols
The following is a detailed methodology for a key experiment designed to evaluate the selectivity of this compound-sodium in different cotton varieties. This protocol is based on established research practices.[4]
Objective: To assess the differential tolerance of multiple cotton varieties to post-emergence applications of this compound-sodium.
Materials:
-
Seeds of selected cotton varieties (e.g., Deltapine, FiberMax, Stoneville, etc.)
-
This compound-sodium herbicide formulation
-
Non-ionic surfactant
-
Research plot sprayer calibrated to deliver a known volume
-
Growth chambers or greenhouse with controlled environment (temperature, light)
-
Visual injury rating scale (0-100%, where 0 = no injury and 100 = plant death)[8]
-
Chlorophyll meter (e.g., SPAD meter) or spectrophotometer for chlorophyll extraction
-
Plant height measurement tools
-
Drying oven and balance for biomass determination
Methodology:
-
Planting and Growth Conditions:
-
Cotton varieties are planted in individual pots or in designated field plots arranged in a randomized complete block design with at least four replications.
-
Plants are grown under optimal conditions (e.g., 30/22°C day/night temperature, 14-hour photoperiod) to ensure uniform growth.
-
Plants are thinned to one per pot or to a uniform stand density in field plots.
-
-
Herbicide Application:
-
This compound-sodium is applied at a standard recommended rate (e.g., 70 g a.i./ha) and a 2x rate (e.g., 140 g a.i./ha) to assess the margin of selectivity.
-
A non-ionic surfactant is added to the spray solution as per the herbicide label.
-
Applications are made at the 2- to 3-leaf stage of cotton growth using a calibrated research plot sprayer.
-
An untreated control for each variety is included for comparison.
-
-
Data Collection:
-
Visual Injury: Phytotoxicity is rated at 3, 7, 14, and 28 days after treatment (DAT) using a 0-100% scale, where 0% indicates no visible injury and 100% indicates plant death.[8] Symptoms to be assessed include chlorosis, necrosis, and stunting.[5]
-
Chlorophyll Content: Leaf chlorophyll content is measured at 7 and 14 DAT using a chlorophyll meter or through solvent extraction and spectrophotometry.
-
Plant Height: The height of each plant from the soil surface to the apical bud is measured at 14 and 28 DAT.
-
Biomass: At 28 DAT, the above-ground portion of the plants is harvested, dried in an oven at 70°C to a constant weight, and the dry weight is recorded.
-
Yield: For field studies, seed cotton yield is determined at the end of the season from the center rows of each plot.
-
-
Statistical Analysis:
-
Data are subjected to analysis of variance (ANOVA) to determine the significance of differences among cotton varieties and herbicide treatments.
-
Mean separation tests (e.g., Tukey's HSD) are used to compare treatment means.
-
Mandatory Visualization
Caption: Experimental workflow for assessing cotton variety tolerance to this compound-sodium.
Caption: Mechanism of action of this compound-sodium in susceptible plants.
References
- 1. Provide | this compound Sodium Weed Control in Cotton [piindustries.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. bioone.org [bioone.org]
- 4. cotton.org [cotton.org]
- 5. cotton.ces.ncsu.edu [cotton.ces.ncsu.edu]
- 6. Fruiting Response of Cotton (Gossypium hirsutum) to this compound | Weed Technology | Cambridge Core [cambridge.org]
- 7. Efficiency of the herbicide this compound applied in post-emergence to control weeds in cotton - Advances in Weed Science [awsjournal.org]
- 8. weedscience.ca [weedscience.ca]
Pyrithiobac-Sodium Efficacy: A Comparative Analysis Across Soil pH Ranges
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of pyrithiobac-sodium (B54995) across various soil pH ranges. The performance of this compound-sodium is contextualized with supporting experimental data on its persistence, mobility, and bioactivity in soils of differing acidity and alkalinity. This document also presents a comparative analysis with trifloxysulfuron-sodium (B27718), another acetolactate synthase (ALS) inhibitor, to offer a broader perspective on the impact of soil pH on this class of herbicides.
Executive Summary
Soil pH is a critical factor influencing the behavior and effectiveness of soil-applied herbicides. For weakly acidic herbicides like this compound-sodium, pH affects their chemical form, solubility, adsorption to soil colloids, and ultimately their bioavailability for weed control. Experimental data indicates that the persistence and mobility of this compound-sodium, and consequently its herbicidal activity, are significantly modulated by soil pH. Generally, in higher pH (alkaline) soils, this compound-sodium exhibits increased solubility and mobility, which can lead to greater herbicidal activity but also a higher potential for leaching. Conversely, in lower pH (acidic) soils, it tends to be more strongly adsorbed, potentially reducing its immediate efficacy but increasing its persistence.
Comparative Data on this compound-Sodium and Trifloxysulfuron-Sodium
The following tables summarize key quantitative data from studies investigating the impact of soil pH on this compound-sodium and the comparable herbicide trifloxysulfuron-sodium.
Table 1: Persistence of this compound-Sodium and Trifloxysulfuron-Sodium in Soils with Different pH Levels
| Herbicide | Application Rate (g a.i./ha) | Soil pH | Persistence (Days After Application) | Bioindicator Dry Matter Reduction (%) |
| This compound-sodium | 70 | 4.2 | 90 | ~50 |
| 4.9 | 90 | ~55 | ||
| 5.5 | 90 | ~60 | ||
| 140 | 4.2 | 120 | ~50 | |
| 4.9 | 120 | ~60 | ||
| 5.5 | 150 | ~65 | ||
| Trifloxysulfuron-sodium | 7.5 | 4.2 | 60 | ~40 |
| 4.9 | 60 | ~45 | ||
| 5.5 | 60 | ~50 | ||
| 15 | 4.2 | 90 | ~45 | |
| 4.9 | 90 | ~55 | ||
| 5.5 | 120 | ~60 |
Data adapted from Mendes et al., 2011. Persistence was determined by a bioassay with a bioindicator species, and the percentage of dry matter reduction reflects the herbicidal activity remaining in the soil.
Table 2: Leaching and Bioactivity of this compound-Sodium and Trifloxysulfuron-Sodium in Limed (Higher pH) and Unlimed (Lower pH) Soils
| Herbicide | Soil Condition | Soil pH | Bioindicator Biomass Inhibition (%) at 0-5 cm depth | Bioindicator Biomass Inhibition (%) at 20-25 cm depth |
| This compound-sodium | Unlimed | 4.2 | >80 | ~10 |
| Limed (Dolomitic) | 5.5 | >80 | ~45 | |
| Limed (Calcium Oxide) | 7.2 | >80 | ~50 | |
| Trifloxysulfuron-sodium | Unlimed | 4.2 | ~70 | <5 |
| Limed (Dolomitic) | 5.5 | ~75 | ~10 | |
| Limed (Calcium Oxide) | 7.2 | ~75 | ~20 |
Data adapted from Fialho et al., 2012. Bioindicator biomass inhibition reflects the herbicidal activity present at different soil depths, indicating the extent of leaching.
Experimental Protocols
The data presented in this guide are derived from detailed scientific studies. The general methodologies employed in these key experiments are outlined below.
Persistence Study (Adapted from Mendes et al., 2011)
-
Objective: To evaluate the influence of soil acidity on the persistence of trifloxysulfuron-sodium and this compound-sodium.
-
Experimental Design: A completely randomized design in a factorial scheme (3 soil pH levels x 8 sowing dates + 3 controls) with four replications.
-
Soils: Three soil types with pH levels of 4.2, 4.9, and 5.5.[1]
-
Herbicides and Application: this compound-sodium was applied at 70 and 140 g a.i./ha, and trifloxysulfuron-sodium at 7.5 and 15 g a.i./ha.[1] Herbicides were applied to the soil surface in pots.
-
Bioindicator: A bioindicator plant species (e.g., cucumber, Cucumis sativus) sensitive to ALS-inhibiting herbicides was used.
-
Procedure:
-
Herbicides were applied to the soil in the pots.
-
The bioindicator species was sown at different time intervals after herbicide application (0, 30, 60, 90, 120, 150, 180, and 210 days).[1]
-
The bioindicator plants were grown for a specified period (e.g., 21 days).
-
The dry matter of the aerial parts of the bioindicator plants was measured.
-
-
Data Analysis: The percentage of dry matter reduction of the bioindicator plants compared to the untreated control was calculated to determine the persistence of herbicidal activity.
Leaching and Bioactivity Study (Adapted from Fialho et al., 2012)
-
Objective: To evaluate the influence of soil liming (increased pH) on the leaching of trifloxysulfuron-sodium and this compound-sodium.
-
Experimental Design: A randomized block design with a 2 x 4 x 5 factorial scheme with four replications. Factors were 2 soil liming conditions (with and without), 4 simulated rainfall depths (0, 15, 30, and 45 mm), and 5 soil column depths (0-5, 5-10, 10-15, 15-20, and 20-25 cm).[2]
-
Soils: An acidic soil (pH 4.2) and the same soil limed with dolomitic limestone (pH 5.5) or calcium oxide (pH 7.2).[2]
-
Herbicides and Application: this compound-sodium (70 g a.i./ha) and trifloxysulfuron-sodium (7.5 g a.i./ha) were applied to the surface of soil columns.[2]
-
Procedure:
-
PVC columns were filled with the different soil types.
-
Herbicides were applied to the soil surface.
-
Simulated rainfall was applied to the columns.
-
The soil columns were sectioned into the five depth increments.
-
A bioindicator species was planted in the soil from each depth section.
-
The fresh biomass of the bioindicator plants was measured after a set growth period.
-
-
Data Analysis: The percentage of inhibition of the bioindicator's biomass, compared to a control without herbicide, was calculated for each soil depth to assess the leaching and herbicidal activity.[2]
Visualizing the Impact of Soil pH
The following diagrams illustrate the key relationships and processes discussed in this guide.
Caption: Influence of Soil pH on this compound-Sodium Behavior and Efficacy.
Caption: Generalized Experimental Workflow for Herbicide Efficacy Testing.
Conclusion
The efficacy of this compound-sodium is intricately linked to soil pH. The available data strongly suggests that higher soil pH levels lead to increased solubility and mobility of this compound-sodium, enhancing its immediate bioactivity and potential for weed control. However, this also increases the risk of leaching, which could have implications for non-target organisms and groundwater. In acidic soils, the herbicide is more likely to be adsorbed to soil particles, which can reduce its initial efficacy but prolong its residual activity. Researchers and professionals in drug and herbicide development should consider soil pH as a critical variable in the design of experiments and the interpretation of efficacy data for this compound-sodium and other ionizable herbicides. Understanding these pH-dependent interactions is essential for optimizing weed management strategies and ensuring environmental safety.
References
Validating the Impact of Irrigation Methods on Pyrithiobac-Sodium Mobility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of different irrigation methods on the environmental mobility of pyrithiobac-sodium (B54995), a selective herbicide used for broadleaf weed control. Understanding how irrigation practices influence the movement of this herbicide is crucial for developing effective weed management strategies while minimizing the potential for off-site transport and environmental contamination. This document summarizes key experimental findings, details relevant methodologies, and presents logical workflows to assist researchers in this field.
This compound-sodium is characterized by its high water solubility and low soil adsorption coefficient, properties that contribute to its potential for mobility in the soil environment.[1][2] The choice of irrigation method—primarily furrow, sprinkler, and drip irrigation—can significantly alter the transport mechanisms of this herbicide, influencing its leaching into deeper soil layers and its movement in surface runoff.
Comparative Analysis of this compound-Sodium Mobility by Irrigation Method
The mobility of this compound-sodium is fundamentally linked to the volume and application dynamics of water. Different irrigation systems create distinct hydrological conditions that either promote or mitigate the movement of this herbicide.
Furrow Irrigation: This method, which involves flooding furrows between crop rows, can lead to significant surface runoff. Studies have shown that a substantial portion of this compound-sodium can be transported off-site in the water phase of this runoff, particularly when irrigation occurs shortly after herbicide application.[3] The amount of herbicide transported is closely related to the concentration in the surface soil at the time of irrigation.
Sprinkler Irrigation: By simulating rainfall, sprinkler irrigation can lead to the downward movement or leaching of this compound-sodium through the soil profile. The extent of leaching is dependent on the intensity and duration of the irrigation, as well as the soil type. In coarse-textured soils with high infiltration rates, there is a greater potential for the herbicide to move below the root zone and potentially reach groundwater.[1]
Drip Irrigation: Drip systems apply water slowly and directly to the root zone, which generally minimizes surface runoff and deep percolation compared to furrow and sprinkler methods. This targeted water application is expected to result in the lowest mobility of this compound-sodium, as the limited volume of water reduces the primary driver for its transport.
Quantitative Data on this compound-Sodium Mobility
The following tables summarize quantitative data from studies evaluating the mobility of this compound-sodium. It is important to note that direct comparative studies under all three irrigation types are limited; therefore, data from furrow irrigation and soil column leaching studies (as a proxy for high-volume water input scenarios) are presented.
Table 1: Physicochemical Properties of this compound-Sodium
| Property | Value | Implication for Mobility | Citation |
| Water Solubility | 728,000 mg/L | High | [1] |
| Soil Adsorption Coefficient (Koc) | 14.7 - 26.9 (mean ~17.2) | Very High Mobility Potential | [1][4][5] |
| Field Soil Half-Life (DT50) | 11 - 46 days | Moderate Persistence | [4][5] |
| Laboratory Soil Half-Life (DT50) | ~60 days | Moderate Persistence | [4][5] |
Table 2: this compound-Sodium Transport in Furrow Irrigation Runoff
| Time After Application | Application Method | Concentration in Runoff (µg/L) | Total Mass Transported (% of Applied) |
| 2 Days | Blanket | 149 | 4.1 |
| 2 Days | Banded | 37 | 0.7 |
| 24 Days | Blanket | 10 | 0.3 |
| 24 Days | Banded | 7 | 0.2 |
| 42 Days | Blanket | 2 | 0.1 |
| 42 Days | Banded | 2 | 0.1 |
| Data adapted from a study on furrow irrigation in a vertisol soil. "Blanket" refers to broadcast application, while "Banded" refers to application in a narrow strip. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. The following protocols are summarized from key studies on this compound-sodium mobility.
Protocol 1: Analysis of this compound-Sodium in Furrow Irrigation Runoff
This protocol outlines the methodology used to quantify this compound-sodium concentrations in runoff water and sediment from furrow-irrigated fields.
-
Sample Collection: Runoff samples (water and sediment) are collected at timed intervals from the end of irrigated furrows during an irrigation event.
-
Sample Preparation (Water): A subsample of the water is filtered through a 0.45 µm filter. The filtrate is then passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to concentrate the herbicide.
-
Sample Preparation (Sediment): Sediment is separated from the water sample by centrifugation or settling. The sediment is then extracted with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Elution and Analysis: The SPE cartridge is eluted with a solvent like methanol. The eluate and the sediment extract are then concentrated and analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.
-
Quality Control: Fortified samples (spiked with a known concentration of this compound-sodium) are processed alongside the experimental samples to determine recovery rates and ensure the accuracy of the method.
Protocol 2: Soil Column Leaching Experiment
This protocol describes a laboratory-based method to assess the leaching potential of this compound-sodium through the soil profile.
-
Column Preparation: Intact or repacked soil columns are prepared using soil representative of the study area. The columns are pre-conditioned with a background electrolyte solution (e.g., 0.01 M CaCl2) to establish steady-state flow.
-
Herbicide Application: A solution of this compound-sodium of a known concentration is applied to the surface of the soil column.
-
Leaching: The background electrolyte solution is continuously applied to the top of the column to simulate rainfall or irrigation. The effluent (leachate) from the bottom of the column is collected in fractions at regular intervals.
-
Analysis: The concentration of this compound-sodium in each leachate fraction is determined using HPLC-UV or LC-MS.
-
Data Interpretation: The results are used to generate a breakthrough curve, which plots the relative concentration of the herbicide in the leachate versus the volume of leachate collected. This curve provides information on the mobility and retardation of the herbicide in the soil.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the processes involved in assessing the environmental fate of this compound-sodium.
Caption: Workflow for analyzing this compound-sodium in furrow irrigation runoff.
Caption: Factors influencing this compound-sodium mobility.
References
Safety Operating Guide
Proper Disposal of Pyrithiobac: A Guide for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of Pyrithiobac, a herbicide commonly used in agricultural research. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Disposal and Decontamination Procedures
Proper disposal of this compound and its containers is paramount to prevent environmental contamination and potential harm to aquatic ecosystems.[1][2][3] The primary methods for disposal involve chemical destruction or controlled incineration.
Waste Resulting from Use: Wastes generated from the use of this compound should be disposed of on-site or at an approved waste disposal facility.
Unused Product: Unwanted this compound products should be stored securely until they can be disposed of according to the manufacturer's instructions and local regulations.[4] The preferred methods of disposal are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][5]
Container Disposal: Empty containers must be thoroughly decontaminated before disposal.
-
Triple Rinse: Rinse the container three times with an appropriate solvent.[5][6]
-
Puncture and Deform: Puncture the container to render it unusable for other purposes.[5][6]
-
Disposal: Dispose of the rinsed and punctured container in a sanitary landfill or through controlled incineration where permissible.[5]
Spill Management: In the event of a spill, immediate action is required to contain and clean the affected area.
-
Ventilate: Ensure adequate ventilation in the spill area.[5][7]
-
Contain: Prevent the spill from entering drains or waterways.[1][3][7]
-
Absorb: Use an inert absorbent material, such as sand or earth, to collect the spilled substance.[3]
-
Collect: Place the absorbed material into a suitable, closed container for disposal.[1][5][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable detergent and water.
Environmental Fate and Degradation of this compound
Understanding the environmental behavior of this compound underscores the importance of proper disposal. This compound is recognized as being very toxic to aquatic life with long-lasting effects.[1][2][3] While it has the potential to be mobile in soil, field studies have indicated limited movement under real-world conditions.[8][9][10]
The degradation of this compound in the environment is primarily driven by microbial action and photolysis (degradation by light).[8][11][12][13]
| Parameter | Value | Conditions |
| Soil Half-Life (Laboratory) | 60 days | Aerobic, non-irradiated |
| Soil Half-Life (Field) | 11 - 46 days | Varies by site |
| Aqueous Photolysis Half-Life | 8.7 - 15.3 days | pH dependent |
Data compiled from multiple sources.[8][9][11]
Experimental Protocols
The degradation and mobility of this compound have been assessed through various laboratory and field studies.
Laboratory Degradation Studies: These studies typically utilize ¹⁴C-labeled this compound sodium to track its breakdown in soil under controlled aerobic and anaerobic conditions. The rate of mineralization to ¹⁴CO₂ is a key metric.[8][11][12]
Field Dissipation Studies: These are conducted in various soil types and geographical locations to measure the persistence and movement of this compound under real-world environmental conditions.[8][9]
Adsorption/Desorption Studies: These experiments determine the potential for this compound to bind to soil particles, which influences its mobility and potential to leach into groundwater.[8]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: this compound Disposal Workflow Diagram.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. This compound sodium | C13H10ClN2NaO4S | CID 23682187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gadotagro.com [gadotagro.com]
- 4. Disposal of Pesticides [npic.orst.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound-sodium MSDS CasNo.123343-16-8 [lookchem.com]
- 8. datapdf.com [datapdf.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. apvma.gov.au [apvma.gov.au]
- 12. Metabolism of this compound Sodium in Soils and Sediment, Addressing Bound Residues via Kinetics Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrithiobac
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pyrithiobac, a selective, post-emergence herbicide. Adherence to these procedural steps will minimize risk and ensure responsible disposal.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive suite of personal protective equipment is crucial to prevent exposure. This compound-sodium, the active ingredient, is known to cause serious eye irritation and is classified by the US EPA as a Group C, possible human carcinogen[1][2]. The following table summarizes the required PPE for various stages of handling.
| Body Part | Required PPE | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Unlined, elbow-length gloves made of materials like nitrile, butyl, or neoprene are recommended.[3] Always wash the outside of gloves before removal. |
| Body | Protective clothing | Long-sleeved shirt and long pants are a minimum requirement.[1] For mixing, loading, or cleaning equipment, a chemical-resistant apron is advised.[3] For tasks with higher exposure risk, wear a clean, dry protective suit covering the entire body.[3] |
| Eyes/Face | Protective eyewear/Face shield | Snug-fitting, non-fogging goggles or a full-face shield should be worn, especially during pouring or mixing concentrates.[3][4] Safety glasses with brow and side shields are acceptable for low-exposure situations.[3] |
| Respiratory | Respirator | While not always mandatory, a respirator is recommended during any lengthy exposure or when there is a high risk of inhaling dust or spray, particularly when mixing or filling highly toxic pesticides.[3][5] |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to mitigate the risks associated with this compound. The following workflow provides a step-by-step guide from preparation to final disposal.
First Aid Measures in Case of Exposure
Immediate and appropriate first aid is critical in the event of accidental exposure to this compound.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.[6][7] |
| Inhalation | Move the person to fresh air. If symptoms develop or persist, call a physician.[6][8] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7][8] |
Spill Management and Disposal Plan
Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Collect the spilled material and place it in a sealed, labeled container for disposal.
-
Clean the spill area with a suitable decontamination solution.
Disposal of Excess this compound and Containers:
-
Excess Product: The best practice is to avoid having excess material by only preparing the amount needed.[9] If you have a small amount of leftover diluted product, it may be possible to use it by applying it according to the label's directions.[9][10]
-
Empty Containers: Never reuse empty pesticide containers.[9][10] Containers must be triple-rinsed. The rinse water should be used as part of the application mixture if possible.[11]
-
Waste Disposal: Dispose of unused this compound, contaminated materials, and rinsed containers as hazardous waste.[10] Contact your institution's environmental health and safety department or your local solid waste management authority for specific guidance on hazardous waste collection and disposal.[9] Never pour this compound or its rinse water down the sink, toilet, or any drain.[9][11]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. gadotagro.com [gadotagro.com]
- 3. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 4. agilent.com [agilent.com]
- 5. scimplify.com [scimplify.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ppqs.gov.in [ppqs.gov.in]
- 9. epa.gov [epa.gov]
- 10. Disposal of Pesticides [npic.orst.edu]
- 11. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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